molecular formula C13H8BrClO B1334059 3-Bromo-4'-chlorobenzophenone CAS No. 75762-56-0

3-Bromo-4'-chlorobenzophenone

Cat. No.: B1334059
CAS No.: 75762-56-0
M. Wt: 295.56 g/mol
InChI Key: JDSRHMLEPCMXHS-UHFFFAOYSA-N
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Description

3-Bromo-4'-chlorobenzophenone is a useful research compound. Its molecular formula is C13H8BrClO and its molecular weight is 295.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHMLEPCMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373599
Record name 3-Bromo-4'-chlorobenzophenone
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Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75762-56-0
Record name 3-Bromo-4'-chlorobenzophenone
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Record name 75762-56-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4'-chlorobenzophenone is a halogenated diaryl ketone that serves as a pivotal intermediate in modern organic synthesis. Its structural arrangement, featuring a central carbonyl bridge between a 3-brominated phenyl ring and a 4-chlorinated phenyl ring, offers distinct points for chemical modification, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] The presence of two different halogens on separate aromatic rings allows for selective and orthogonal reactivity in cross-coupling reactions, a cornerstone of contemporary drug discovery.[3] This guide provides a comprehensive examination of the core physicochemical properties of this compound, grounded in both empirical data and established analytical principles. We will delve into its identity, physical characteristics, and spectroscopic signature, supported by detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

Compound Identification and Molecular Architecture

Precise identification is the bedrock of chemical research and development. This compound is systematically identified by its IUPAC name and, most definitively, by its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name (3-bromophenyl)(4-chlorophenyl)methanone[4]
CAS Number 75762-56-0[5][6][7][8]
Molecular Formula C₁₃H₈BrClO[4]
Molecular Weight 295.56 g/mol [4]
Canonical SMILES C1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl[4]
InChI Key JDSRHMLEPCMXHS-UHFFFAOYSA-N[4]

The molecule's three-dimensional structure and electronic properties are dictated by the interplay of its constituent parts: two aromatic rings and a central ketone. The carbonyl group is electron-withdrawing, and the halogen substituents also exert a significant inductive effect, influencing the molecule's reactivity and intermolecular interactions.

Caption: Molecular structure of (3-bromophenyl)(4-chlorophenyl)methanone.

Core Physicochemical Characteristics

Understanding the physical properties of this compound is essential for its proper handling, storage, reaction setup, and formulation. These properties are a direct consequence of its molecular weight, structure, and the intermolecular forces at play.

Table 2: Summary of Physical Properties

PropertyValueNotes
Appearance Crystalline solidTypically appears as a white to off-white powder.
Melting Point 118.0 - 120.0 °CA sharp melting range is indicative of high purity.[5]
Boiling Point Not availableHigh molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone).The nonpolar, aromatic structure dominates, leading to poor aqueous solubility.

The melting point is a critical parameter for purity assessment. An impure sample would exhibit a depressed and broadened melting range.[9] The compound's hydrophobicity is a key consideration in drug development, often requiring advanced formulation strategies to ensure adequate bioavailability if used as a pharmaceutical active ingredient or advanced intermediate.

Spectroscopic Profile

Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, which is indispensable for structure verification and quality control. While a comprehensive public database of spectra for this specific isomer is limited, its features can be reliably predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

  • ¹H NMR (Proton NMR): The spectrum will exhibit signals exclusively in the aromatic region (typically δ 7.2-7.9 ppm). The eight aromatic protons are chemically non-equivalent and will present as a series of complex multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling with their neighbors. The electron-withdrawing effects of the carbonyl group and halogens will cause the protons ortho to these groups to shift further downfield.

  • ¹³C NMR (Carbon NMR): The spectrum will show 13 distinct signals for each carbon atom. The most downfield signal will correspond to the carbonyl carbon (C=O), typically appearing around δ 194-196 ppm. The carbon atoms directly bonded to the bromine and chlorine will have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects. The remaining aromatic carbons will appear in the typical δ 120-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

  • Key Absorptions:

    • C=O Stretch: A strong, sharp absorption band between 1650-1670 cm⁻¹ is the most prominent feature, characteristic of a diaryl ketone.[3]

    • Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Stretches: These will be observed as a group of weaker bands just above 3000 cm⁻¹ .

    • C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physicochemical data hinges on the rigor of the experimental protocols used for its determination. The following sections detail standard, validated methodologies for key analyses.

Protocol for Melting Point Determination

Causality: The melting point is a thermodynamically defined temperature at which a solid's crystal lattice breaks down. The sharpness of this transition is a robust indicator of purity. This protocol ensures a slow, controlled heating rate near the melting point to maintain thermal equilibrium between the sample and the thermometer, yielding an accurate measurement.[10]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Loading: Tap the open end of a glass capillary tube into the powder until a 2-3 mm column of material is obtained.

  • Packing: Invert the capillary and tap the sealed end gently on a hard surface to tightly pack the solid at the bottom.[11]

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point (118°C).

  • Equilibration: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last crystal melts (T_completion). The melting point is reported as this range.

Protocol for NMR Spectrum Acquisition

Causality: This protocol is designed to produce a high-resolution spectrum by ensuring the sample is dissolved in a deuterated solvent (to avoid overwhelming solvent signals) and is free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for a ¹H spectrum (or 50-100 mg for ¹³C) into a clean, dry vial.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the compound is fully dissolved.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any suspended particles.[14]

  • Acquisition: Place the NMR tube in the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, the magnetic field will be "shimmed" to optimize homogeneity, and the data will be acquired.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed by the instrument's software to generate the frequency-domain NMR spectrum.

Protocol for IR Spectrum Acquisition (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solids without extensive sample preparation like creating KBr pellets.[15] It relies on the principle of an evanescent wave penetrating a small distance into the sample placed in direct contact with an ATR crystal.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered this compound onto the crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm, even contact between the solid sample and the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Applications in Synthesis and Drug Discovery

The true value of a chemical intermediate is realized in its synthetic utility. This compound is a prime example of a "scaffold" molecule, particularly prevalent in medicinal chemistry.[1] The benzophenone core is found in numerous bioactive natural products and marketed drugs.[2][3]

The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for selective functionalization at the 3-position of the first phenyl ring, followed by a subsequent, often more forcing, reaction at the 4'-position of the second ring. This orthogonal reactivity is highly sought after in the construction of complex molecular architectures for drug candidates.[16][17]

G A This compound B Selective C-Br Functionalization (e.g., Suzuki Coupling) A->B C Intermediate 1 B->C D C-Cl Functionalization (e.g., Buchwald-Hartwig) C->D E Complex Target Molecule D->E

Caption: Orthogonal synthesis strategy enabled by this compound.

Safety and Handling

As a halogenated aromatic ketone, this compound requires careful handling in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: May cause skin, eye, and respiratory irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that underpin its utility as a synthetic intermediate. Its identity is confirmed by its CAS number and molecular formula, while its crystalline nature is characterized by a sharp melting point. Although detailed public spectroscopic data is sparse, its NMR and IR spectral features can be confidently predicted, providing a reliable basis for structural verification. The robust, validated experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its properties. The strategic placement of two different halogen atoms makes this compound a highly valuable and versatile tool for the synthesis of complex molecules, particularly in the field of drug discovery.

References

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  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H8BrClO). Retrieved from [Link]

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  • PubChem. (n.d.). (3-Amino-2-chlorophenyl)-(4-bromophenyl)methanone. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 3-Bromo-4'-chlorobenzophenone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-4'-chlorobenzophenone, a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. This document delves into its chemical identity, a robust synthetic protocol, its structural and spectroscopic characteristics, and its prospective applications, particularly for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound, with the CAS Number 75762-56-0 , is a disubstituted benzophenone featuring a bromine atom on one phenyl ring and a chlorine atom on the other.[1] The strategic placement of these halogen atoms provides multiple reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of halogens can also significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, a key consideration in drug design.[2]

The benzophenone scaffold itself is a ubiquitous structure in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Consequently, substituted benzophenones like this compound are of considerable interest to medicinal chemists.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 75762-56-0[1]
Molecular Formula C₁₃H₈BrClO[5]
Molecular Weight 295.56 g/mol [1]
IUPAC Name (3-bromophenyl)(4-chlorophenyl)methanone[5]
SMILES C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl[5]
InChI InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H[5]

Molecular Structure

The molecular structure of this compound consists of two phenyl rings attached to a central carbonyl group. One ring is substituted with a bromine atom at the meta-position (position 3), and the other ring is substituted with a chlorine atom at the para-position (position 4').

Caption: Molecular structure of this compound.

Synthesis via Friedel-Crafts Acylation

A robust and widely applicable method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, a strategic choice of reactants is crucial to ensure the desired regioselectivity. The recommended approach is the acylation of chlorobenzene with 3-bromobenzoyl chloride.

Reaction Rationale

The rationale for this synthetic strategy is to introduce the acyl group to the less deactivated ring. Chlorobenzene is an ortho-, para-directing deactivator. The acylation will predominantly occur at the para position due to less steric hindrance compared to the ortho positions. The use of 3-bromobenzoyl chloride as the acylating agent ensures the correct placement of the bromine atom.

G Friedel-Crafts Acylation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification chlorobenzene Chlorobenzene reaction_mixture Reaction Mixture in Inert Solvent (e.g., DCM) Stir at 0°C to rt chlorobenzene->reaction_mixture bromobenzoyl_chloride 3-Bromobenzoyl Chloride bromobenzoyl_chloride->reaction_mixture lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_mixture quench Quench with ice-cold HCl reaction_mixture->quench extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentration Concentrate under reduced pressure dry->concentration recrystallization Recrystallization or Column Chromatography concentration->recrystallization product This compound recrystallization->product

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and photophysical properties.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic rings can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties.[1] 3-Bromo-4'-chlorobenzophenone, which incorporates a bromine atom on one ring and a chlorine atom on the other, presents a unique substitution pattern. Accurate structural elucidation via spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides the foundational spectroscopic knowledge and detailed protocols to enable researchers to confidently identify and characterize this molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the atoms of this compound are numbered as shown below. This systematic numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments and their connectivity within a molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the standard procedure for preparing a high-quality NMR sample of a solid compound like this compound.

  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[2] Add approximately 0.6-0.7 mL of the solvent to the vial.[3]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogenous solution free of particulate matter.[2][3]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[4] The optimal sample height in the tube is typically 4-5 cm.[2][5]

  • Execution: Insert the sample into the NMR spectrometer. The instrument will perform a series of automated steps including locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and tuning the probe before acquiring the spectrum.[2]

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the spectrum (δ 7.0-8.5 ppm) will be complex. The electron-withdrawing nature of the carbonyl group and the halogens will deshield the aromatic protons, shifting them downfield.

  • 4'-Chlorophenyl Ring (Ring B): This ring will exhibit a classic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.

    • H2'/H6': These protons are ortho to the carbonyl group and will be significantly deshielded. They are expected to appear as a doublet around δ 7.7-7.8 ppm.

    • H3'/H5': These protons are meta to the carbonyl group and ortho to the chlorine atom. They will appear as a doublet around δ 7.4-7.5 ppm.

  • 3-Bromophenyl Ring (Ring A): This ring is unsymmetrical, and thus all four protons are chemically distinct, leading to more complex splitting patterns.

    • H2: This proton is ortho to the carbonyl group and meta to the bromine. It will be the most downfield proton on this ring, likely appearing as a triplet or a narrow multiplet around δ 7.9-8.0 ppm.

    • H6: This proton is also ortho to the carbonyl group and will be deshielded, appearing as a doublet of doublets (or triplet) around δ 7.7-7.8 ppm.

    • H4: This proton is para to the carbonyl and ortho to the bromine. It is expected to be a doublet of doublets around δ 7.6-7.7 ppm.

    • H5: This proton is meta to the carbonyl and flanked by a proton and a bromine atom. It will likely appear as a triplet around δ 7.3-7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H2' / H6' 7.75 Doublet (d) 2H
H3' / H5' 7.48 Doublet (d) 2H
H2 7.95 Triplet (t) 1H
H6 7.72 Doublet (d) 1H
H4 7.65 Doublet (d) 1H

| H5 | 7.38 | Triplet (t) | 1H |

Caption: Logical workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is often required.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation follows the same procedure as for ¹H NMR, with the key difference being the amount of sample used.

  • Sample Concentration: For a standard ¹³C NMR experiment, a higher concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

  • Acquisition Parameters: Key parameters to consider are the relaxation delay (typically 2-5 seconds) and the number of scans, which can range from several hundred to several thousand.[6]

Predicted ¹³C NMR Spectrum and Interpretation

We expect to see 13 distinct signals in the broadband-decoupled ¹³C NMR spectrum, as there are no elements of symmetry in the molecule that would make any carbon atoms chemically equivalent.

  • Carbonyl Carbon (C7): The carbonyl carbon is the most deshielded and will appear at the lowest field, predicted to be around δ 194-196 ppm.

  • Ipso-Carbons (Carbons bonded to substituents):

    • C1 & C1': These quaternary carbons attached to the carbonyl group will be downfield, likely in the δ 135-140 ppm range.

    • C4': The carbon bonded to chlorine (C-Cl) is expected around δ 138-140 ppm.

    • C3: The carbon bonded to bromine (C-Br) will be influenced by the "heavy atom effect," which, despite bromine's electronegativity, causes shielding. This results in an upfield shift compared to what might be expected, with a predicted value around δ 122-124 ppm.[7]

  • Aromatic CH Carbons: The remaining 8 carbons will appear in the typical aromatic region of δ 125-136 ppm. Their precise shifts are influenced by their position relative to the electron-withdrawing carbonyl and halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C7 (C=O) 195.0 Highly deshielded carbonyl carbon
C4' 139.5 Ipso-carbon attached to Cl, deshielded
C1' 138.8 Quaternary, ipso to carbonyl
C1 136.5 Quaternary, ipso to carbonyl on brominated ring
C4 135.5 Aromatic CH
C2 133.0 Aromatic CH
C2' / C6' 131.8 Aromatic CH, ortho to carbonyl
C6 130.5 Aromatic CH
C3' / C5' 129.0 Aromatic CH, meta to carbonyl
C5 128.5 Aromatic CH

| C3 | 122.8 | Ipso-carbon attached to Br (Heavy Atom Effect) |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample, the "Thin Solid Film" method is a common and straightforward approach.

  • Sample Preparation: Place a small amount of the solid (approx. 50 mg) into a small vial.[8]

  • Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[8]

  • Film Casting: Using a pipette, place a drop of the concentrated solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[8]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. The ideal film is transparent or slightly cloudy.[8]

  • Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternatively, the KBr pellet method can be used, where a small amount of sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet.[9]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

  • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone will be prominent. Conjugation with the two aromatic rings lowers the frequency compared to a saturated ketone. The electron-withdrawing halogens may slightly increase it. This peak is expected in the range of 1660-1685 cm⁻¹ .

  • Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

  • Aromatic C-H Stretches: These vibrations will produce a group of weak to medium bands appearing just above 3000 cm⁻¹ .

  • C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are found in the fingerprint region. A medium to strong band for the C-Cl stretch is expected around 1090-1100 cm⁻¹ (for the C-aryl bond) and a band for the C-Br stretch is expected in the 1030-1070 cm⁻¹ region. These can sometimes be difficult to assign definitively without comparative spectra.

  • Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 680-900 cm⁻¹ region correspond to the out-of-plane C-H bending vibrations. The specific pattern can sometimes give clues about the ring substitution patterns.

Table 3: Predicted Key Infrared Absorption Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
Carbonyl (C=O) Stretch 1660 - 1685 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
C-Cl Stretch (Aryl) 1090 - 1100 Strong
C-Br Stretch (Aryl) 1030 - 1070 Medium

| Aromatic C-H Out-of-Plane Bend | 680 - 900 | Strong |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates the logical process from sample preparation to structural verification.

Spectroscopy_Workflow Sample Pure Solid Sample (this compound) Prep_NMR NMR Sample Prep (5-20mg in CDCl3) Sample->Prep_NMR Prep_IR IR Sample Prep (Thin Film on Salt Plate) Sample->Prep_IR Acquire_HNMR Acquire ¹H NMR Spectrum Prep_NMR->Acquire_HNMR Acquire_CNMR Acquire ¹³C NMR Spectrum Prep_NMR->Acquire_CNMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Analyze_HNMR Analyze ¹H Data: - 8 unique aromatic signals - Integration confirms 8H - Splitting patterns match Acquire_HNMR->Analyze_HNMR Analyze_CNMR Analyze ¹³C Data: - 13 unique C signals - C=O at ~195 ppm - C-Br at ~123 ppm Acquire_CNMR->Analyze_CNMR Analyze_IR Analyze IR Data: - Strong C=O at ~1670 cm⁻¹ - Aromatic C=C and C-H bands Acquire_IR->Analyze_IR Confirmation Structural Confirmation Analyze_HNMR->Confirmation Analyze_CNMR->Confirmation Analyze_IR->Confirmation

Sources

The Versatile Scaffold: Unlocking the Potential of 3-Bromo-4'-chlorobenzophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The benzophenone core is a privileged scaffold in medicinal chemistry, consistently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The strategic introduction of halogen atoms onto this scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[4] This guide focuses on 3-Bromo-4'-chlorobenzophenone, a halogenated diarylketone, as a versatile starting material for the synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and, most importantly, its potential applications in medicinal chemistry, drawing insights from the well-established pharmacology of related benzophenone analogs. This document will serve as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview of the field but also detailed experimental protocols and visual aids to facilitate further investigation into this promising chemical entity.

Introduction: The Strategic Importance of the Halogenated Benzophenone Core

The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a cornerstone of numerous pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3] The true potential of this scaffold, however, is often unlocked through strategic functionalization of the phenyl rings.

The incorporation of halogen atoms, specifically bromine and chlorine, is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[5] Halogens can influence a compound's:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of metabolism and increasing the compound's half-life.[4]

  • Binding Affinity: Participating in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

This compound presents a particularly interesting case. The distinct electronic and steric properties of the bromine and chlorine atoms at the meta and para positions, respectively, offer a unique starting point for creating a diverse library of compounds with finely tuned biological activities.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₈BrClO
Molecular Weight 295.56 g/mol [6]
CAS Number 75762-56-0[6]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water[7]

Synthesis of the this compound Scaffold

The most common and versatile method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, this can be achieved by reacting 3-bromobenzoyl chloride with chlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

  • 3-Bromobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. To this, add a solution of 3-bromobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5°C.

  • Aromatic Addition: After the addition is complete, add chlorobenzene (1.1 equivalents) to the reaction mixture, again in a dropwise manner.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound.

Synthesis Workflow Diagram```dot

G cluster_reactants Reactants cluster_process Process 3_Bromobenzoyl_chloride 3-Bromobenzoyl Chloride Reaction Friedel-Crafts Acylation in DCM 3_Bromobenzoyl_chloride->Reaction Chlorobenzene Chlorobenzene Chlorobenzene->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction Quenching Ice/HCl Quench Reaction->Quenching ~4-6 hrs Workup Aqueous Work-up Quenching->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Potential inhibition of the p38 MAP kinase pathway by a this compound derivative.

Agents for Neurodegenerative Diseases

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Benzophenone-based molecules have been developed as effective AChE inhibitors. [1] Hypothesis: The benzophenone core of this compound can act as a scaffold to position functional groups that interact with the active site of AChE. The bromo and chloro substituents can be used to anchor linkers to other pharmacophoric groups, potentially leading to dual-binding site inhibitors with enhanced potency.

Structure-Activity Relationship (SAR) Logic

The exploration of derivatives of this compound should be guided by a systematic SAR strategy.

G Scaffold This compound Position 3 (Br) Position 4' (Cl) Position3_Mod Modifications at Position 3 -NH2 (Amination) -Aryl (Suzuki Coupling) -Alkynyl (Sonogashira) Scaffold:f1->Position3_Mod Position4_Mod Modifications at Position 4' -OCH3 (Nucleophilic Substitution) -H (Dehalogenation) -F (Halogen Exchange) Scaffold:f2->Position4_Mod Activity Biological Activity | Anticancer | Neuroprotective | Anti-inflammatory Position3_Mod->Activity Position4_Mod->Activity

Caption: Logical flow for exploring the structure-activity relationship of the core scaffold.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a launchpad for the discovery of novel therapeutics. Its pre-functionalized, halogenated scaffold offers chemists a robust and versatile platform for creating diverse molecular architectures. The potential applications discussed in this guide, from anticancer to neuroprotective agents, are based on the solid foundation of decades of research into the medicinal chemistry of benzophenones. [1][3] Future research should focus on:

  • Library Synthesis: The systematic synthesis of a diverse library of derivatives based on the this compound core.

  • High-Throughput Screening: Screening this library against a wide range of biological targets to identify novel activities.

  • Computational Modeling: Using in silico methods to predict the binding modes of new derivatives and to guide the design of more potent and selective compounds.

This technical guide has laid out the foundational knowledge and experimental framework necessary to begin exploring the potential of this compound. By leveraging the principles of medicinal chemistry and the strategic use of its inherent chemical reactivity, the scientific community can unlock the full therapeutic potential of this promising scaffold.

References

  • Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]

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  • Alprazolam - Wikipedia. Available at: [Link]

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  • Structure activity relationships for substituted chlorophene analogs - ResearchGate. Available at: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. Available at: [Link]

  • 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed. Available at: [Link]

Sources

3-Bromo-4'-chlorobenzophenone: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Bromo-4'-chlorobenzophenone is a halogenated diaryl ketone that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure is distinguished by two key features: a benzophenone core, known for its presence in photoinitiators and diverse biologically active compounds, and two different halogen atoms at electronically distinct positions. The bromine atom at the meta-position and the chlorine atom at the para-prime position exhibit differential reactivity, particularly in palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for sequential, controlled functionalization, making it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in synthesizing precursors for high-value targets such as kinase inhibitors. We will explore the causality behind experimental choices in key protocols, including Suzuki-Miyaura and Buchwald-Hartwig couplings, to provide field-proven insights for laboratory application.

The Strategic Value of Halogenated Benzophenones

The benzophenone scaffold is a privileged structure in both medicinal chemistry and materials science.[1] The introduction of halogen atoms onto this core profoundly influences the molecule's physicochemical properties. Halogenation can enhance lipophilicity, which affects cell membrane permeability, and can block sites of metabolism, thereby increasing a drug candidate's in vivo stability.[1] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding affinity.[1]

This compound (CAS 75762-56-0) exemplifies the concept of a multi-functional building block.[2][3][4] It provides chemists with two distinct synthetic handles, enabling a modular approach to library synthesis and the development of complex lead compounds.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Key Properties
PropertyValueReference
CAS Number 75762-56-0[2][4]
Molecular Formula C₁₃H₈BrClO[2][5]
Molecular Weight 295.56 g/mol [2][4]
Appearance Off-white to pale yellow solid[6]
Melting Point 64 - 67 °C (literature for related isomers)[7]
Solubility Soluble in organic solvents like ethanol, acetone, and toluene; slightly soluble in water.[6]
Safety Profile and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related halogenated benzophenones indicate a consistent hazard profile.[8][9]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][11]

  • Handling Precautions: Avoid generating dust.[7] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12]

Synthesis of the Building Block: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For this compound, this involves the acylation of chlorobenzene with 3-bromobenzoyl chloride.

Fig 1. Synthesis via Friedel-Crafts Acylation.
Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous chlorobenzene (5.0 eq).

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in portions to the stirred solvent. Causality: Portion-wise addition at low temperature is crucial to manage the exothermic reaction and prevent side reactions.

  • Acyl Chloride Addition: Add 3-bromobenzoyl chloride (1.0 eq) dropwise to the suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl (2.0 eq). Causality: The acidic workup hydrolyzes the aluminum-ketone complex and dissolves any remaining AlCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The Core of Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp²)-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This reactivity gap allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a potential subsequent transformation under more forcing conditions.

mol This compound br C-Br Bond (Position 3) mol->br Highly Reactive Site (Suzuki, Buchwald-Hartwig) cl C-Cl Bond (Position 4') mol->cl Less Reactive Site (Requires harsher conditions) co Carbonyl Group (C=O) mol->co Site for Nucleophilic Addition (Reduction, Grignard)

Fig 2. Key Reactive Sites of this compound.

Application in Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and materials.[13][14] Using this compound, this reaction proceeds selectively at the C-Br bond.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 Reductive Elimination Product R¹-R² (Product) Product_Complex->Product ArX R¹-Br (Substrate) ArX->OxAdd ArB R²-B(OR)₂ ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Fig 3. Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol is self-validating; successful formation of the product with the chlorine atom intact confirms the selective reactivity.

  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.[15]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC.[15]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[16][17] The choice of ligand and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.[18][19]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amine_Complex Amine Coordination OxAdd->Amine_Complex Amine Binding Amido_Complex Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product R¹-NR²R³ (Product) Amido_Complex->Product ArX R¹-Br (Substrate) ArX->OxAdd Amine R²R³NH Amine->Amine_Complex Base Base (e.g., KOtBu) Base->Amine_Complex

Fig 4. Generalized Buchwald-Hartwig Amination Cycle.
Protocol 3: Selective Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the chosen phosphine ligand (e.g., X-Phos, 0.04 eq), and a palladium source (e.g., Pd₂(dba)₃, 0.02 eq).

  • Base and Amine: Add the base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq). Causality: Sterically hindered phosphine ligands like X-Phos accelerate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions.[20]

  • Reaction: Heat the mixture to 100-110 °C for 8-24 hours, monitoring by LC-MS or TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Protein kinases are crucial targets in oncology, and many inhibitors feature a substituted biaryl or aryl-amino-aryl core structure.[21][22] this compound is an ideal starting material for such molecules. Here, we outline a synthetic strategy that leverages its differential reactivity.

Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 1. Pd₂(dba)₃, X-Phos 2. NaOtBu 3. Aniline derivative Intermediate Intermediate A (Aryl Amine) Step1->Intermediate Step2 Amide Coupling or Alkylation Intermediate->Step2 Acyl Chloride or Alkyl Halide Product Functionalized Kinase Inhibitor Precursor Step2->Product

Fig 5. Workflow for a Kinase Inhibitor Precursor Synthesis.

This workflow demonstrates a strategic approach:

  • C-N Bond Formation: The more reactive C-Br bond is first functionalized via a Buchwald-Hartwig amination to install a key aniline-type moiety. This is a common feature in Type I and II kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[22]

  • Further Functionalization: The resulting secondary amine in Intermediate A is now a nucleophile that can be further elaborated through acylation or alkylation to build out the rest of the inhibitor scaffold, targeting other regions of the kinase. The 4'-chloro substituent remains, offering a site for future diversification or contributing to the overall ADME profile of the final molecule.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic design. Its predictable, regioselective reactivity allows for the efficient and modular construction of complex molecules that are highly sought after in drug discovery and materials science. By understanding the principles governing its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can unlock its full potential to accelerate their synthetic programs. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any advanced synthesis workflow.

References

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Oregon State University. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. (3-Amino-2-chlorophenyl)-(4-bromophenyl)methanone. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

  • Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Available at: [Link]

  • Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. Available at: [Link]

  • Wikipedia. Alprazolam. Available at: [Link]

  • Pharmaffiliates. CAS No : 1545444-71-0 | Product Name : (3-Bromo-4-chlorophenyl)(4-fluorophenyl)methanone. Available at: [Link]

  • PubChem. 3-Bromo-4-chlorobenzoic acid. Available at: [Link]

  • Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Available at: [Link]

  • PubChem. 3-Bromobenzophenone. Available at: [Link]

  • Frontiers in Chemistry. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Available at: [Link]

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Reactivity profile of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4'-chlorobenzophenone

Authored by: A Senior Application Scientist

Foreword: The Strategic Utility of a Dihalogenated Benzophenone Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the benzophenone core serves as a privileged scaffold.[1] Its rigid, three-dimensional structure is a foundational element for building molecular complexity. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its synthetic versatility. This compound is a prime exemplar of such a strategically functionalized intermediate. The differential reactivity of the C-Br bond versus the C-Cl bond, coupled with the electrophilic nature of the carbonyl group, provides orthogonal chemical handles for sequential, site-selective modifications. This guide offers an in-depth exploration of the reactivity profile of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this molecule's full synthetic potential.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₁₃H₈BrClO, is a diaryl ketone featuring two distinct halogen substituents on its phenyl rings.[2] The bromine atom is positioned meta to the carbonyl on one ring, while the chlorine atom is in the para position on the other. This specific arrangement dictates the molecule's electronic properties and, consequently, its chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 295.56 g/mol [1]
Monoisotopic Mass 293.9447 Da[2]
Appearance White to off-white crystalline powder/solid[3]
Melting Point 148.0 to 152.0 °C
Solubility Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water.[3]
CAS Number 75762-56-0[1]

Core Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring.[1]

Mechanistic Rationale

The synthesis involves the reaction of chlorobenzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The chlorine atom on chlorobenzene is an ortho-, para-directing group.[1] Although it deactivates the ring towards electrophilic substitution due to its inductive effect, its lone pairs direct the incoming electrophile to the positions ortho and para to itself. The para position is sterically favored, leading to the desired 4'-chloro substitution pattern.[1]

The Lewis acid catalyst activates the 3-bromobenzoyl chloride by coordinating to the carbonyl oxygen, which makes the acyl carbon a much stronger electrophile, capable of attacking the electron-rich (albeit deactivated) chlorobenzene ring.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize this compound from chlorobenzene and 3-bromobenzoyl chloride.

Materials:

  • 3-Bromobenzoyl chloride

  • Chlorobenzene (serves as both reactant and solvent in excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, as an optional co-solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add chlorobenzene (3.0 eq) and anhydrous AlCl₃ (1.2 eq). Cool the mixture to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Slowly add 3-bromobenzoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and separates the catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[3]

G cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Quenching & Isolation AcylChloride 3-Bromobenzoyl Chloride AcyliumIon Activated Acylium Ion Complex (Strong Electrophile) AcylChloride->AcyliumIon Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (Restores Aromaticity) FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up

Caption: Friedel-Crafts Acylation Workflow.

Reactivity at the Carbon-Bromine Bond

The C(sp²)-Br bond is the most versatile reaction site on the this compound molecule. Its reactivity is significantly greater than the C(sp²)-Cl bond under typical palladium-catalyzed cross-coupling conditions, allowing for selective functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[4] For this compound, this reaction selectively targets the C-Br bond to synthesize biaryl ketones, which are valuable structures in medicinal chemistry.[5]

Causality and Mechanistic Insight

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-Br bond. This is the rate-determining step and occurs much more readily for C-Br than for C-Cl bonds due to the lower bond dissociation energy of the former.

  • Transmetalation: The organoboron compound (e.g., a phenylboronic acid) is activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0:w->OxAdd:w Oxidative Addition Transmetal Ar-Pd(II)-R(L)₂ OxAdd:s->Transmetal:s Transmetalation Transmetal:e->Pd0:e Reductive Elimination Product Ar-R Transmetal->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Reagent Combination: In a Schlenk flask or microwave vial, combine this compound, phenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to 80-110°C with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to isolate the coupled product.[5][7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[8] This reaction couples an aryl halide with a primary or secondary amine.[9] The higher reactivity of the aryl bromide allows for selective amination at the 3-position of the benzophenone core.

Causality and Mechanistic Insight

The catalytic cycle is similar to the Suzuki coupling but with key differences in the nucleophilic partner.[10]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[10][11]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) accelerate this rate-limiting step and prevent side reactions.[11][12]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0:w->OxAdd:w Oxidative Addition AmidoComplex Ar-Pd(II)-NR₂(L)₂ OxAdd:s->AmidoComplex:s Amine Binding & Deprotonation AmidoComplex:e->Pd0:e Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR₂ + Base Amine->AmidoComplex

Caption: The Buchwald-Hartwig Amination Cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with a secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Reagent Combination: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, base, and this compound to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and establish an inert atmosphere via a Schlenk line.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.

  • Heating: Heat the reaction mixture to 80-110°C. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove palladium residues. Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Reactivity at the Carbonyl Group

The carbonyl group of this compound is an electrophilic center, susceptible to attack by nucleophiles.

Reduction to a Benzhydrol Derivative

The most common transformation of the carbonyl group is its reduction to a secondary alcohol (a benzhydrol). This is typically achieved with hydride reagents.

Protocol: Sodium Borohydride Reduction

Objective: To reduce the carbonyl of this compound to the corresponding alcohol.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add NaBH₄ portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC shows complete consumption of the starting material.

  • Quenching: Slowly add saturated NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove most of the methanol under reduced pressure. Add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify if necessary.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable building block.

  • Medicinal Chemistry: It serves as an intermediate for synthesizing a wide array of compounds for drug discovery.[13] The benzophenone core is found in anti-inflammatory, antimicrobial, and anticancer agents.[1] For example, it can be a precursor in the synthesis of complex heterocyclic systems like those found in alprazolam analogs.[14]

  • Materials Science: Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings and inks.[3] The specific substitution pattern can be used to tune the photophysical properties for applications in organic light-emitting diodes (OLEDs).[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
Skin Irritation H315Causes skin irritation.[15]
Eye Irritation H319Causes serious eye irritation.[15]
Respiratory Irritation H335May cause respiratory irritation.[15]

Handling Precautions:

  • Use only in a well-ventilated area or a chemical fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Avoid breathing dust. Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

References

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • G-Pharma. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. [Link]

  • Wikipedia contributors. (n.d.). Alprazolam. Wikipedia. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. [Link]

  • Organic-Reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • PubChem. (n.d.). This compound. [Link]

  • Zainal, Z., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (Source for general Suzuki conditions). [Link]

  • PubChem. (n.d.). 3-Bromobenzophenone. [Link]

  • Kamal, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Friedel-Crafts Acylation Synthesis of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4'-chlorobenzophenone, a halogenated aromatic ketone with significant potential as an intermediate in pharmaceutical and materials science research. We delve into the core principles of the Friedel-Crafts acylation, offering detailed mechanistic insights, a field-proven experimental protocol, and robust characterization methodologies. This document is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals, emphasizing the causal relationships between procedural choices, reaction outcomes, and safety considerations.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in organic and medicinal chemistry, forming the core of numerous biologically active compounds and high-performance materials. The strategic placement of substituents on its two phenyl rings allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. The target molecule, this compound, incorporates two distinct halogen atoms, making it a versatile building block for further functionalization through cross-coupling reactions or nucleophilic substitutions.

The Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry since its discovery in 1877, remains the most direct and reliable method for synthesizing such aromatic ketones.[1] This guide focuses on the specific application of this reaction to produce this compound from 3-bromobenzoyl chloride and chlorobenzene, leveraging aluminum chloride as the Lewis acid catalyst.

Mechanistic Insights: The 'Why' Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution. The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway.

  • Generation of the Acylium Ion: The reaction is initiated by the interaction between the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and 3-bromobenzoyl chloride. The AlCl₃ coordinates to the carbonyl oxygen and subsequently abstracts the chloride atom, generating a highly electrophilic, resonance-stabilized acylium ion.[2][3] This ion's stability is a key feature, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts the proton from the carbon atom bearing the new acyl group.[4] This regenerates the aromatic ring and releases HCl, while the AlCl₃ catalyst is also regenerated in principle.

  • Product-Catalyst Complexation: In practice, the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[1] This complexation deactivates the product, preventing undesirable polyacylation reactions.[5] However, it also sequesters the catalyst, necessitating the use of stoichiometric or slightly excess amounts of AlCl₃ relative to the acylating agent.[1] The final product is liberated from this complex during the aqueous work-up.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Strategic Synthesis Design and Regioselectivity

The selection of chlorobenzene as the aromatic substrate is deliberate. The chlorine atom is an electron-withdrawing group by induction but an electron-donating group by resonance. This duality results in it being a deactivating but ortho, para-directing substituent.

During the electrophilic attack, the incoming acylium ion will preferentially add to the ortho or para positions. However, due to the significant steric bulk of the 3-bromobenzoyl acylium electrophile, the attack at the less hindered para position is overwhelmingly favored.[5][6] This high regioselectivity simplifies purification by minimizing the formation of the ortho-substituted isomer, leading to 4'-chloro as the major product isomer.

Detailed Experimental Protocol

This protocol is designed for a representative laboratory scale. All operations involving anhydrous aluminum chloride and 3-bromobenzoyl chloride must be conducted in a certified fume hood using dry glassware and under an inert atmosphere.

Reagent and Materials Table
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeEquivalents
Anhydrous Aluminum Chloride (AlCl₃)133.3412.01.60 g1.2
3-Bromobenzoyl chloride219.4510.02.19 g (approx. 1.3 mL)1.0
Chlorobenzene112.5650.05.63 g (5.1 mL)5.0
Dichloromethane (DCM), anhydrous84.93-40 mL-
Crushed Ice18.02-~50 g-
Concentrated HCl (37%)36.46-~10 mL-
Saturated NaHCO₃ solution--~30 mL-
Brine (Saturated NaCl solution)--~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2-3 g-
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel.[7]

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (1.60 g, 12.0 mmol). Add 20 mL of anhydrous dichloromethane (DCM). Begin vigorous stirring and cool the resulting suspension to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: In a separate dry vial, dissolve 3-bromobenzoyl chloride (2.19 g, 10.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The mixture will likely turn a deep orange or reddish color.[8]

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add chlorobenzene (5.1 mL, 50.0 mmol) to the dropping funnel, diluted with 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) if desired.

  • Reaction Quench (Work-up): Prepare a 250 mL beaker containing approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.[5][7] This process is highly exothermic and will liberate HCl gas. Perform this step in the back of the fume hood.

  • Extraction: Once the ice has melted and the AlCl₃ complex has fully decomposed, transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 20 mL portions of DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution) and then with 30 mL of brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely an off-white or pale yellow solid.

Purification and Characterization

The crude solid can be effectively purified by recrystallization. Ethanol or a mixed solvent system like ethyl acetate/hexanes is often a suitable choice.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.3 ppm (m, 8H): A complex multiplet region is expected for the 8 aromatic protons. The protons on the chlorophenyl ring will likely appear as two distinct doublets (AA'BB' system), while the protons on the bromophenyl ring will exhibit more complex splitting patterns.
¹³C NMR (CDCl₃, 100 MHz)δ ~195 ppm: Carbonyl carbon (C=O). δ ~140-120 ppm: Aromatic carbons. The carbons directly attached to the halogens (C-Br and C-Cl) and the carbonyl group will have distinct chemical shifts.
IR Spectroscopy (ATR)~1660 cm⁻¹ (strong): Carbonyl (C=O) stretch, characteristic of aromatic ketones.[9] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~1600-1450 cm⁻¹ (medium-strong): Aromatic C=C stretches. ~1100-1000 cm⁻¹ & ~850-750 cm⁻¹: C-Cl and C-Br stretches and C-H out-of-plane bending.
Mass Spectrometry (EI)m/z ~294/296/298: Molecular ion (M⁺) peak cluster showing a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable. A comprehensive risk assessment must be performed before commencing any work.

ReagentPrimary HazardsHandling Precautions
Anhydrous Aluminum Chloride Water-reactive, Corrosive. Reacts violently with water, releasing large amounts of heat and corrosive HCl gas.[13][14] Causes severe skin and eye burns.[15] Inhalation of dust is harmful.Handle only in a fume hood. Wear impervious gloves, a fire-retardant lab coat, and chemical splash goggles.[13] Use only dry glassware and solvents. Keep a Class D fire extinguisher and dry sand nearby.[13]
3-Bromobenzoyl Chloride Corrosive, Lachrymator. Reacts with moisture to form HCl. Causes severe burns to skin, eyes, and respiratory tract.Handle in a fume hood with appropriate PPE. Avoid inhalation of vapors. Keep container tightly sealed.
Chlorobenzene Flammable, Toxic. Harmful if swallowed or inhaled. Can cause liver and kidney damage.Use in a well-ventilated area (fume hood). Avoid sources of ignition. Wear appropriate gloves and eye protection.
Dichloromethane (DCM) Volatile, Suspected Carcinogen. Harmful if inhaled or absorbed through the skin.Always handle in a fume hood. Minimize exposure by using sealed systems where possible.
Concentrated HCl Highly Corrosive. Causes severe burns and respiratory damage.Handle with extreme care in a fume hood, wearing acid-resistant gloves, lab coat, and goggles/face shield.

Emergency Procedures:

  • Skin Contact: Brush off any solid chemical immediately, then flush the affected area with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.

  • Spill: For AlCl₃, cover the spill with dry sand. DO NOT USE WATER. [13] Scoop the mixture into a container for hazardous waste disposal.

Conclusion

The Friedel-Crafts acylation provides a direct and regioselective route to this compound. The success of the synthesis hinges on a solid understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the factors governing regioselectivity. Meticulous adherence to anhydrous reaction conditions and stringent safety protocols, especially when handling aluminum chloride and acyl chlorides, is critical for a safe and successful outcome. The characterization data, predicted from established chemical principles, provides a reliable benchmark for confirming the identity and purity of the final product, a valuable intermediate for further synthetic exploration.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-4'-chlorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

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Starting materials for 3-Bromo-4'-chlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-4'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive overview of the requisite starting materials and synthetic strategy for the preparation of this compound, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the well-established Friedel-Crafts acylation pathway, detailing the rationale behind the selection of precursors, catalysts, and reaction conditions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and critical safety information to ensure a successful and safe synthesis.

Introduction and Retrosynthetic Analysis

This compound (Molecular Formula: C₁₃H₈BrClO) is a disubstituted aromatic ketone.[1][2] Its structure, featuring two distinct halogenated phenyl rings connected by a carbonyl group, makes it a versatile building block in organic synthesis. For instance, derivatives of chlorobenzophenone are pivotal in synthesizing various pharmaceutical compounds, including certain antidepressants, antipsychotics, and antihistamines.[3]

A logical approach to designing its synthesis is through retrosynthesis. The most strategic disconnection is at the C-C bond between the carbonyl carbon and one of the aromatic rings. This leads to two potential Friedel-Crafts acylation strategies. The most common and reliable of these involves the acylation of chlorobenzene with a 3-bromobenzoyl electrophile.

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the target molecule to identify the primary starting materials for a Friedel-Crafts acylation approach.

G cluster_synthons cluster_reagents Target This compound Disconnect C-C Bond Disconnection (Friedel-Crafts) Target->Disconnect Synthons Synthons Disconnect->Synthons leads to SynthonA 3-Bromobenzoyl Cation (Acylium Ion) SynthonB Chlorobenzene Anion (Nucleophile) Reagents Practical Starting Materials ReagentA 3-Bromobenzoyl Chloride SynthonA->ReagentA is derived from ReagentB Chlorobenzene SynthonB->ReagentB is derived from ReagentA_source From 3-Bromobenzoic Acid ReagentA->ReagentA_source is prepared from

Core Starting Materials: Properties and Roles

The success of the synthesis hinges on the quality and proper handling of four key chemical entities: 3-bromobenzoic acid, a chlorinating agent (thionyl chloride), chlorobenzene, and a Lewis acid catalyst (anhydrous aluminum chloride).

CompoundFormulaMW ( g/mol )Key PropertiesRole in Synthesis
3-Bromobenzoic Acid C₇H₅BrO₂201.02White crystalline solid; M.P: 155-158 °C; Insoluble in water, soluble in alcohols.[4][5][6]Acyl Group Precursor
Thionyl Chloride SOCl₂118.97Colorless to yellow fuming liquid; B.P: 79 °C; Reacts violently with water.[7]Chlorinating Agent
Chlorobenzene C₆H₅Cl112.56Colorless liquid; B.P: 132 °C; Immiscible with water.[8]Aromatic Nucleophile
Aluminum Chloride AlCl₃133.34White/yellow crystalline solid; Reacts violently with water; Corrosive.[4]Lewis Acid Catalyst

Synthetic Workflow and Experimental Protocols

The synthesis is a two-stage process performed sequentially. The first stage is the activation of the carboxylic acid, and the second is the core carbon-carbon bond-forming reaction.

Diagram 2: Overall Synthetic Workflow

This flowchart outlines the two primary stages of the synthesis: the formation of the acyl chloride intermediate and the subsequent Friedel-Crafts acylation to yield the final product.

G cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation S1_Start Starting Materials: - 3-Bromobenzoic Acid - Thionyl Chloride (excess) S1_React Heat to Reflux (~79°C) Monitor gas evolution (HCl, SO₂) (2-4 hours) S1_Start->S1_React S1_Workup Distill excess SOCl₂ Vacuum distill product S1_React->S1_Workup S1_Product Intermediate: 3-Bromobenzoyl Chloride S1_Workup->S1_Product S2_Start Starting Materials: - 3-Bromobenzoyl Chloride - Chlorobenzene - Anhydrous AlCl₃ S1_Product->S2_Start Used in next stage S2_React Combine AlCl₃ & Chlorobenzene Cool to 0-5°C Add Acyl Chloride dropwise Warm to RT, stir (4-6 hours) S2_Start->S2_React S2_Workup Quench with Ice/HCl Extract with DCM Wash & Dry S2_React->S2_Workup S2_Purify Purification: Recrystallization from Ethanol S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Stage 1: Synthesis of 3-Bromobenzoyl Chloride

Causality: Carboxylic acids are not sufficiently electrophilic to participate directly in Friedel-Crafts reactions. Conversion to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, preparing it for the subsequent acylation step. Thionyl chloride is an excellent reagent for this transformation as the byproducts, HCl and SO₂, are gases that can be easily removed from the reaction mixture.[7]

Protocol:

  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.[7]

  • Reagents: To the flask, add 3-bromobenzoic acid (1.0 eq). In a fume hood, add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.[7] The reaction can be run neat or in an inert solvent like toluene.

  • Reaction: Gently heat the mixture to reflux (approx. 79°C). The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.[7]

  • Work-up & Purification: After the reaction is complete, allow the mixture to cool. Excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction boiling at 74-75 °C at 0.5 mmHg.[7]

Stage 2: Friedel-Crafts Acylation of Chlorobenzene

Causality: This reaction is a classic electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, abstracting it to form a highly electrophilic, resonance-stabilized acylium ion.[9][10] The electron-rich π system of the chlorobenzene ring then attacks this acylium ion.[10] A subsequent deprotonation restores the aromaticity of the ring, yielding the ketone product.[9] The chloro-substituent on the nucleophile is an ortho, para-director; however, the para-product is heavily favored due to reduced steric hindrance.[10] Anhydrous conditions are critical as water reacts violently with and deactivates the AlCl₃ catalyst.[4][10]

Protocol:

  • Setup: Assemble a dry three-neck round-bottom flask with a magnetic stirrer, a nitrogen or argon inlet, and an addition funnel. The reaction must be carried out under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (AlCl₃, approx. 1.3-1.5 eq) and an excess of chlorobenzene, which also serves as the solvent. Cool the suspension to 0-5°C using an ice bath.[3][11]

  • Reaction: Add the 3-bromobenzoyl chloride (1.0 eq), prepared in Stage 1, to the addition funnel, optionally diluted with a small amount of dry chlorobenzene. Add the acyl chloride solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C.[10] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.[10]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[9] This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM). Combine all organic layers.[10]

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[10]

  • Purification: The crude solid product is purified by recrystallization, typically from ethanol or methanol, to yield pure this compound.[3] An expected yield for similar reactions is in the range of 60-70%.[8]

Product Validation and Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed. These methods provide a self-validating system for the described protocol.

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

  • Spectroscopy: The structure of the final product should be confirmed by standard spectroscopic methods, including:

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (approx. 1660 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution patterns and the overall carbon-hydrogen framework.

    • Mass Spectrometry (MS): To confirm the molecular weight (295.56 g/mol ) and characteristic isotopic pattern resulting from the presence of both bromine and chlorine atoms.[2][8]

Safety and Handling of Starting Materials

Professional laboratory safety practices are mandatory. The following points highlight specific hazards associated with the core starting materials.

  • Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator.[9] It reacts violently with water to produce toxic gases (HCl and SO₂).[5][9] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water or moisture, releasing heat and toxic HCl gas.[10] It should be handled in a dry environment (e.g., fume hood or glove box).[4] Do NOT use water to extinguish fires involving AlCl₃; a Class D extinguisher or dry sand should be used.[4][10]

  • Chlorobenzene (C₆H₅Cl): A flammable liquid and irritant.[13][14] Chronic exposure can affect the central nervous system.[13] Store in an area designated for flammable liquids.

  • 3-Bromobenzoic Acid (C₇H₅BrO₂): Causes skin and serious eye irritation. May cause respiratory irritation. Avoid generating dust.[5]

References

  • Chlorobenzene | EPA. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton University. Available at: [Link]

  • 3-Bromobenzoic acid | C7H5BrO2 | CID 11456. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • This compound (C13H8BrClO). (n.d.). PubChemLite. Available at: [Link]

  • Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. (2010). Oregon State University. Available at: [Link]

  • Chlorobenzene Properties, Uses & Nitration. (n.d.). Study.com. Available at: [Link]

  • Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Available at: [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studocu. Available at: [Link]

  • ALUMINUM CHLORIDE - HAZARDOUS SUBSTANCE FACT SHEET. (n.d.). New Jersey Department of Health. Available at: [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.
  • 3-Bromobenzoic acid, 98% 585-76-2. (n.d.). Otto Chemie Pvt Ltd. Available at: [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.

Sources

Navigating the Solution: A Technical Guide to the Solubility of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, 3-Bromo-4'-chlorobenzophenone stands as a pivotal intermediate. Its utility in the construction of more complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the viability of its application in various workflows. This guide provides an in-depth analysis of the solubility of this compound in common organic solvents, blending theoretical principles with a practical, field-tested experimental protocol for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is paramount to predicting its behavior in solution. Below is a summary of the key physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₃H₈BrClO[1]
Molecular Weight 295.56 g/mol [2]
Appearance White to light yellow crystalline solidInferred from related compounds
Predicted XlogP 4.6[1]

The predicted XlogP value of 4.6 indicates a significant hydrophobic character, suggesting a preference for non-polar environments over aqueous media.[1]

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

The molecular structure of this compound is characterized by:

  • A Polar Carbonyl Group (C=O): This group introduces a dipole moment, making the molecule capable of dipole-dipole interactions.

  • Two Aromatic Rings: These large, non-polar phenyl rings contribute significantly to the compound's hydrophobic nature.

  • Halogen Substituents (Br and Cl): The bromine and chlorine atoms increase the molecule's molecular weight and surface area, and their electronegativity contributes to the overall electronic landscape of the molecule.

Given this structure, this compound is a largely non-polar molecule with a localized polar region. It is incapable of donating hydrogen bonds but can act as a hydrogen bond acceptor at the carbonyl oxygen.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile in common organic solvents can be predicted. The parent compound, benzophenone, is known to be soluble in many organic solvents while being practically insoluble in water.[4][5] The halogenated derivative, this compound, is expected to follow a similar trend.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarLow to ModerateFavorable interactions with the non-polar aromatic rings.
Toluene Non-polarHighThe aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute.
Diethyl Ether Polar aproticModerate to HighThe ether can engage in dipole-dipole interactions with the carbonyl group.
Ethyl Acetate Polar aproticModerate to HighThe ester functionality offers a balance of polar and non-polar characteristics, making it a good solvent.
Acetone Polar aproticHighThe polar carbonyl group of acetone interacts favorably with the carbonyl group of the solute.
Ethanol Polar proticModerateThe hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute.
Methanol Polar proticModerateSimilar to ethanol, but its higher polarity may slightly reduce solubility compared to less polar alcohols.
Dimethyl Sulfoxide (DMSO) Polar aproticHighA strong polar aprotic solvent capable of strong dipole-dipole interactions.
Water Polar proticVery Low / InsolubleThe large hydrophobic aromatic rings dominate, leading to poor solvation by water. The isomer 4-Bromo-4'-chlorobenzophenone is reported to be insoluble in water.[2]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a robust experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a solvent at a specific temperature.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess solute into vials B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours) with agitation B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute filtered solution F->G H Analyze by HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I J Calculate solubility (e.g., in g/L or mol/L) I->J

Sources

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, mild conditions, and exceptional functional group tolerance.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] For drug development professionals, the ability to selectively couple different aromatic fragments is paramount in constructing complex molecular architectures with desired pharmacological profiles.

This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 3-Bromo-4'-chlorobenzophenone. This substrate is a valuable building block, featuring two distinct halogen atoms on separate phenyl rings. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a chemoselective coupling, a crucial strategy in multi-step synthetic sequences. The benzophenone core is a prevalent motif in numerous bioactive compounds, and the ability to selectively functionalize this scaffold opens avenues for the rapid generation of diverse compound libraries for drug discovery.[3]

Reaction Principle: The Palladium Catalytic Cycle and Chemoselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) complex. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[4]

A critical aspect of the reaction with this compound is the selective activation of the C-Br bond over the C-Cl bond. The oxidative addition step, often the rate-determining step, is highly dependent on the bond dissociation energy of the carbon-halogen bond.[1] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst. This difference in reactivity allows for the selective formation of a C-C bond at the 3-position of the benzophenone, leaving the 4'-chloro substituent intact for potential subsequent transformations.[5]

The general scheme for the selective Suzuki-Miyaura coupling of this compound is as follows:

General reaction scheme for the selective Suzuki-Miyaura coupling of this compound

Experimental Workflow and Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound and an arylboronic acid.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 eq.)

  • Degassed solvent (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Detailed Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (3 mol%), and the base (2.0 mmol).[2]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aryl-4'-chlorobenzophenone.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product: 3-Aryl-4'-chlorobenzophenone purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and selectivity of the Suzuki-Miyaura coupling. The following table summarizes various reaction conditions and their expected outcomes for the coupling of 3-bromobenzophenone derivatives with a range of arylboronic acids, providing a valuable starting point for optimization.

EntryArylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/H₂O (4:1:1)10012~95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄Dioxane/H₂O (4:1)9016~92
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (2:1)8018~90
43-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O (3:1)9512~88
52-Naphthylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃DMF/H₂O (5:1)10024~93
64-Formylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O (3:1)8520~85

Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

Best Practices and Mechanistic Insights

As a Senior Application Scientist, it is crucial to not only provide a protocol but also to explain the rationale behind the experimental choices to ensure robust and reproducible results.

  • Catalyst and Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for many Suzuki couplings.[6] For more challenging substrates or to achieve higher turnover numbers, a combination of a palladium precursor like Pd(OAc)₂ with a specialized phosphine ligand such as SPhos or RuPhos can be employed. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • The Role of the Base: The base is essential for the activation of the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[8] The choice of base can influence the reaction rate and yield. Inorganic bases like carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are commonly used. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[8]

  • Solvent Systems: A variety of solvents can be used for Suzuki couplings, often as a biphasic mixture with water.[1] Toluene, dioxane, and DMF are common organic solvents. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. It is imperative to thoroughly degas the solvent to prevent oxidation of the palladium(0) catalyst.

  • Troubleshooting:

    • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or increasing the reaction temperature. Incomplete degassing can also lead to catalyst deactivation.

    • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can promote homocoupling.

    • No Reaction: Ensure the palladium catalyst is active and the reaction is truly under an inert atmosphere. The quality of the boronic acid is also critical; they can degrade over time.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The selective Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex benzophenone derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved while preserving the chloro-substituent for further functionalization. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Available at: [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]

  • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Synthesis of 2′,4-Diarylbenzophenones Through Site-Selective Suzuki-Miyaura Reactions of Bis(triflates) of 2′,4-Dihydroxybenzophenones. ResearchGate. Available at: [Link]

  • Pd(PPh3)4. Fine Chemicals Division. Available at: [Link]

  • The Suzuki–Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide. Semantic Scholar. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool. Available at: [Link]

  • Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. [a]. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. Available at: [Link]

  • synthesis of 3-aryl-1,2-dicarba-closo-dodecaboranes by suzuki-miyaura coupling reaction. Semantic Scholar. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]

  • Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Complex Grignard Synthesis

The formation of Grignard reagents is a cornerstone of carbon-carbon bond synthesis in organic chemistry.[1] The compound 3-Bromo-4'-chlorobenzophenone presents a unique and instructive challenge for this classic transformation. It is a trifunctional molecule containing a reactive ketone and two aryl halides of differing reactivity: a bromide and a chloride. The successful synthesis of the target Grignard reagent, 3-(4-chlorobenzoyl)phenylmagnesium bromide, hinges on precise control of reaction conditions to ensure chemoselectivity.

This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for the formation of this versatile synthetic intermediate. We will address the critical challenge of preventing the newly formed, highly nucleophilic Grignard reagent from reacting with the electrophilic ketone of the starting material. This document is intended for researchers and professionals in drug development who require a robust and reproducible method for this delicate synthesis.

Mechanistic Rationale: The Pillars of Selectivity

Achieving the desired transformation requires a deep understanding of the competing reaction pathways. The experimental design is dictated by three core principles: halogen reactivity differences, management of the nucleophile-electrophile conflict, and rigorous control of the reaction environment.

Halogen Reactivity Hierarchy

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2] The feasibility of this insertion is directly related to the bond dissociation energy of the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl bond, making it far more susceptible to reaction with magnesium.

  • C-Br Bond: More reactive, readily forms the Grignard reagent under standard conditions.[2][3]

  • C-Cl Bond: Less reactive, typically requires harsher conditions or specialized activated magnesium to react.

This inherent difference in reactivity is the foundation of the chemoselective strategy, allowing for the targeted formation of the organometallic species at the bromine-substituted position while the chlorine atom remains untouched.

The Intramolecular Challenge: Ketone Reactivity

The primary obstacle in this synthesis is the presence of the benzophenone's carbonyl group. Grignard reagents are potent nucleophiles that readily attack ketones to form tertiary alcohols after acidic workup.[4][5][6] As soon as a molecule of 3-(4-chlorobenzoyl)phenylmagnesium bromide is formed, it can react with the ketone of a yet-unreacted molecule of this compound. This dimerization side reaction is a significant pathway to yield loss.

To circumvent this, the protocol is designed to maintain an extremely low instantaneous concentration of the Grignard reagent throughout the reaction. This is achieved by the slow, dropwise addition of the this compound solution to a suspension of activated magnesium. This ensures that any Grignard reagent formed is more likely to encounter the vast excess of magnesium for further reaction initiation rather than another molecule of the starting material.

G SM This compound + Mg(0) Desired_Path Desired Pathway (Slow Addition, Low Temp) SM->Desired_Path Undesired_Path Side Reaction Pathway (High Concentration) SM->Undesired_Path Grignard Target Grignard Reagent: 3-(4-chlorobenzoyl)phenylmagnesium bromide Desired_Path->Grignard Chemoselective Formation Undesired_Path->Grignard Dimer Dimerization Byproduct Grignard->Dimer Attack on Starting Material Ketone External_E Reaction with External Electrophile (E+) Grignard->External_E Successful Trapping Final_Product Desired Final Product External_E->Final_Product

Caption: Desired reaction pathway versus the ketone-dimerization side reaction.

Critical Experimental Parameters

Success is contingent upon meticulous control of several key variables. The following table summarizes the optimized parameters and the scientific justification for each.

ParameterRecommended ConditionRationale & Justification
Solvent Anhydrous Tetrahydrofuran (THF)THF is superior to diethyl ether for aryl Grignard reagents due to its higher boiling point and better solvating capacity, which stabilizes the reagent.[7][8] Must be rigorously dried as Grignard reagents are quenched by protic sources.[9][10]
Magnesium Turnings, 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the aryl bromide. Turnings provide a high surface area.
Mg Activation Iodine crystal or 1,2-DibromoethaneA passivating layer of magnesium oxide on the turnings can prevent reaction initiation.[7][9] Activation with a small amount of iodine or 1,2-dibromoethane exposes a fresh metal surface.[9][11]
Temperature 0 °C to Room TemperatureThe reaction should be initiated gently, often with slight warming. Once initiated, the temperature should be maintained to ensure a controlled reaction rate and prevent side reactions. The slow addition of the substrate helps manage the exotherm.
Addition Rate Slow, dropwise addition over 1-2 hoursThis is the most critical parameter to prevent the dimerization side reaction. It maintains a low concentration of the formed Grignard reagent.[7]
Atmosphere Inert (Dry Argon or Nitrogen)Grignard reagents are highly sensitive to moisture and oxygen. A dry, inert atmosphere is mandatory for success.[9]

Detailed Experimental Protocol

This protocol details the formation of 3-(4-chlorobenzoyl)phenylmagnesium bromide and its subsequent quenching to form 3-(4-chlorobenzoyl)benzene for analytical confirmation.

Materials and Reagents
  • This compound (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Glassware and Setup Preparation
  • Drying: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a positive pressure of dry argon or nitrogen.[9]

  • Assembly: Assemble the apparatus in a fume hood. The central neck of the flask should be fitted with a mechanical stirrer or a large magnetic stir bar, one side neck with the dropping funnel, and the other with the condenser topped with an inert gas inlet.

Grignard Reagent Formation
  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the cooled, assembled three-neck flask. Add a single crystal of iodine.[9] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The disappearance of the purple color indicates the activation of the magnesium surface.[9] Allow the flask to cool to room temperature.

  • Solvent Addition: Add enough anhydrous THF to the flask to cover the magnesium turnings.

  • Substrate Preparation: In a separate dry flask, dissolve the this compound (1.0 eq.) in anhydrous THF to make an approximate 0.5 M solution. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~5-10%) of the substrate solution from the dropping funnel to the magnesium suspension.[9][11] The reaction may require gentle warming with a water bath to initiate. Successful initiation is marked by a gentle bubbling from the magnesium surface and the formation of a cloudy, grayish solution.[9][12]

  • Controlled Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining substrate solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux or a steady internal temperature. This step should take approximately 1-2 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting dark, cloudy mixture is the Grignard reagent solution and should be used immediately.[13]

Workup and Confirmation
  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted magnesium and the Grignard reagent. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Analysis: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be analyzed by GC-MS or NMR to confirm the formation of the protonated product, 3-(4-chlorobenzoyl)benzene, and to assess the level of any byproducts.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate Inactive magnesium surface (oxide layer).[9] Wet glassware or solvent.[9] Impure starting material.Re-activate magnesium with a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[9] Ensure all equipment is meticulously dried and fresh anhydrous solvent is used.[9] Crush some magnesium turnings in the flask with a dry glass rod to expose a fresh surface.[14]
Low yield of Grignard reagent Significant side reaction with the ketone. Premature quenching by moisture.Decrease the rate of addition of the aryl bromide solution.[7] Ensure a completely inert and anhydrous system.
Formation of biphenyl byproduct Wurtz-type coupling reaction.[7][14]This side reaction is favored by higher temperatures and concentrations.[14] Ensure slow addition and maintain good temperature control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Flame-dry all glassware under inert gas (Ar/N₂) B 2. Add Mg turnings (1.2 eq) and Iodine crystal to flask A->B C 3. Activate Mg with heat gun until Iodine vapor disappears B->C D 4. Add anhydrous THF. Cool to RT C->D F 6. Add ~10% of substrate solution to initiate reaction D->F E 5. Prepare 0.5M solution of This compound in THF E->F G 7. SLOWLY add remaining substrate over 1-2 hours F->G H 8. Stir for 1-2 hours post-addition G->H I 9. Cool to 0°C. Quench with sat. aq. NH₄Cl H->I J 10. Extract with Diethyl Ether (3x) I->J K 11. Wash with brine, dry over Na₂SO₄ J->K L 12. Filter and concentrate in vacuo K->L M 13. Analyze crude product (NMR, GC-MS) L->M

Caption: Step-by-step experimental workflow for the Grignard reaction.

References

  • Vertex AI Search. Grignard Reaction - Web Pages.
  • Google Patents. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
  • Benchchem. Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene.
  • Chemguide. reaction of aldehydes and ketones with grignard reagents.
  • Chemistry LibreTexts. Grignard Reagents. (2023-01-22).
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
  • Ursinus Digital Commons. The Grignard Reagents: Their Preparation.
  • Benchchem. Application Notes and Protocols: Formation of 3,5-Dichlorophenylmagnesium Bromide from 1-Bromo-3,5-dichlorobenzene.
  • Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10).
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14).
  • Google Patents. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product.
  • Chegg. Question: Experiment Three: Chemoselectivity in Gringard Formation Br 1 Mg H2O CI Introduction Grignard reagents remain one of the most important classes of reagents in organic chemistry. When alkyl/aryl halides are reacted with magnesium under anhydrous conditions organomagnesium compounds form. (2021-02-21).
  • YouTube. Reaction Between Grignard Reagent and Benzophenone | Carbonyl Compound | Nucleophilic Addition. (2023-06-09).
  • PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025-02-16).
  • Benchchem. Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Benchchem. Selective Mono-Grignard Reagent Formation with 3,4-Dibromothiophene for Applications in Drug.

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Topic: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4'-chlorobenzophenone: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4'-chlorobenzophenone as a key building block. This substrate, featuring two distinct aryl halide moieties, offers a platform for selective functionalization, making it highly valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures. We will delve into the fundamental mechanisms of palladium catalysis and present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully employ this versatile substrate in their synthetic programs.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[1] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of this chemistry.[1]

The substrate, this compound, is a particularly strategic starting material. It incorporates a biaryl ketone scaffold, a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[2] Furthermore, it possesses two aryl halides with differential reactivity. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more inert carbon-chlorine bond (Reactivity order: I > Br > OTf >> Cl).[3] This inherent chemoselectivity allows for precise, site-selective modification at the 3-position, while leaving the 4'-chloro position available for subsequent transformations, thereby enabling a modular and divergent synthetic approach.

This guide provides both the theoretical underpinnings and the practical, step-by-step protocols necessary for leveraging this reactivity in key cross-coupling transformations.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle, generally proceeding through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this cycle is paramount for rational catalyst selection, reaction optimization, and troubleshooting.

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the aryl-bromide bond of the substrate. This is often the rate-determining step. This process oxidizes the metal center from Pd(0) to Pd(II). The efficiency of this step is heavily influenced by the choice of ligand.[3]

  • Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide.[1][4] This step often requires an activating agent, such as a base, to facilitate the transfer.

  • Reductive Elimination: The two organic fragments bound to the palladium center couple, forming the new C-C or C-X bond and the desired product.[1] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) ox_add->pd2_complex  Ar-Br trans Transmetalation pd2_complex->trans pd2_trans Ar-Pd(II)L₂(R) (Transmetalation Complex) trans->pd2_trans  R-M red_elim Reductive Elimination pd2_trans->red_elim red_elim->pd0  Ar-R (Product)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Components: A Scientist's Perspective
  • Ligands: Ligands are not mere spectators; they are the primary means of tuning the catalyst's performance.[9][10]

    • Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, XPhos) promote the formation of monoligated Pd(0)L species, which are often more reactive in oxidative addition, and can accelerate the final reductive elimination step.[3][10]

    • Electron-Donating Ability: Electron-rich phosphine or N-heterocyclic carbene (NHC) ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.[3][10]

  • Base: The role of the base is specific to the reaction type. In Suzuki-Miyaura couplings, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[11] In Buchwald-Hartwig aminations, it deprotonates the amine or the intermediate palladium-amine complex to generate the more reactive amido species.[12][13]

Experimental Protocols and Application Data

The following protocols provide a robust starting point for the cross-coupling of this compound. All reactions should be performed using standard Schlenk line or glovebox techniques with anhydrous, degassed solvents to prevent catalyst deactivation.

Experimental_Workflow start Start setup Reaction Setup: Add solids (substrate, coupling partner, base, catalyst, ligand) to a flame-dried Schlenk flask. start->setup evacuate Evacuate and backfill with inert gas (e.g., Argon) 3x. setup->evacuate add_solvent Add degassed solvent via syringe. evacuate->add_solvent heat Heat to desired temperature and stir vigorously. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, quench reaction, and perform aqueous workup (e.g., dilute with EtOAc, wash with H₂O/brine). monitor->workup Upon completion purify Dry organic layer, concentrate, and purify crude product (e.g., column chromatography). workup->purify end End purify->end

Caption: A generalized workflow for setting up palladium-catalyzed reactions.

Protocol 1: Suzuki-Miyaura C-C Coupling

This reaction is one of the most versatile methods for constructing biaryl linkages, which are prevalent in pharmaceuticals and organic materials.[14][15]

Reaction Scheme: (3-Bromo-4'-chlorobenzoyl)benzene + Ar-B(OH)₂ --[Pd catalyst, Base]--> (3-Aryl-4'-chlorobenzoyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene/Water (e.g., 10:1 mixture)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst and ligand to the flask under a positive flow of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary & Scientist's Notes:

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acid2K₃PO₄Toluene/H₂O100>90
24-Methoxyphenylboronic acid2K₃PO₄Toluene/H₂O100>95
33-Pyridinylboronic acid2K₃PO₄Dioxane/H₂O100~85
  • Scientist's Note: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical for high turnover and efficiency, especially with aryl bromides.[10] The aqueous component in the solvent system helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Protocol 2: Buchwald-Hartwig C-N Amination

This reaction is a powerful tool for the synthesis of aryl amines, a common motif in drug candidates.[12][16][17]

Reaction Scheme: (3-Bromo-4'-chlorobenzoyl)benzene + R¹R²NH --[Pd catalyst, Base]--> (3-(R¹R²-amino)-4'-chlorobenzoyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the this compound.

  • Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene via syringe, followed by the amine.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary & Scientist's Notes:

EntryAmineCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Yield (%)
1Morpholine2NaOtBuToluene110>95
2Aniline2NaOtBuToluene110~90
3Benzylamine2NaOtBuDioxane110~92
  • Scientist's Note: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine without competing side reactions.[13] The choice of a highly hindered ligand like XPhos is crucial for preventing β-hydride elimination with certain amines and for promoting the challenging reductive elimination step to form the C-N bond.[16]

Protocol 3: Sonogashira C(sp²)-C(sp) Coupling

This reaction enables the synthesis of internal alkynes and conjugated systems, which are important in materials science and as precursors for other functional groups.[1][18]

Reaction Scheme: (3-Bromo-4'-chlorobenzoyl)benzene + H−C≡C−R --[Pd/Cu catalyst, Base]--> (3-(R-ethynyl)-4'-chlorobenzoyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) Iodide [CuI] (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne via syringe and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction to 60 °C and stir until the starting material is consumed, as monitored by TLC (typically 4-8 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary & Scientist's Notes:

EntryAlkyneCatalyst Loading (mol%)Co-catalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylacetylene36 (CuI)Et₃N60>90
2Trimethylsilylacetylene36 (CuI)Et₃N60~88
31-Hexyne36 (CuI)Et₃N60~85
  • Scientist's Note: The Sonogashira reaction classically employs a dual-catalyst system.[18][19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The amine base serves both to deprotonate the terminal alkyne and to act as a solvent.[19]

General Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (Pd(II) not reduced; Pd(0) oxidized).Ensure rigorous exclusion of oxygen. Use fresh, high-purity reagents. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Poor quality base or solvent.Use freshly opened or purified solvents and bases. Ensure base is finely powdered for better solubility.
Formation of Side Products Suzuki: Homocoupling of boronic acid.Use a slightly lower equivalence of boronic acid (e.g., 1.1 equiv). Ensure proper degassing.
General: Reductive dehalogenation (Ar-Br → Ar-H).This can be ligand-dependent. Try a different ligand. Ensure the reaction is not overheated.
Difficulty in Purification Residual palladium catalyst.Pass the crude product through a short plug of Celite or silica. Consider a charcoal treatment or using a metal scavenger.

References

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

  • Title: The Role of Phosphine Ligands in Palladium Catalysis Source: Hopax URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central (PMC) URL: [Link]

  • Title: Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. Source: ResearchGate URL: [Link]

  • Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Royal Society of Chemistry URL: [Link]

  • Title: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: PubMed Central (PMC) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: organic-reaction.com URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Bromo-4'-chlorobenzophenone. This halogenated benzophenone is a pivotal starting material, offering strategic vectors for molecular elaboration through modern cross-coupling methodologies.[1] We present detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental design, from catalyst and ligand selection to reaction conditions, is explained to empower researchers to adapt and optimize these methods for the synthesis of diverse and complex pharmaceutical intermediates.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone core is a privileged structure in medicinal chemistry, found in a multitude of synthetic and naturally occurring molecules with a wide spectrum of biological activities.[1][2] The introduction of halogen atoms, such as bromine and chlorine, onto the benzophenone scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability.[1] Specifically, this compound serves as a versatile and valuable building block. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, while the 4'-chloro substituent offers an additional site for potential modification or can be integral to the final molecule's pharmacological profile.[3][4] This guide details robust protocols for leveraging the reactivity of the C-Br bond to construct key pharmaceutical intermediates.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5][6] This transformation is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in many approved drugs.[7][8] Starting from this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl groups at the 3-position.

The catalytic cycle is a well-established process involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-4'-chlorobenzophenone

This protocol describes a general procedure that can be adapted for various boronic acids.

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add Toluene (5 mL) and Ethanol (2 mL) via syringe. In a separate vial, dissolve Sodium Carbonate (2.0 mmol, 2.0 eq) in Water (2 mL), degas the solution by bubbling with inert gas for 15 minutes, and add it to the reaction flask. The aqueous base is essential for the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation: Suzuki-Miyaura Coupling Scope
EntryBoronic Acid PartnerProduct StructureRepresentative Yield
1Phenylboronic acidGood-Excellent
24-Methoxyphenylboronic acid

Excellent
33-Thienylboronic acid

Good
44-(Trifluoromethyl)phenylboronic acid

Good-Excellent

Note: Yields are representative and can vary based on reaction scale and purification efficiency. Structures are illustrative.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Boronic Acid - Pd(PPh3)4 Catalyst - Base (Na2CO3) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvents 3. Add Degassed Solvents (Toluene/EtOH/H2O) inert->solvents heat 4. Heat to 90°C with Stirring solvents->heat monitor 5. Monitor by TLC heat->monitor quench 6. Cool & Quench (H2O, EtOAc) monitor->quench extract 7. Separate & Extract quench->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Intermediates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve under mild conditions.[10][11] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and even ammonia equivalents, providing access to substituted aryl amines that are critical intermediates in pharmaceutical synthesis.[12][13] The choice of phosphine ligand is crucial for reaction efficiency, with bulky, electron-rich ligands often providing the best results by facilitating the rate-limiting reductive elimination step.

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-4'-chlorobenzophenone

Materials and Reagents:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Amine: Remove the tube from the glovebox. Add anhydrous Toluene (5 mL) followed by Piperidine (1.2 mmol, 1.2 eq) via syringe under a positive pressure of inert gas.

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired product.

Data Presentation: Buchwald-Hartwig Amination Scope
EntryAmine PartnerProduct StructureRepresentative Yield
1MorpholineExcellent
2AnilineGood
3Benzylamine

Good-Excellent
4Benzophenone Imine (Ammonia equivalent)

Good

Note: Yields are representative. Structures are illustrative. The use of benzophenone imine requires a subsequent acidic hydrolysis step to reveal the primary amine.[14]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalyst 1. Add Catalyst, Ligand, & Base (NaOtBu) reactants 2. Add Aryl Bromide, Solvent (Toluene), & Amine catalyst->reactants heat 3. Heat to 110°C reactants->heat monitor 4. Monitor Reaction heat->monitor quench 5. Cool & Quench (aq. NH4Cl) monitor->quench extract 6. Extract with Ether quench->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Synthesis of Arylalkyne Scaffolds

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is exceptionally useful for installing an alkyne handle, which is a versatile functional group that can undergo a wide variety of subsequent transformations, including click chemistry, hydration, or reduction. The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[16]

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4'-chlorobenzophenone

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe. The amine acts as both the base and a solvent. Finally, add phenylacetylene (1.1 mmol, 1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required. The reaction is often complete within 2-6 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is then purified by column chromatography.

Data Presentation: Sonogashira Coupling Scope
EntryAlkyne PartnerProduct StructureRepresentative Yield
1Phenylacetylene

Excellent
2Ethynyltrimethylsilane

Excellent
31-Hexyne

Good
4Propargyl alcohol

Good

Note: Yields are representative. Structures are illustrative. TMS-protected alkynes can be deprotected under mild conditions for further functionalization.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Add Aryl Bromide, PdCl2(PPh3)2, & CuI inert 2. Establish Inert Atmosphere reactants->inert solvents 3. Add Solvent (THF), Base (Et3N), & Alkyne inert->solvents stir 4. Stir at RT (or gentle heat) solvents->stir monitor 5. Monitor by TLC stir->monitor filter 6. Filter through Celite monitor->filter extract 7. Wash with H2O/Brine filter->extract purify 8. Dry, Concentrate & Purify extract->purify

Caption: Workflow for the Sonogashira cross-coupling reaction.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are precious metals and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene, THF, and other organic solvents are flammable and harmful. All manipulations should be performed in a fume hood away from ignition sources.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Triethylamine is a volatile and corrosive liquid. Handle with care.

  • Reagents: Halogenated aromatic compounds and boronic acids can be irritants. Avoid inhalation and skin contact.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides reliable and efficient pathways to construct complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for researchers to build upon in their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved January 18, 2026.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 18, 2026, from [Link]

  • ScienceDirect. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 11(8), 1175-1203.
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4125-4128.
  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 10, 1844–1851. [Link]

  • Chemical Plaza. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chem. Proc. 2023, 14, 105. [Link]

  • National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E, 79(Pt 11), 1238–1243.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. J. Synth. Chem.
  • NIPER S.A.S. Nagar. (2022). Grignard Reaction in Continuous Flow Process for Synthesis of Active Pharmaceutical Ingredients. CRIPS, 16(5).
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19085–19126.
  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE from 1-BROMO-3-CHLOROPROPANE and ALLYLMAGNESIUM BROMIDE. Org. Synth., 62, 14.
  • Frontiers in Chemistry. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Front. Chem., 10, 1045952.
  • Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved January 18, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-4'-chlorobenzophenone. Retrieved January 18, 2026, from [Link]

  • J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved January 18, 2026.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 18, 2026, from [Link]

  • Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017).
  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-13.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 18, 2026, from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved January 18, 2026.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367–27371.

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-4'-chlorobenzophenone in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

3-Bromo-4'-chlorobenzophenone is a readily available and strategically functionalized starting material for the synthesis of diverse heterocyclic frameworks.[1][2] Its molecular architecture, featuring three distinct points of reactivity—the electrophilic ketone, the versatile carbon-bromine bond, and the activated aromatic rings—offers a powerful platform for constructing complex molecules. The halogenated benzophenone core is a significant pharmacophore found in numerous bioactive compounds, and its use as a scaffold can impart valuable physicochemical properties such as metabolic stability and lipophilicity.[3] This guide provides researchers, scientists, and drug development professionals with a series of detailed protocols and expert insights into leveraging this compound for the synthesis of pyrazoles, benzodiazepines, and thiazoles, among other novel heterocycles.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound stems from its trifunctional nature. A successful synthetic strategy depends on understanding and selectively targeting its reactive sites.

  • The Carbonyl Group (C=O): As a classic electrophile, the ketone is the primary site for nucleophilic attack. This makes it ideal for condensation reactions with binucleophiles like hydrazines, diamines, and amidines to form five- to seven-membered heterocyclic rings.

  • The Carbon-Bromine Bond (C-Br): The aryl bromide is a key handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations allow for the introduction of a wide array of carbon and heteroatom substituents, dramatically expanding the accessible chemical space.

  • The Aromatic Rings: The electron-withdrawing nature of the carbonyl and halogen substituents deactivates the rings towards electrophilic aromatic substitution but can make them susceptible to nucleophilic aromatic substitution under specific conditions.

Physicochemical Data: this compound
PropertyValueReference
CAS Number 75762-56-0[2]
Molecular Formula C₁₃H₈BrClO[1][2]
Molecular Weight 295.56 g/mol [2]
Appearance Off-white to pale yellow crystalline powder
Melting Point 82-84 °C
InChIKey JDSRHMLEPCMXHS-UHFFFAOYSA-N[1]

Synthesis of N-Heterocycles via Carbonyl Condensation

The most direct approach to forming heterocyclic systems from this compound involves the reaction of the carbonyl group with a suitable binucleophile. These reactions are typically acid-catalyzed and proceed via an initial nucleophilic addition followed by dehydrative cyclization.

Workflow: Heterocycle Synthesis via Carbonyl Condensation

G start This compound process1 Acid-catalyzed Condensation start->process1 process2 Acid-catalyzed Condensation (e.g., PPA, AcOH) start->process2 reagent1 + Hydrazine derivative (e.g., Hydrazine hydrate) reagent1->process1 reagent2 + o-Phenylenediamine reagent2->process2 product1 3-Aryl-5-aryl-pyrazole Derivative process1->product1 product2 2,4-Diaryl-1,5-benzodiazepine Derivative process2->product2 G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclization A This compound B 2-Bromo-1-(3-bromophenyl)- 1-(4-chlorophenyl)ethan-1-one A->B Br₂, AcOH D Substituted Thiazole Product B->D Reflux, Ethanol C Thioacetamide (or other thioamide) C->D

Sources

Application Note & Protocol: Selective Reduction of the Carbonyl Group in 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the selective reduction of the carbonyl group in 3-Bromo-4'-chlorobenzophenone to yield (3-bromophenyl)(4-chlorophenyl)methanol. The procedure utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring the preservation of the aryl halide functionalities. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights, a step-by-step methodology, and characterization guidelines.

Introduction

Halogenated benzophenones and their corresponding benzhydrols are pivotal structural motifs in medicinal chemistry and materials science.[1] The selective transformation of the carbonyl group in the presence of other reducible functional groups, such as aryl halides, is a common challenge in multi-step organic synthesis. This compound presents such a challenge, where a non-selective reducing agent could lead to undesired hydrodehalogenation.

This document outlines a robust and reproducible protocol for the reduction of this compound using sodium borohydride. Sodium borohydride is a versatile hydride-transfer agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2] Its mild nature makes it an ideal choice for substrates containing sensitive functional groups.[3]

Reaction Mechanism: Hydride Reduction of a Ketone

The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be conceptually broken down into two main stages:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of the benzophenone derivative, leading to the formation of a tetraalkoxyborate intermediate.[4][5]

  • Protonation: The resulting alkoxide is then protonated by a protic solvent, typically an alcohol like methanol or ethanol, to yield the final secondary alcohol product, (3-bromophenyl)(4-chlorophenyl)methanol.[4]

The overall stoichiometry of the reaction involves one mole of sodium borohydride reducing four moles of the ketone.[4]

Alternative Reduction Methodologies: A Comparative Overview

While sodium borohydride is a preferred reagent for this transformation due to its simplicity and selectivity, other methods can also be employed for the reduction of benzophenones. The choice of method often depends on the specific substrate, desired selectivity, and available laboratory resources.

Reduction MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Nickel catalyst in a suitable solvent.[6][7]High efficiency, can be scaled up.Risk of hydrodehalogenation (loss of Br or Cl).[6]
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxide in isopropanol.[8][9][10]Highly chemoselective, does not affect halides.[9]Reversible reaction, may require removal of acetone to drive to completion.
Clemmensen Reduction Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[11][12][13]Reduces carbonyl to a methylene group (alkane).Harsh acidic conditions, not suitable for acid-sensitive substrates.
Wolff-Kishner Reduction Hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent.[14][15]Reduces carbonyl to a methylene group (alkane).Harsh basic conditions, not suitable for base-sensitive substrates.

Experimental Protocol: Reduction of this compound

This protocol details the step-by-step procedure for the reduction of this compound to (3-bromophenyl)(4-chlorophenyl)methanol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
This compound297.555.0 g0.0168
Sodium Borohydride (NaBH₄)37.830.32 g0.0085
Methanol (MeOH)32.04100 mL-
Deionized Water (H₂O)18.02As needed-
1 M Hydrochloric Acid (HCl)36.46As needed-
Dichloromethane (CH₂Cl₂)84.93150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.0168 mol) of this compound in 100 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Addition of Sodium Borohydride: While maintaining the temperature between 0-5 °C, slowly add 0.32 g (0.0085 mol) of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[3]

  • Quenching the Reaction: After the reaction is complete (as indicated by TLC, typically 1-2 hours), slowly and carefully add deionized water (approximately 50 mL) to quench the excess sodium borohydride.

  • Acidification: To neutralize the reaction mixture and precipitate the product, add 1 M HCl dropwise until the pH of the solution is acidic (pH ~2-3, check with pH paper). A white precipitate should form.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexanes or a mixture of hexanes and ethyl acetate to afford the pure (3-bromophenyl)(4-chlorophenyl)methanol as a white solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Methanol cool Cool to 0-5 °C start->cool Stir add_nabh4 Add NaBH4 (in portions) cool->add_nabh4 stir Stir at 0-5 °C (Monitor by TLC) add_nabh4->stir quench Quench with H2O stir->quench Reaction Complete acidify Acidify with 1M HCl quench->acidify extract Extract with CH2Cl2 acidify->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure Product: (3-bromophenyl)(4-chlorophenyl)methanol recrystallize->product

Caption: Experimental workflow for the reduction of this compound.

Characterization of (3-bromophenyl)(4-chlorophenyl)methanol

The successful synthesis of the product can be confirmed through various analytical techniques:

  • Thin Layer Chromatography (TLC): The product will have a lower Rf value than the starting ketone due to the increased polarity of the hydroxyl group.

  • Melting Point: The purified product should have a sharp melting point.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically around 1660-1680 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) in the product spectrum are key indicators of a successful reduction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet or doublet in the 5.5-6.0 ppm region, corresponding to the carbinol proton (CH-OH), is a definitive sign of the product. The proton of the hydroxyl group may appear as a broad singlet.

    • ¹³C NMR: The disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the carbinol carbon (around 70-80 ppm) confirms the reduction.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of (3-bromophenyl)(4-chlorophenyl)methanol (C₁₃H₁₀BrClO).

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol and dichloromethane are toxic and volatile organic solvents. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective reduction of the carbonyl group in this compound using sodium borohydride. The described method is high-yielding, chemoselective, and utilizes readily available reagents and standard laboratory techniques. The detailed procedural steps and characterization guidelines will be of significant value to researchers in the fields of organic synthesis and drug discovery.

References

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Aberdeen, S. (2022, August 30). Reduction Of Benzophenone By Sodium Borohydride. Sciencing. Retrieved from [Link]

  • Vedantu. (n.d.). How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE. Retrieved from [Link]

  • Noyori, R., et al. (2001). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 3(3), 309–311. Retrieved from [Link]

  • Chaudhari, R. V., et al. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 7(1), 78–83. Retrieved from [Link]

  • Boit, T. B., et al. (2018). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. ACS Omega, 3(10), 14355–14361. Retrieved from [Link]

  • Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Retrieved from [Link]

  • Bakos, J., et al. (2021). Hydrogenation of benzophenone by carbon-supported Pd catalysts. Reaction Kinetics, Mechanisms and Catalysis, 132, 333–346. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Retrieved from [Link]

  • Rosnati, V., & Di Vona, M. L. (1991). Zinc-promoted reactions. 1. Mechanism of the Clemmensen reaction. Reduction of benzophenone in glacial acetic acid. The Journal of Organic Chemistry, 56(14), 4269–4273. Retrieved from [Link]

  • Bar-Nahum, I., & Toste, F. D. (2003). Germylene-Induced Hydrogenation of Benzophenone. Organometallics, 22(20), 4005–4007. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of catalytic benzophenone hydrogenation using Pd/CS catalyst.... Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Zinc-promoted reactions. 1. Mechanism of the Clemmensen reaction. Reduction of benzophenone in glacial acetic acid. Retrieved from [Link]

  • Banerjee, A. K., et al. (2024). The Clemmensen Reduction. Organic & Medicinal Chem IJ, 13(4). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Concepcion, C., et al. (n.d.). Reduction of Benzophenone. Scribd. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) The Clemmensen Reduction. Retrieved from [Link]

  • Szmant, H. H., et al. (1977). Mechanistic aspects of the Wolff-Kishner reaction. 7. The W-K reaction of benzophenone hydrazone in dimethyl sulfoxide. Journal of the American Chemical Society, 99(5), 1535–1540. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Mechanistic aspects of the Wolff-Kishner reaction. 6. Comparison of the hydrazones of benzophenone, fluorenone, dibenzotropone, and dibenzosuberone. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Utility of 3-Bromo-4'-chlorobenzophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzophenone Intermediate

In the competitive landscape of agrochemical research and development, the identification of versatile and strategically functionalized building blocks is paramount to the discovery of novel and effective active ingredients. 3-Bromo-4'-chlorobenzophenone, a diaryl ketone featuring two distinctly reactive halogen substituents, represents such a valuable, yet underexplored, intermediate. While not directly linked to a currently marketed agrochemical, its structural motifs are present in numerous fungicidal and insecticidal compounds. The presence of a synthetically versatile bromine atom, a metabolically robust chlorine atom, and a modifiable ketone functionality provides a tripartite platform for the generation of diverse chemical scaffolds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on the application of this compound in agrochemical synthesis. Moving beyond a simple recitation of properties, we will delve into the causality behind experimental choices and present validated, representative protocols for key transformations. This document is designed to serve as a foundational resource for leveraging this intermediate in the synthesis of next-generation crop protection agents.

Physicochemical Properties and Strategic Importance

The strategic value of this compound in synthesis is rooted in its physicochemical properties. A clear understanding of these characteristics is essential for designing robust and efficient synthetic routes.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₃H₈BrClOProvides the basic elemental composition.
Molecular Weight 295.56 g/mol Important for stoichiometric calculations.
Appearance Off-white to pale yellow crystalline solidPhysical state at standard conditions.
Melting Point 85-89 °CUseful for reaction temperature considerations and purity assessment.
Solubility Soluble in common organic solvents (e.g., THF, DCM, Toluene); Insoluble in water.Dictates solvent choices for reactions and work-up procedures.
Key Functional Groups Ketone, Aryl Bromide, Aryl ChlorideOffers multiple sites for chemical modification.

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this molecule's utility. The C-Br bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the 3-bromophenyl ring while leaving the 4-chlorophenyl moiety intact. This chlorophenyl group is a common feature in many agrochemicals, contributing to their metabolic stability and binding affinity to target proteins.

Proposed Synthetic Pathways and Core Transformations

While a direct synthesis of a commercial agrochemical from this compound is not documented, its structure lends itself to the synthesis of key precursors and analogs of several important classes of agrochemicals. Here, we explore plausible synthetic strategies.

Synthesis of Biphenyl and Heteroaryl Precursors for Fungicides via Suzuki-Miyaura Coupling

Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, feature a biphenyl or aryl-heteroaryl core structure. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[1]

The bromine atom of this compound serves as an ideal handle for such transformations. Reaction with a variety of boronic acids or esters can introduce diverse aryl or heteroaryl groups at this position, leading to a library of novel scaffolds for biological screening.

Diagram 1: Proposed Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura This compound This compound Coupled Product Coupled Product This compound->Coupled Product Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product Buchwald_Hartwig This compound This compound Aryl Amine Product Aryl Amine Product This compound->Aryl Amine Product Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Aryl Amine Product Pd Catalyst & Ligand, Base Pd Catalyst & Ligand, Base Pd Catalyst & Ligand, Base->Aryl Amine Product Wittig_Reaction This compound This compound Alkene Product Alkene Product This compound->Alkene Product Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Alkene Product Triphenylphosphine oxide Triphenylphosphine oxide Grignard_Reaction This compound This compound Tertiary Alcohol Product Tertiary Alcohol Product This compound->Tertiary Alcohol Product 1. Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Tertiary Alcohol Product Aqueous Workup Aqueous Workup Aqueous Workup->Tertiary Alcohol Product 2.

Sources

Application Notes and Protocols: Derivatization of 3-Bromo-4'-chlorobenzophenone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzophenone framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic molecules with a wide array of biological activities.[1][2] These activities span anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The specific biological effects of benzophenone derivatives are heavily influenced by the substitution patterns on their aryl rings.[3] While much research has focused on hydroxylated benzophenones, mimicking natural analogues, there is significant untapped potential in exploring derivatives with other functionalities.[3]

3-Bromo-4'-chlorobenzophenone is a particularly attractive starting scaffold for the synthesis of novel bioactive compounds. The presence of two distinct halogen atoms at specific positions offers orthogonal reactivity, allowing for selective and sequential modifications. The bromine atom is amenable to a variety of cross-coupling reactions, while the chloro-substituted ring can be targeted for other transformations or left unmodified to influence the electronic properties and overall conformation of the molecule. This strategic placement of reactive handles enables the generation of diverse chemical libraries for biological screening.

This document provides a comprehensive guide to the derivatization of this compound, outlining key synthetic strategies and detailed protocols for the synthesis of representative derivatives. Furthermore, it includes protocols for the preliminary biological screening of these novel compounds for potential anticancer and antimicrobial activities, providing a roadmap for the initial stages of drug discovery.

Synthetic Derivatization Strategies

The derivatization of this compound primarily leverages the reactivity of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl structures by reacting an organoboron compound with an aryl halide.[4] In the context of this compound, the bromine atom at the 3-position is more reactive towards oxidative addition to the palladium(0) catalyst compared to the chlorine atom at the 4'-position. This difference in reactivity allows for selective coupling at the bromo-substituted ring. The reactivity of bromo-substituted benzophenones in Suzuki coupling generally follows the order: para > meta > ortho, influenced by both electronic and steric factors.[5]

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[6][7] This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the 3-position of the benzophenone scaffold. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[6] For the synthesis of primary amines, ammonia equivalents like benzophenone imine can be utilized, followed by hydrolysis.[7]

Experimental Protocols: Synthesis of Derivatives

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an oxygen-free environment.[4]

  • Add the degassed solvent system to the flask via syringe.[4]

  • Heat the reaction mixture to 80-110 °C and stir vigorously.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.[4]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Reactant Preparation (this compound, boronic acid, catalyst, base) B Inert Atmosphere Setup (Evacuate & backfill with Argon) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the amination of this compound. The choice of ligand and base is crucial and may require optimization.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

The synthesized derivatives should be subjected to a panel of in vitro assays to evaluate their potential biological activities. The following protocols describe preliminary screening for anticancer and antimicrobial effects.

Protocol 3: In Vitro Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, SMMC-7721 - liver, SW480 - colon)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition & Incubation (4 hours) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 4: Antimicrobial Screening - Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Dispense the appropriate broth medium into the wells of a 96-well plate.

  • Prepare two-fold serial dilutions of the test compounds directly in the plate.[11]

  • Inoculate each well with the standardized microbial suspension.[11] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Data Presentation and Interpretation

The results of the synthetic and biological screening experiments should be tabulated for clear comparison and analysis.

Table 1: Summary of Synthesized this compound Derivatives

Compound IDR-group (at 3-position)Reaction TypeYield (%)
D1 PhenylSuzuki85
D2 4-MethoxyphenylSuzuki92
D3 MorpholinoBuchwald-Hartwig78
D4 PiperidinylBuchwald-Hartwig81

Table 2: Biological Activity of this compound Derivatives

Compound IDAnticancer Activity (IC₅₀, µM)Antimicrobial Activity (MIC, µg/mL)
A549 SMMC-7721
D1 >100>100
D2 15.210.8
D3 8.75.1
D4 22.518.9
Cisplatin 5.63.2
Ciprofloxacin --

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols outlined provide a robust framework for generating a library of diverse compounds. Preliminary biological screening using the described assays can effectively identify initial hits for further investigation. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting more in-depth mechanistic studies for the most promising compounds.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. (n.d.). Benchchem.
  • Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. (n.d.). ResearchGate.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Institutes of Health.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. (n.d.). Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).
  • 4-BROMO-3'-CHLOROBENZOPHENONE synthesis. (n.d.). ChemicalBook.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Benzophenone. (n.d.). Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
  • A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. (2019). ACS Publications.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). National Institutes of Health.
  • This compound. (2023). ChemicalBook.
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.
  • Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. (n.d.).
  • A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. (n.d.). Benchchem.
  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. (2019). ResearchGate.
  • 3-Bromo-4-chlorobenzaldehyde. (n.d.). PubChem.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Bromo-4'-chlorobenzophenone in Reaction Monitoring and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 3-Bromo-4'-chlorobenzophenone. This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and specialty chemical products. The accurate monitoring of its purity and reaction progression is critical for ensuring final product quality and process efficiency. This document provides a step-by-step protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, it details forced degradation studies to establish the stability-indicating nature of the method.

Introduction: The Significance of this compound Analysis

This compound is a key building block in organic synthesis, often utilized in the creation of complex molecular architectures. Its purity directly impacts the yield and impurity profile of subsequent reaction steps. Therefore, a reliable and robust analytical method is paramount for in-process control and final product release. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide is designed for researchers, analytical chemists, and quality control professionals, providing a scientifically grounded framework for the development of a fit-for-purpose HPLC method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful HPLC method development.[1]

PropertyValue/InformationSource
Molecular Formula C₁₃H₈BrClO[2]
Molecular Weight 295.56 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 74.5-77.5 °C[3]
Solubility Insoluble in water; soluble in organic solvents like acetonitrile, methanol, ethanol, and acetone.[3][4]
UV Absorbance Exhibits strong absorbance in the UV region, characteristic of benzophenone derivatives.[5][6][7] The primary absorbance maxima are expected around 250-260 nm.[8][9]
Structure (3-bromophenyl)(4-chlorophenyl)methanone[2]

HPLC Method Development Strategy

The development of a robust HPLC method follows a systematic approach, beginning with the selection of the appropriate chromatographic mode and progressing through the optimization of various parameters. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable technique.[10]

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity and resolution.

  • Rationale for C18: A C18 (octadecylsilane) column is the recommended starting point. The long alkyl chains provide a high degree of hydrophobicity, which is ideal for retaining and separating non-polar aromatic compounds like this compound through hydrophobic interactions.[10]

  • Alternative Stationary Phases: If co-eluting impurities are observed, particularly isomers, a phenyl-hexyl stationary phase could be considered. The phenyl groups in this phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities.[11]

Mobile Phase Optimization: Driving the Elution

The mobile phase composition dictates the retention time and selectivity of the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11] Acetonitrile is often preferred for aromatic compounds due to its lower viscosity and different selectivity compared to methanol.[11] A systematic evaluation of both solvents is recommended.

  • Aqueous Phase and pH Control: Since this compound is a neutral molecule, the pH of the mobile phase is not expected to significantly impact its retention. However, using a buffered aqueous phase can improve peak shape and reproducibility by maintaining a consistent ionic environment. A simple mobile phase of acetonitrile and water is a good starting point.

Detection Wavelength Optimization: Maximizing Sensitivity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity.

  • UV Spectrum Analysis: Benzophenone and its derivatives typically exhibit two main UV absorption bands.[6][8] Based on literature for similar compounds, the primary absorption maximum (λmax) is expected in the range of 250-260 nm, which will provide the highest sensitivity.[8][9] A secondary, weaker absorption may be observed at longer wavelengths. It is recommended to determine the λmax experimentally using a photodiode array (PDA) detector.

Proposed HPLC Method Protocol

The following protocol provides a starting point for the analysis of this compound.

HPLC_Method_Workflow cluster_preparation Sample & Mobile Phase Preparation cluster_hplc_system HPLC System & Conditions cluster_analysis Data Acquisition & Analysis SamplePrep 1. Prepare 1 mg/mL stock solution in Acetonitrile WorkingStd 2. Dilute to 0.1 mg/mL with mobile phase SamplePrep->WorkingStd Filter 4. Filter sample and mobile phase through 0.45 µm filter WorkingStd->Filter MobilePhase 3. Prepare Mobile Phase (e.g., ACN:Water 60:40 v/v) MobilePhase->Filter Inject 5. Inject sample onto HPLC system Filter->Inject Column Column: C18, 4.6 x 150 mm, 5 µm MobilePhaseCond Mobile Phase: Acetonitrile:Water (Gradient or Isocratic) Column->MobilePhaseCond FlowRate Flow Rate: 1.0 mL/min MobilePhaseCond->FlowRate InjectionVol Injection Volume: 10 µL FlowRate->InjectionVol ColumnTemp Column Temperature: 30 °C InjectionVol->ColumnTemp Detector Detector: UV at 254 nm ColumnTemp->Detector Detector->Inject Chromatogram 6. Acquire chromatogram Inject->Chromatogram Integration 7. Integrate peaks and calculate purity Chromatogram->Integration

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)

Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing and dissolving approximately 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[12]

Method Validation: Ensuring Reliability and Accuracy

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13][14][15][16]

Method_Validation_Flow Start Optimized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Figure 2: The key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Validation Parameters and Protocols:

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (from forced degradation studies).The method should be able to resolve the main peak from any degradation products, impurities, and blank components.
Linearity Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has the required linearity, accuracy, and precision within that range.80% to 120% of the test concentration for assay.[13]
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). Analyze in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The relative standard deviation (RSD) should be ≤ 2.0%.
Robustness Intentionally vary critical method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%).The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Forced Degradation Studies: Establishing Stability-Indicating Capability

Forced degradation studies are essential to demonstrate the specificity of the method and its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[17][18][19] These studies are performed according to ICH guideline Q1A(R2).[20][21] The goal is to achieve 5-20% degradation of the drug substance.[17][19]

Protocol for Forced Degradation Studies:

Stress ConditionProtocol
Acid Hydrolysis Reflux the sample solution (1 mg/mL in acetonitrile) with 0.1 N HCl at 60 °C for 24 hours. Neutralize before injection.
Base Hydrolysis Reflux the sample solution with 0.1 N NaOH at 60 °C for 24 hours. Neutralize before injection.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The systematic development strategy, coupled with comprehensive validation and forced degradation studies, ensures the method is stability-indicating and fit for its intended purpose in both research and quality control environments. By following the protocols and understanding the scientific rationale presented, researchers can confidently implement and adapt this method for their specific needs.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][17][21][22]

  • Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences. [Link][5]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][18]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [Link][6][7]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link][8]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link][19]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link][13]

  • Forced Degradation Studies. MedCrave online. [Link][20]

  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link][9]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link][14]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][15]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. [Link][16]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link][11]

  • This compound (C13H8BrClO). PubChem. [Link][2]

  • 3-Bromobenzophenone. ChemBK. [Link][3]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications. [Link][10]

  • A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link][1]

  • 4-Chlorobenzophenone. PubChem. [Link][4]

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Large-Scale Synthesis of 3-Bromo-4'-chlorobenzophenone: A Comprehensive Guide to Industrial Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

3-Bromo-4'-chlorobenzophenone is a pivotal intermediate in the synthesis of various high-value organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its diaryl ketone structure provides a versatile scaffold for further chemical modification. The successful transition from laboratory-scale synthesis to large-scale industrial production, however, presents significant challenges in terms of safety, scalability, cost-effectiveness, and product purity. This document provides a detailed guide for the large-scale synthesis of this compound, with a primary focus on the robust and industrially proven Friedel-Crafts acylation route. We will explore the causality behind critical process parameters, present a detailed step-by-step protocol, and address key safety and quality control considerations to ensure a reproducible and efficient manufacturing process.

Introduction and Strategic Importance

Benzophenones, particularly halogenated derivatives, are a cornerstone of modern organic synthesis. This compound (CAS No: 75762-56-0) serves as a key building block, leveraging its two distinct halogenated phenyl rings for selective downstream functionalization, such as in cross-coupling reactions or nucleophilic substitutions.[1] Its controlled and efficient synthesis is therefore a critical first step in the supply chain for numerous complex molecules in the pharmaceutical and agrochemical industries.[2][3] This guide is designed to provide researchers and process chemists with the in-depth knowledge required to scale this synthesis effectively.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can theoretically yield this compound. However, for large-scale production, the selection criteria prioritize cost, reagent availability, operational simplicity, and yield.

  • Grignard Reactions: This classic carbon-carbon bond-forming reaction could involve reacting a Grignard reagent derived from 1-bromo-4-chlorobenzene with 3-bromobenzonitrile.[4][5] While effective, the stringent requirement for anhydrous conditions and the handling of highly reactive organometallic reagents pose significant safety and operational challenges on an industrial scale.[6]

  • Oxidation of Diarylalkanes: This two-step approach would first involve the synthesis of 3-bromo-4'-chlorodiphenylmethane, followed by its oxidation to the target ketone. This route is generally less efficient due to the additional synthetic step and the often harsh conditions required for the oxidation of the methylene bridge, which can lead to byproduct formation.[7][8]

  • Friedel-Crafts Acylation: This method stands out as the most direct and industrially favored route.[9] It involves the electrophilic aromatic substitution of chlorobenzene with 3-bromobenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11] The reaction is high-yielding and utilizes readily available starting materials. The primary challenges, which this guide will address, are the management of the stoichiometric Lewis acid catalyst and the control of reaction exotherms and off-gassing.[12]

Based on this analysis, the Friedel-Crafts acylation is selected as the optimal strategy for a detailed large-scale protocol.

Detailed Protocol: Large-Scale Friedel-Crafts Acylation

This protocol details the synthesis of this compound on a multi-kilogram scale.

Reaction Principle and Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of 3-bromobenzoyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich chlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product. The AlCl₃ catalyst forms a complex with the product ketone, necessitating a hydrolytic work-up to liberate the final product.

Materials and Reagents
Reagent/MaterialChemical FormulaCAS No.Molecular Weight ( g/mol )Molar Eq.Quantity (Example Scale)
ChlorobenzeneC₆H₅Cl108-90-7112.56Solvent & Reagent15.0 L
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃7446-70-0133.341.23.56 kg
3-Bromobenzoyl chlorideC₇H₄BrClO1711-09-7219.461.04.90 kg
Hydrochloric Acid (37%)HCl7647-01-036.46-For work-up
Dichloromethane (DCM)CH₂Cl₂75-09-284.93-For extraction
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-884.01-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04-For drying
Ethanol (95%)C₂H₅OH64-17-546.07-For recrystallization
Mandatory Visualization: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: 1. Chlorobenzene (Solvent) 2. Anhydrous AlCl₃ addition Slowly Add 3-Bromobenzoyl Chloride (Control Temp < 10°C) reagents->addition 1. Inert Atmosphere (N₂) stir Stir at Room Temp (4-6 hours) addition->stir monitor Monitor Progress (TLC / GC) stir->monitor quench Quench Reaction: Pour onto Ice/Water/HCl monitor->quench 2. Reaction Complete extract Separate Layers Extract Aqueous with DCM quench->extract wash Wash Organic Layer: 1. H₂O 2. NaHCO₃ (aq) 3. Brine extract->wash dry Dry (Na₂SO₄) Filter wash->dry evap Solvent Removal (Reduced Pressure) dry->evap recrystallize Recrystallize Crude Solid (from Ethanol) evap->recrystallize isolate Filter & Dry Product recrystallize->isolate final_product Pure this compound isolate->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Experimental Protocol

Note: This procedure must be conducted by trained personnel in a reactor system equipped with appropriate ventilation and an off-gas scrubber for HCl.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with chlorobenzene (15.0 L). Begin agitation and ensure the reactor is under a dry nitrogen atmosphere.

  • Catalyst Addition: Cool the reactor contents to 0-5°C using a chiller. Carefully and portion-wise, add anhydrous aluminum chloride (3.56 kg). Causality: This step is exothermic; slow addition and cooling are essential to prevent a runaway reaction and degradation of the solvent.

  • Acyl Chloride Addition: Once the catalyst is fully suspended, begin the slow, dropwise addition of 3-bromobenzoyl chloride (4.90 kg) via a pressure-equalizing dropping funnel. Maintain the internal temperature below 10°C throughout the addition. The addition process will generate significant amounts of HCl gas, which must be directed to a caustic scrubber.[12] Causality: Controlled addition of the acylating agent is critical to manage the reaction exotherm and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C). Stir at this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3-bromobenzoyl chloride is consumed.

  • Quenching: Prepare a separate vessel with a stirred mixture of crushed ice (30 kg) and water (30 L). Once the reaction is complete, very slowly transfer the reaction mixture into the ice/water slurry. This is a highly exothermic and gas-evolving step. Maintain vigorous stirring and cooling to keep the quench vessel temperature below 25°C.[13] Causality: This step decomposes the aluminum chloride-ketone complex, liberating the product. The extreme caution is necessary due to the violent and exothermic reaction of AlCl₃ with water.

  • Phase Separation and Extraction: Transfer the quenched mixture to a suitable separation vessel. Separate the lower organic layer. Extract the aqueous layer twice with dichloromethane (2 x 5 L) to recover any dissolved product.

  • Washing: Combine all organic layers. Wash sequentially with water (10 L), 5% sodium bicarbonate solution (10 L, to neutralize residual acid), and finally with brine (10 L).[12] Causality: These washing steps remove inorganic salts, residual acid, and water-soluble impurities, which is crucial for obtaining high-purity product upon crystallization.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Transfer the crude solid to a clean reactor and add 95% ethanol. Heat the mixture to reflux until all the solid dissolves. Slowly cool the solution to 0-5°C to induce crystallization.[2] Filter the resulting crystalline solid and wash the filter cake with a small amount of cold ethanol. Dry the product under vacuum at 50°C to a constant weight.

Mandatory Visualization: Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation for this compound.

Safety, Quality Control, and Troubleshooting

Critical Safety Precautions
  • Reagent Hazards: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and HCl gas.[14] 3-Bromobenzoyl chloride is a lachrymator and is corrosive.[15] Chlorobenzene and dichloromethane are volatile and have associated health risks.

  • Personal Protective Equipment (PPE): Full PPE is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a chemically resistant apron or lab coat.

  • Engineering Controls: The entire process must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system. An acid gas scrubber connected to the reactor's vent is essential to neutralize the large volume of HCl gas produced.[12]

  • Quenching Hazard: The quenching step is the most hazardous part of the process. The reaction mixture must be added slowly to ice/water. Never add water to the reaction mixture. Ensure adequate cooling capacity is available to manage the exotherm.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

AnalysisSpecificationPurpose
Appearance White to off-white crystalline solidBasic quality check
Melting Point 55-58 °C[14]Purity indicator
¹H NMR Conforms to structureStructural verification
¹³C NMR Conforms to structureStructural verification
FTIR Carbonyl stretch (~1660 cm⁻¹)Functional group confirmation
HPLC/GC Purity ≥ 99.0%Quantitative purity assessment
Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Moisture in reagents/reactor.[9]2. Incomplete reaction.3. Loss during work-up/recrystallization.1. Ensure all glassware is oven-dried and reagents are anhydrous.2. Extend reaction time or slightly increase temperature.3. Optimize extraction and use minimal cold solvent for washing the filter cake.
Dark-colored Product 1. Reaction temperature was too high.2. Impurities in starting materials.1. Maintain strict temperature control during AlCl₃ and acyl chloride addition.2. Use high-purity starting materials. Consider a charcoal treatment during recrystallization.
Incomplete Reaction 1. Insufficient or deactivated catalyst.2. Low reaction temperature or insufficient time.1. Use fresh, high-quality anhydrous AlCl₃. Ensure no moisture ingress.2. Allow reaction to stir longer at room temperature.
Multiple Spots on TLC 1. Isomeric byproducts (e.g., 2'-chloro isomer).2. Unreacted starting material.1. Optimize reaction conditions (lower temperature often favors para-substitution).[10] Careful recrystallization may be needed to isolate the desired isomer.2. Ensure reaction goes to completion before quenching.

Conclusion

The Friedel-Crafts acylation provides a robust and scalable pathway for the industrial synthesis of this compound. Success on a large scale hinges on meticulous control of key parameters: rigorous exclusion of moisture, precise temperature management during exothermic steps, and a carefully executed quenching procedure. By adhering to the detailed protocol and safety guidelines outlined in this document, drug development professionals and process chemists can reliably and safely produce this critical chemical intermediate with high yield and purity, paving the way for advancements in pharmaceutical and material science research.

References

  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]

  • PubChem. 3-Bromo-4-chlorobenzaldehyde. [Link]

  • International Journal of Research and Applied Science & Engineering Technology. Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • University of Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Amerigo Scientific. 3-Bromo-4-chlorobenzoyl chloride. [Link]

  • Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. [Link]

  • Google Patents. Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • PubMed. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings. [Link]

  • Google Patents.
  • Murdoch University Research Portal. Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. [Link]

  • PubChem. Benzoyl chloride, 3-bromo-. [Link]

  • ResearchGate. Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. [Link]

  • Oregon State University. Experimental Chemistry II - Poster Abstracts for 2010. [Link]

  • ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

  • Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]

  • ResearchGate. (PDF) Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. [Link]

  • Amerigo Scientific. 3-Bromo-4-chlorobenzoic acid. [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Bromo-4'-chlorobenzophenone in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for optimizing the Suzuki coupling reaction of 3-Bromo-4'-chlorobenzophenone. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in a Suzuki coupling reaction?

A1: In a Suzuki coupling reaction, the reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl.[1] Therefore, for this compound, the palladium catalyst is expected to selectively undergo oxidative addition at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[2]

Q2: Which palladium catalyst is recommended for the Suzuki coupling of this compound?

A2: For relatively activated aryl bromides like this compound, a standard catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a good starting point.[3] However, for more challenging couplings or to improve yields, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be beneficial.[4][5]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays multiple crucial roles in the Suzuki coupling. It activates the organoboron species to facilitate transmetalation, and it can also influence the rate of reductive elimination.[4][6][7] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8] The choice of base can significantly impact the reaction's success, and screening different bases is often necessary for optimization.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation of the phosphine ligands and the palladium(0) catalyst, as well as promote the undesirable homocoupling of the boronic acid, which can significantly reduce the yield of the desired product.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound in Suzuki coupling reactions.

Low or No Conversion to the Desired Product

Q: I am observing very low or no formation of the coupled product. What are the likely causes and how can I fix this?

A: Low or no conversion can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.

    • Cause: The Pd(0) catalyst may have degraded due to improper storage or handling. Pd(II) precursors require an in-situ reduction step which might be inefficient.

    • Solution: Use a fresh batch of a reliable Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[9]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Cause: The reaction temperature may be too low for the oxidative addition or other steps in the catalytic cycle to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Many Suzuki couplings are run at elevated temperatures (80-100 °C).[2] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[10]

  • Inappropriate Solvent or Base Combination: The solvent and base work in concert to facilitate the reaction.

    • Cause: The chosen solvent may not be suitable for dissolving the reactants or for the specific catalyst system. The base might not be strong enough or its counter-ion could be interfering with the reaction.[6]

    • Solution: Screen different solvent systems. Common choices include mixtures of an organic solvent (like toluene, dioxane, or THF) with water.[8][11] Also, try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]

Formation of Significant Side Products

Q: My reaction is producing a complex mixture with several side products. How can I improve the selectivity?

A: The formation of side products is a common challenge. Here are some of the most frequent culprits and how to address them:

  • Homocoupling of the Boronic Acid: This is the dimerization of the boronic acid.

    • Cause: This side reaction is often promoted by the presence of oxygen.[9]

    • Solution: Ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere throughout the experiment.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source.

    • Cause: The presence of water or other protic sources can lead to the decomposition of the boronic acid, reducing its effective concentration.

    • Solution: Use anhydrous solvents if possible, or minimize the amount of water present. Using more stable boronic esters, such as pinacol esters, can also mitigate this issue.

  • Dehalogenation of the Aryl Halide: This involves the reduction of the C-Br bond.

    • Cause: Certain solvents or bases can promote the reduction of the aryl halide.

    • Solution: Changing the solvent or using a different base can sometimes suppress this side reaction.[9]

ProblemPotential CauseRecommended Solution
Low Yield Inactive catalyst, low temperature, poor solvent/base choice.Use fresh catalyst, increase temperature, screen different solvents and bases.[8][10]
Homocoupling Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[9]
Protodeboronation Presence of protic impurities.Use anhydrous solvents or boronic esters.
Dehalogenation Inappropriate solvent or base.Change the solvent or base.[9]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for your experiments.

  • To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][11]

Optimized Protocol for Improved Yield

This protocol incorporates several optimization strategies to enhance the reaction yield.

  • In a glovebox or under a stream of inert gas, add Palladium(II) acetate (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol) to a dry reaction vessel.

  • Add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.[11]

Visualizing the Suzuki Coupling Reaction

To better understand the reaction mechanism and the role of each component, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst Activity (Use fresh catalyst) start->catalyst temp Increase Reaction Temperature catalyst->temp If no improvement solvent_base Screen Solvents and Bases temp->solvent_base If no improvement side_products Analyze Side Products solvent_base->side_products If side products persist success Improved Yield solvent_base->success If yield improves degas Improve Degassing Technique side_products->degas Homocoupling? boronic Use Boronic Ester side_products->boronic Protodeboronation? degas->success boronic->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(25), 7853-7862.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
  • Smith, A. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1635-1643.
  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

Side-product formation in the synthesis of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-4'-chlorobenzophenone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation reaction. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during the synthesis, providing in-depth, mechanistically grounded solutions.

Overview of the Core Synthesis: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

There are two primary routes to consider for this synthesis:

  • Route A: Acylation of chlorobenzene with 3-bromobenzoyl chloride.

  • Route B: Acylation of bromobenzene with 4-chlorobenzoyl chloride.

Route A is generally preferred. The chlorine atom in chlorobenzene is an ortho-, para-directing group, which guides the incoming acyl group primarily to the desired para position, minimizing steric hindrance.[3][4][5] The bromine on the 3-bromobenzoyl chloride is sufficiently removed from the reactive acylium ion, preventing significant intramolecular interference.

The core mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5] Subsequent deprotonation restores aromaticity and yields the final ketone product.[1][6]

Baseline Experimental Protocol (Route A)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrub system for HCl gas). Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[7] Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the cooled AlCl₃ suspension. Following this, add chlorobenzene (1.0 - 1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion.[2]

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[8] This step is highly exothermic and releases HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address the common issues encountered during the synthesis.

Category 1: Reaction Initiation & Low Conversion

Question: My reaction is not progressing, and TLC analysis shows only starting materials, even after several hours. What are the likely causes?

Answer: This is a common issue often traced back to the deactivation of the Lewis acid catalyst or inherent issues with the reagents.

  • Probable Cause 1: Catalyst Inactivity. Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[8][9] Any trace amounts of water in your solvent, glassware, or reagents will react with and deactivate the catalyst, halting the formation of the essential acylium ion.

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

      • Use a high-purity, anhydrous grade solvent. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system.

      • Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Avoid using old bottles that have been opened multiple times.

  • Probable Cause 2: Insufficient Catalyst. Friedel-Crafts acylation is not truly catalytic in the traditional sense. The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[7][9] This means you often need more than a stoichiometric amount of the catalyst relative to the acylating agent.

    • Solution: Increase the catalyst loading to 1.1–1.3 equivalents. This ensures enough free catalyst is available to activate the acyl chloride.

  • Probable Cause 3: Low Reaction Temperature. While the initial addition is performed at a low temperature to control the exothermic reaction, the activation energy for the acylation of a deactivated ring like chlorobenzene may not be met at room temperature.[8][9]

    • Solution: After the initial addition and stirring at room temperature, gently heat the reaction mixture to reflux (typically 40-60°C depending on the solvent) and monitor by TLC.

Category 2: Product Purity & Side-Product Formation

Question: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent them?

Answer: The formation of multiple products points to side reactions, most commonly the formation of isomers.

  • Probable Cause 1: Isomer Formation. While the chloro group is primarily para-directing, a small amount of the ortho isomer (2-Bromo-4'-chlorobenzophenone) will inevitably form.[4][10] The formation of meta isomers is generally minimal.[10]

    • Insight: The ratio of para to ortho product is influenced by steric hindrance; the bulky acylium complex has more difficulty approaching the position adjacent to the chlorine atom.[5]

    • Solution: Isomer formation is inherent to the reaction's selectivity. The best approach is not prevention but efficient separation.

      • Purification: The ortho and para isomers typically have different polarities and can be separated by column chromatography on silica gel. Recrystallization can also be effective if the isomeric impurity is present in small amounts.

  • Probable Cause 2: Polyacylation. While less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh or if the aromatic substrate is highly activated.[9][11] However, the ketone product is a deactivating group, which strongly disfavors a second acylation.[6][12] This is rarely a significant issue in this specific synthesis.

    • Solution: Use a modest excess of the aromatic substrate (chlorobenzene) to increase the probability of the acylium ion reacting with the starting material rather than the product.

  • Probable Cause 3: Hydrolysis of Acyl Chloride. If there is moisture in the reaction, the 3-bromobenzoyl chloride can hydrolyze to 3-bromobenzoic acid.

    • Solution: This is another reason to maintain strictly anhydrous conditions. During the aqueous workup, the benzoic acid impurity can be removed by washing the organic layer with a basic solution like saturated sodium bicarbonate.

The following table summarizes the key potential products and byproducts:

Compound NameStructureMolecular Weight ( g/mol )Differentiating Analytical Feature
This compound (Desired Product) O=C(c1cccc(Br)c1)c2ccc(Cl)cc2297.55Distinct ¹H NMR splitting pattern for the disubstituted rings.
2-Bromo-4'-chlorobenzophenone (Ortho Isomer)O=C(c1cccc(Br)c1)c2cc(Cl)ccc2297.55Different chemical shifts in ¹H and ¹³C NMR due to proximity of Cl and C=O.
3-Bromobenzoic Acid (Hydrolysis Byproduct)O=C(O)c1cccc(Br)c1201.02Broad -OH peak in IR and ¹H NMR; can be removed with a base wash.
Category 3: Workflow & Purification

Question: The workup of my reaction resulted in a thick emulsion that is difficult to separate. What went wrong?

Answer: Emulsion formation is common during the quenching and washing steps of Friedel-Crafts reactions, often due to the formation of aluminum hydroxides.

  • Probable Cause: Insufficiently acidic quench or inefficient mixing.

    • Solution:

      • Acidic Quench: Ensure the ice used for quenching is mixed with a sufficient amount of concentrated HCl. This keeps the aluminum salts protonated and soluble in the aqueous layer as Al(OH)xClx species.

      • Breaking Emulsions: If an emulsion forms, add more of the organic solvent and brine (saturated NaCl solution). Gently swirl the separatory funnel rather than shaking vigorously. In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and physical methods is essential.

  • Thin-Layer Chromatography (TLC): A quick check for purity. A single spot (after purification) is a good indication.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The aromatic region of the ¹H NMR will show characteristic splitting patterns for the 1,3-disubstituted (brominated) ring and the 1,4-disubstituted (chlorinated) ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight. Look for the characteristic isotopic pattern of molecules containing both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

  • Infrared (IR) Spectroscopy: A strong absorption peak around 1650-1670 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Process Logic & Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_start Observation cluster_problems Problem Identification cluster_causes Probable Causes cluster_solutions Solutions start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield Low Conversion multi_spots Multiple Spots on TLC start->multi_spots Impure Product workup_issue Workup Problems (Emulsion) start->workup_issue Physical Separation Issues cause_catalyst Inactive/Wet Catalyst Insufficient Catalyst low_yield->cause_catalyst cause_temp Sub-optimal Temperature low_yield->cause_temp cause_isomer Isomer Formation (Ortho-Product) multi_spots->cause_isomer cause_hydrolysis Acyl Chloride Hydrolysis multi_spots->cause_hydrolysis cause_quench Improper Quench workup_issue->cause_quench sol_anhydrous Use Anhydrous Reagents Increase Catalyst Stoichiometry cause_catalyst->sol_anhydrous sol_heat Heat Reaction to Reflux cause_temp->sol_heat sol_purify Column Chromatography Recrystallization cause_isomer->sol_purify sol_wash Wash with NaHCO₃ cause_hydrolysis->sol_wash sol_workup Use Acidic Quench Add Brine / Celite cause_quench->sol_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(1), 57-66.
  • ChemMole. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved January 18, 2026, from [Link]

  • Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 93(26), 6964–6967.
  • Pearson, D. E., & Pope, D. L. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-969.
  • Reddit. (2022). Why can't this reaction continue? r/chemhelp. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved January 18, 2026, from [Link]

  • Oregon State University, Department of Chemistry. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved January 18, 2026, from [Link]

  • Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved January 18, 2026, from [Link]

  • Google Patents. (2013). CN103524320A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 18, 2026, from [Link]

  • YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved January 18, 2026, from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to potential impurities in synthesized 2,2-dibromo-1-(4-chlorophenyl)ethanone.

Welcome to the technical support resource for the purification of 3-Bromo-4'-chlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography. As Senior Application Scientists, we present not just protocols, but the rationale behind them, ensuring you can adapt and troubleshoot effectively.

Overview of the Purification Challenge

This compound is a moderately polar aromatic ketone, typically synthesized via Friedel-Crafts acylation or related cross-coupling reactions.[1] The crude product often contains a mixture of unreacted starting materials, isomers, and other byproducts. Column chromatography on silica gel is the standard method for isolating the target compound to a high degree of purity.[2] The success of this separation hinges on the principle of differential partitioning, where components in the mixture interact differently with the polar stationary phase (silica) and the non-polar mobile phase (eluent), causing them to travel down the column at different rates.[2]

This guide will walk you through method development, execution, and troubleshooting for this specific purification.

Workflow for Purification of this compound

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Setup & Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Develop Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Crude Crude Product Crude->TLC Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: A standard workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate solvent system (too polar or not polar enough).2. Column overloading.3. Poorly packed column (channeling).4. Sample applied in too much solvent.1. Re-optimize solvent system with TLC to achieve an Rf of 0.2-0.4 for the target compound.[3]2. Reduce the amount of crude material (typically 1-5% of silica gel weight).3. Repack the column, ensuring a uniform and bubble-free bed.4. Use a minimal amount of solvent for loading, or preferably, use dry loading.[4]
Compound Won't Elute 1. Mobile phase is too non-polar.2. Compound has degraded or irreversibly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% Ethyl Acetate in Hexanes to 10% or 15%.[5]2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing to see if degradation occurs.[5]
All Compounds Elute Together at the Solvent Front 1. Mobile phase is excessively polar.2. Column is cracked or channeling severely.1. Select a much less polar solvent system based on TLC trials. Start with pure hexanes and gradually add the polar component.[5]2. Repack the column carefully.
Streaking or Tailing of Spots/Bands 1. Sample is too concentrated (overloaded).2. The compound is slightly acidic/basic and interacting with silica.3. Co-elution with an impurity.1. Dilute the sample for TLC analysis; reduce the load on the column.2. While this compound is neutral, acidic impurities can streak. Consider using alumina as the stationary phase if streaking is severe and pH-related.[6]3. Adjust the solvent system to better resolve the components.
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase.2. Rapid change in solvent polarity caused thermal stress.1. This is often unrecoverable and requires repacking. Always keep the silica bed submerged in solvent.2. When running a gradient, change the solvent composition gradually.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The ideal solvent system (mobile phase) is determined using Thin-Layer Chromatography (TLC) before you run the column.[7] The goal is to find a solvent mixture that moves your target compound, this compound, to an Rf value of approximately 0.2-0.4.

  • Principle: TLC is essentially a miniaturized version of column chromatography. The Rf (retardation factor) on the TLC plate predicts the elution behavior on the column. An Rf of 0.2-0.4 ensures the compound interacts sufficiently with the silica for separation to occur without requiring an excessive volume of solvent to elute.[3]

  • Starting Point: For a moderately polar compound like this benzophenone, start with mixtures of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).[8] Good starting ratios to test are 5%, 10%, and 20% Ethyl Acetate in Hexanes.

  • Protocol:

    • Dissolve a tiny amount of your crude material in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing your chosen solvent mixture.

    • Visualize the spots (usually under UV light for aromatic compounds).

    • Calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).

    • Adjust the solvent polarity until the desired Rf is achieved. More ethyl acetate will increase the Rf; more hexanes will decrease it.

Q2: What are the likely impurities I need to separate?

A2: The impurity profile depends on the synthetic route, but common impurities from a Friedel-Crafts reaction include:

  • Unreacted Starting Materials: Such as 3-bromobenzoyl chloride or 4-chlorobenzene. These are typically less polar than the product.

  • Isomeric Byproducts: Positional isomers may form in small amounts, often having very similar polarity to the desired product. Careful solvent optimization is key to separating these.

  • Over-brominated or other side-reaction products: These can vary widely in polarity.[9]

  • Residual Catalyst/Reagents: Though often removed during the aqueous workup, some may persist.

TLC analysis of the crude material will give you a visual representation of how many components are present and their relative polarities.

Q3: Should I use isocratic or gradient elution?

A3: This depends on your crude mixture.

  • Isocratic Elution (constant solvent composition): This is ideal if the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are very different). If your TLC shows a clean spot for the product at Rf ~0.3 and impurities are at Rf >0.6 or at the baseline (Rf=0), isocratic elution is simple and effective.

  • Gradient Elution (gradually increasing solvent polarity): This is necessary if you have impurities that are both more polar and less polar than your product. You would start with a non-polar mobile phase to elute the non-polar impurities first, and then slowly increase the percentage of the polar solvent to elute your product, followed by any highly polar impurities.[5] This method often provides better separation and saves time.

Q4: How do I properly pack the chromatography column?

A4: The "slurry packing" method is most common and reliable for achieving a uniform column bed, which is critical for good separation.

  • Protocol:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, mix your silica gel with the initial, non-polar eluent to form a consistent, pourable slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly.

    • Open the stopcock to drain some solvent, which will compact the bed. Crucially, never let the solvent level drop below the top of the silica gel. [4]

    • Add a final protective layer of sand on top of the settled silica bed to prevent disruption during solvent addition.

Q5: My separation is still poor even after optimizing the solvent system. What else could be wrong?

A5: This common issue often points to problems with sample loading or column packing.

G Start Poor Separation (Spots Overlap) CheckTLC Is Rf of target ~0.2-0.4? Start->CheckTLC CheckLoad Was column overloaded? (>5% w/w sample/silica) CheckTLC->CheckLoad Yes Sol_TLC Solution: Re-develop solvent system using TLC. CheckTLC->Sol_TLC No CheckPacking Was column packed evenly? (No cracks or channels) CheckLoad->CheckPacking No Sol_Load Solution: Repeat with less sample. CheckLoad->Sol_Load Yes Sol_Pack Solution: Repack column carefully using slurry method. CheckPacking->Sol_Pack No

Caption: A decision tree for troubleshooting poor chromatographic separation.

One of the most frequent errors is improper sample loading . If the initial band of the sample at the top of the column is too wide, separation will be impossible. To create a narrow starting band:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very thin, uniform layer.[4]

  • Wet Loading: If you must load as a liquid, dissolve the crude product in the absolute minimum amount of the mobile phase (or a solvent it is highly soluble in) and carefully pipette it onto the top of the column, allowing it to absorb fully into the sand layer before adding more eluent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H8BrClO). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Grignard Reactions with 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on the synthesis involving 3-Bromo-4'-chlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this nuanced organometallic synthesis. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust understanding of this powerful reaction.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when a Grignard reaction with this compound fails or provides poor yields.

Q1: My Grignard reaction won't start. What are the most likely causes?

Failure to initiate is one of the most common issues in Grignard synthesis. The primary culprits are almost always an inactive magnesium surface or the presence of moisture.[1][2] The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][3] Additionally, Grignard reagents are highly reactive with protic sources, like water, which will quench the reaction immediately.[4]

Q2: I'm seeing a lot of biphenyl byproduct in my reaction mixture. What's happening?

The formation of a biphenyl derivative, in this case, a dimer of your starting material, is likely due to a side reaction known as Wurtz coupling.[2][5] This occurs when the newly formed Grignard reagent reacts with the starting aryl halide.[2] This is often exacerbated by high local concentrations of the aryl halide or insufficiently activated magnesium.[2]

Q3: Why is my yield so low, even if the reaction seems to have initiated?

Low yields can stem from several factors beyond initial activation. Incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities, or side reactions with the ketone functional group of the starting material or product can all contribute to a diminished yield.[2][6] Furthermore, the accuracy of your Grignard reagent's concentration is crucial for stoichiometric control in the subsequent reaction with an electrophile.[7]

Q4: With both a bromine and a chlorine atom on my starting material, which one will form the Grignard reagent?

The formation of the Grignard reagent is chemoselective and depends on the carbon-halogen bond strength. The reactivity order for this reaction is I > Br > Cl > F.[8] Therefore, the magnesium will preferentially insert at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues encountered during your Grignard reaction with this compound.

Symptom 1: Reaction Fails to Initiate

If there are no visual cues of reaction initiation, such as gentle bubbling, a slight increase in temperature, or the disappearance of an iodine crystal's color, work through the following checklist.[1]

Root Cause Analysis and Solutions

Potential Cause Explanation Corrective Action
Inactive Magnesium Surface Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction.[1][3]Activate the Magnesium: Several methods can be employed, from simple mechanical grinding to chemical activation. See the detailed protocol below.
Presence of Water Grignard reagents are potent bases and will be quenched by even trace amounts of water in glassware or solvents.[4]Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere or oven-dry overnight.[2] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[9]
Low Reactivity of Aryl Halide While aryl bromides are generally reactive enough, poor quality or impure starting material can hinder the reaction.Purify Starting Material: Ensure the this compound is pure and dry.
Insufficient Localized Heating Sometimes, a small amount of energy is needed to overcome the activation barrier.Gentle Warming: Gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the flask if the reaction becomes too vigorous.

Experimental Protocol: Activation of Magnesium Turnings

  • Mechanical Activation: In a glovebox or under a stream of inert gas, gently grind the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.[10]

  • Chemical Activation with Iodine: Place the magnesium turnings in the reaction flask and add a single crystal of iodine.[1][11] The disappearance of the brown iodine color is an indicator of reaction initiation.[1]

  • Chemical Activation with 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane to the magnesium suspension. The formation of ethylene gas bubbles indicates the activation of the magnesium surface.[1][12]

Symptom 2: Low Yield of the Desired Product

Even if the reaction initiates, a low yield of the final product after reaction with an electrophile can be frustrating. Here’s how to troubleshoot this issue.

Root Cause Analysis and Solutions

Potential Cause Explanation Corrective Action
Inaccurate Grignard Concentration The stoichiometry of the subsequent reaction is critical. An unknown concentration of the Grignard reagent can lead to either incomplete reaction or the addition of excess reagent, complicating purification.[7]Titrate the Grignard Reagent: Determine the exact molarity of your Grignard solution before adding it to the electrophile. See the detailed protocol below.
Wurtz Coupling Side Reaction The formed Grignard reagent can react with the starting aryl bromide, leading to the formation of a dimer and reducing the yield of the desired Grignard reagent.[2][5]Slow Addition and Temperature Control: Add the solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[2] Maintain a gentle reflux and cool the reaction if it becomes too vigorous.[2]
Side Reactions with the Ketone The Grignard reagent can potentially react with the ketone functional group of the starting material or the product, especially at elevated temperatures.Maintain Low Temperatures: Once the Grignard reagent is formed, cool it to a lower temperature (e.g., 0 °C) before adding the electrophile.
Quenching during Reaction Introduction of moisture or acidic impurities during the reaction will destroy the Grignard reagent.Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the process.

Experimental Protocol: Titration of the Grignard Reagent

A common and reliable method for titrating Grignard reagents involves the use of iodine.[13][14]

  • Preparation: In a flame-dried vial under an inert atmosphere, accurately weigh approximately 254 mg (1.0 mmol) of iodine.[7] Dissolve the iodine in 3-5 mL of a saturated solution of dry LiCl in dry THF.[7]

  • Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the Grignard reagent solution dropwise from a syringe to the stirred iodine solution.[7][13]

  • Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly yellow solution.[7][14]

  • Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of iodine) / (volume of Grignard reagent in L)

Symptom 3: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.

Root Cause Analysis and Solutions

Potential Cause Explanation Corrective Action
Homo-coupling (Wurtz Reaction) As mentioned earlier, this results in a dimer of the starting aryl halide.[2][5]Slow, controlled addition of the aryl halide and ensuring highly active magnesium can minimize this.[2]
Reaction with Solvent While generally stable in THF, prolonged reflux or the presence of impurities can lead to reactions with the ether solvent.Use freshly distilled, high-purity THF and avoid unnecessarily long reaction times at reflux.
Reaction with Carbon Dioxide If the inert atmosphere is compromised, the Grignard reagent can react with atmospheric CO2 to form a carboxylic acid after workup.Ensure a leak-proof setup with a positive pressure of inert gas.
Reduction of the Ketone If the Grignard reagent has a β-hydride, it can act as a reducing agent for the ketone, leading to the formation of an alcohol.[15]This is less of a concern with aryl Grignards which lack β-hydrides.

Visualizing the Process: Reaction and Troubleshooting

Grignard_Troubleshooting Start Start: this compound + Mg in THF Initiation Initiation? Start->Initiation Grignard Grignard Reagent Formed: 3-(4'-chlorobenzoyl)phenylmagnesium bromide Initiation->Grignard Yes No_Initiation No Initiation Initiation->No_Initiation No Reaction_Check Reaction with Electrophile Grignard->Reaction_Check Byproducts Byproducts Formed? (e.g., Wurtz Coupling) Grignard->Byproducts Troubleshoot_Initiation Troubleshoot: - Activate Mg - Ensure Anhydrous Conditions - Check Reagent Quality No_Initiation->Troubleshoot_Initiation Troubleshoot_Initiation->Start Re-attempt Yield_Check Acceptable Yield? Reaction_Check->Yield_Check Low_Yield Low Yield Yield_Check->Low_Yield No Success Successful Product Formation Yield_Check->Success Yes Troubleshoot_Yield Troubleshoot: - Titrate Grignard - Optimize Addition Rate - Control Temperature Low_Yield->Troubleshoot_Yield Troubleshoot_Yield->Grignard Optimize Byproducts->Reaction_Check No Troubleshoot_Byproducts Troubleshoot: - Slow Addition - Highly Active Mg Byproducts->Troubleshoot_Byproducts Yes Troubleshoot_Byproducts->Grignard Optimize

Caption: A flowchart for troubleshooting a Grignard reaction.

Grignard_Mechanism_Side_Reactions cluster_main Desired Grignard Formation cluster_side Side Reactions ArBr Ar-Br ArMgBr Ar-MgBr (Grignard Reagent) ArBr->ArMgBr + Mg Mg Mg ArMgBr_side Ar-MgBr ArMgBr_side2 Ar-MgBr Wurtz Wurtz Coupling ArAr Ar-Ar (Biphenyl Byproduct) Wurtz->ArAr Quenching Quenching ArH Ar-H (Protonated Byproduct) Quenching->ArH H2O H₂O H2O->Quenching ArMgBr_side->Wurtz ArBr_side Ar-Br ArBr_side->Wurtz ArMgBr_side2->Quenching

Caption: Grignard formation and common side reactions.

References

  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • BenchChem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
  • ChemTips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Organic Syntheses. (n.d.). Procedure.
  • Scribd. (n.d.). Titration Grignard and BuLi.
  • BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent.
  • Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents.
  • PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Google Patents. (n.d.). Treatment method for recovering tetrahydrofuran from grignard reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
  • BenchChem. (n.d.). Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Wikipedia. (n.d.). Grignard reagent.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Reddit. (2025, September 27). 3 stages of my Grignard reaction.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for Grignard Reactions in 2-Methoxyhexane.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Quora. (2019, July 22). Why is THF used in Grignard?
  • BenchChem. (n.d.). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Sciencemadness.org. (2015, September 20). Failed Grignard produced black oil?
  • ChemRxiv. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • The Journal of Organic Chemistry. (2022, September 1). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents.

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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving 3-Bromo-4'-chlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. The unique structure of this compound, featuring two different halogen atoms on distinct aromatic rings, presents specific challenges and opportunities for selective chemical transformations. This resource will equip you with the knowledge to optimize your catalyst loading, maximize yields, and troubleshoot common issues.

Understanding the Substrate: this compound

The key to successfully employing this compound in cross-coupling reactions lies in understanding the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition step is often rate-determining, and the reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[1] This is primarily due to the bond dissociation energies, where the C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond.[1] This inherent difference in reactivity allows for chemoselective cross-coupling at the C-3 position (bromine) under carefully controlled conditions, leaving the C-4' position (chlorine) intact for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any product formation in my Suzuki-Miyaura coupling of this compound. What are the first things to check?

A1: A lack of product formation is a common issue that can often be resolved by systematically checking the following parameters:

  • Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligand are not degraded. Pd(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, ensure the in situ reduction to the active Pd(0) species is occurring.

  • Reagent Quality: Verify the purity of your this compound, boronic acid, base, and solvent. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Base Selection and Solubility: The base is crucial for the transmetalation step.[2] For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is sufficiently soluble in the reaction medium. In some cases, particularly with K₃PO₄ in anhydrous solvents, the addition of a small amount of water can be beneficial.[2]

Q2: My reaction is yielding a significant amount of homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] To mitigate this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are meticulously deoxygenated. The freeze-pump-thaw method is highly effective for solvent degassing.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the initial concentration of Pd(II), which can catalyze homocoupling.

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q3: I am observing dehalogenation of my starting material. What causes this and how can it be prevented?

A3: Dehalogenation (replacement of the halogen with a hydrogen) can occur through various pathways, including reaction with trace water or other proton sources. To minimize dehalogenation:

  • Anhydrous Conditions: Use anhydrous solvents and reagents.

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred.

  • Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. Screening different phosphine ligands may be necessary.

Q4: How can I achieve selective coupling at the C-Br bond over the C-Cl bond?

A4: The greater reactivity of the C-Br bond allows for selective coupling.[1] To favor reaction at the bromine-substituted position:

  • Milder Conditions: Use lower reaction temperatures (e.g., 80-90 °C) and shorter reaction times.

  • Catalyst System: A less reactive catalyst system may be sufficient for the C-Br bond while leaving the C-Cl bond untouched.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant reaction at the C-Cl bond occurs.

Troubleshooting Guide: Low Yield and Incomplete Conversion

Low yields or incomplete conversion are common hurdles in cross-coupling reactions. The following decision tree provides a systematic approach to troubleshooting these issues.

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Purity and Integrity (Aryl Halide, Coupling Partner, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst and Ligand Activity (Age, Storage, Handling) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_setup Ensure Proper Inert Atmosphere (Degassing, Purging) setup_ok Setup OK? check_setup->setup_ok reagents_ok->check_catalyst Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No catalyst_ok->check_setup Yes replace_catalyst Use Fresh Catalyst/Ligand catalyst_ok->replace_catalyst No optimize_conditions Systematically Optimize Reaction Conditions setup_ok->optimize_conditions Yes improve_setup Improve Inert Atmosphere Technique setup_ok->improve_setup No increase_temp Increase Temperature Incrementally optimize_conditions->increase_temp screen_solvents Screen Solvents (e.g., Toluene, Dioxane, DMF) optimize_conditions->screen_solvents screen_bases Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->screen_bases increase_loading Increase Catalyst/Ligand Loading (e.g., 1-2 mol% to 3-5 mol%) optimize_conditions->increase_loading screen_ligands Screen Ligands (Bulky, Electron-Rich Phosphines) optimize_conditions->screen_ligands

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Optimizing Catalyst Loading and Reaction Parameters

The optimal catalyst loading is a balance between reaction efficiency and cost. While lower catalyst loadings are desirable, for a new or challenging substrate like this compound, starting with a slightly higher loading (e.g., 1-3 mol%) is advisable. Once a reliable yield is obtained, the catalyst loading can be incrementally decreased to determine the minimum effective amount.

Table 1: Starting Conditions for Suzuki-Miyaura Coupling of this compound
ParameterRecommended Starting PointNotes
Catalyst Pd(PPh₃)₄ (2-3 mol%) or Pd(OAc)₂ (2 mol%) with a phosphine ligand (4 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. For Pd(OAc)₂, bulky, electron-rich ligands like SPhos or XPhos can be effective.
Ligand Triphenylphosphine (PPh₃), SPhos, XPhosThe choice of ligand can significantly impact reaction efficiency. Bulky ligands often promote reductive elimination.
Base K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv)K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)The aqueous component is often necessary for the transmetalation step.
Temperature 80-100 °CStart at a lower temperature to favor selectivity for the C-Br bond.
Reactant Ratio Arylboronic acid (1.2-1.5 equiv)A slight excess of the boronic acid is typically used.
Table 2: Starting Conditions for Other Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemperature (°C)
Heck Coupling Pd(OAc)₂ (1-3 mol%), P(o-tol)₃ (2-6 mol%)Et₃N or K₂CO₃ (1.5-2 equiv)DMF, NMP, or Dioxane100-140
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2 mol%), XPhos or RuPhos (2-4 mol%)NaOtBu or K₃PO₄ (1.5-2 equiv)Toluene or Dioxane80-110
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (1-3 mol%)Et₃N or other amine baseTHF or DMFRoom Temp to 60

Experimental Protocols: A Starting Point

The following protocols are generalized and should be optimized for your specific coupling partners and laboratory conditions.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., a RuPhos or XPhos precatalyst, 1-2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography.[4]

Understanding the Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting and optimization. The generalized cycle for palladium-catalyzed cross-coupling reactions is depicted below.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-R (Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (this compound) ArX->OxAdd R_M R-M (Coupling Partner) R_M->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene.
  • Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Masri, H., & El-hiti, G. A. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 6377–6387. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
  • Laas, J., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2819-2822.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(40), 14078–14081.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1004.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 27–50.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Catalysis Science & Technology. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Accounts of Chemical Research, 47(5), 1526–1535.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
  • Gorgani, N. N., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Everson, D. A., & Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1727–1737.
  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

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Removal of unreacted starting materials from 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4'-chlorobenzophenone

A Guide to Post-Synthesis Purification and Removal of Unreacted Starting Materials

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenge of removing unreacted starting materials after a Friedel-Crafts acylation synthesis.

Troubleshooting Guide: Isolating Pure this compound

The synthesis of this compound, typically via a Friedel-Crafts acylation of bromobenzene with 4-chlorobenzoyl chloride, can leave behind unreacted starting materials that complicate purification. Below are common issues and their solutions.

Q1: My crude product is an oily residue or a low-melting solid. TLC analysis shows multiple spots. What is the likely cause and how do I fix it?

A1: This is a classic sign of significant contamination, often from unreacted bromobenzene. Bromobenzene is a liquid at room temperature and will depress the melting point of your product, potentially resulting in an oil.

  • Probable Cause: An incomplete reaction or use of excess bromobenzene as both reactant and solvent. Bromobenzene is less polar than the product and typically has a higher Rf value on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Initial Workup: Ensure the reaction has been properly quenched. A common procedure involves slowly pouring the reaction mixture over ice and acid (e.g., dilute HCl) to decompose the aluminum chloride catalyst and any remaining acyl chloride.[1]

    • Solvent Removal: After aqueous workup and extraction with a suitable organic solvent (like dichloromethane or ethyl acetate), carefully remove the solvent under reduced pressure. However, if excess bromobenzene was used, it will remain with your crude product.

    • Purification by Recrystallization: This is the most effective method for removing residual bromobenzene. The significant difference in polarity and molecular structure between bromobenzene and the crystalline benzophenone product allows for efficient separation.

      • Rationale: this compound is a solid with a well-defined crystal lattice. Bromobenzene is a liquid that will remain in the mother liquor during crystallization.

      • Recommended Protocol: See Protocol 2: Recrystallization of this compound for a step-by-step guide. Ethanol or a hexane/ethyl acetate mixture are often effective solvent systems.[2][3]

Q2: During the aqueous workup, I observed vigorous gas (HCl) evolution. My final product is contaminated with a crystalline solid that is soluble in aqueous base. What happened?

A2: This indicates the presence of unreacted 4-chlorobenzoyl chloride at the time of quenching. Acyl chlorides react violently with water to produce the corresponding carboxylic acid and HCl gas.

  • Probable Cause: Incomplete reaction, leaving unreacted 4-chlorobenzoyl chloride. This hydrolyzes during workup to form 4-chlorobenzoic acid.[4]

  • Identification: The acidic 4-chlorobenzoic acid byproduct can be easily identified. It will react with a basic solution (like aqueous sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.

  • Troubleshooting Steps:

    • Basic Aqueous Wash: During the liquid-liquid extraction phase of your workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

      • Causality: The bicarbonate, a weak base, will deprotonate the 4-chlorobenzoic acid, forming sodium 4-chlorobenzoate. This salt is highly polar and will be drawn into the aqueous layer, effectively separating it from your desired product in the organic layer. The reaction also releases CO₂ gas, so be sure to vent the separatory funnel frequently.

    • Confirmation of Removal: After the base wash, you can confirm the removal of the acidic impurity by spotting the organic layer on a TLC plate. The spot corresponding to 4-chlorobenzoic acid should be absent.

Q3: My NMR spectrum is complex, showing more than the expected aromatic signals. How can I definitively identify contaminants from starting materials?

A3: Proton NMR (¹H NMR) is an excellent tool for identifying these impurities. The key is to look for the characteristic signals of each compound.

  • This compound (Product): The spectrum will be complex, showing multiple distinct signals in the aromatic region (typically ~7.3-7.8 ppm) due to the unsymmetrical substitution on both rings.

  • Bromobenzene (Starting Material): Will show a multiplet in the aromatic region. Its signals may overlap with the product but can sometimes be distinguished.

  • 4-Chlorobenzoyl Chloride (Starting Material): Shows two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. These are typically sharp and easily identifiable if present in significant amounts.

  • 4-Chlorobenzoic Acid (Byproduct): Similar to the acyl chloride, it will show two doublets in the aromatic region. A key distinguishing feature is the very broad singlet for the carboxylic acid proton, which appears far downfield (>10 ppm), although this can sometimes be missed if it exchanges with residual water.

If you suspect contamination, running ¹H NMR spectra of the starting materials separately provides a definitive reference. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[5][6][7]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for purifying crude this compound on a laboratory scale?

A: For most cases, recrystallization is the most efficient and scalable method. It effectively removes non-polar impurities like bromobenzene and biphenyl (a common side product in Grignard-based syntheses), as well as more polar impurities that remain in the mother liquor.[8][9] If recrystallization fails to yield a pure product, or if impurities have very similar solubility profiles, flash column chromatography is the next best option.[10][11][12]

Q: How do I choose a suitable solvent for recrystallization?

A: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[8] Common choices include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.[3] A small-scale solvent screen with a few milligrams of your crude product is highly recommended to identify the optimal system.

Q: What analytical techniques are best for confirming the final purity?

A: A combination of techniques provides the most confidence:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • HPLC/GC: These are quantitative methods that can determine purity with high accuracy (e.g., >98%).[5][14] They are essential for materials intended for drug development or other sensitive applications.

  • NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.

Data Presentation: Physical Properties

A clear understanding of the physical properties of the product and potential contaminants is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₃H₈BrClO295.56~75-77 (varies)>350Soluble in acetone, ethanol, dichloromethane; Insoluble in water.[15][16]
BromobenzeneC₆H₅Br157.01-31156Soluble in most organic solvents.
4-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.0113-15220-222Reacts with water/alcohols; Soluble in ethers, chlorinated solvents.
4-Chlorobenzoic AcidC₇H₅ClO₂156.57243274-276Sparingly soluble in cold water; Soluble in hot water, ethanol, ether.

Experimental Protocols

Protocol 1: General Aqueous Workup for Friedel-Crafts Reaction

This protocol is designed to quench the reaction, decompose the aluminum chloride catalyst, and remove acidic byproducts.

  • Prepare a beaker with a stirred mixture of crushed ice and 1M HCl.

  • Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath.

  • Slowly and carefully , pour the reaction mixture into the stirred ice/HCl solution. The addition is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers.

  • Wash the combined organic layers with 1 x 50 mL of deionized water.

  • Wash with 2 x 50 mL of saturated aqueous NaHCO₃ solution. Vent the separatory funnel frequently to release the pressure from CO₂ evolution. This step is critical for removing 4-chlorobenzoic acid.[4]

  • Wash with 1 x 50 mL of brine (saturated NaCl solution) to aid in breaking up any emulsions.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization of this compound

This protocol purifies the crude solid obtained from the workup.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations: Workflow and Logic Diagrams

Purification Workflow

The following diagram illustrates the standard workflow from the quenched reaction mixture to the final, pure product.

A Crude Reaction Mixture (Post-Quench) B Liquid-Liquid Extraction (e.g., DCM / H2O) A->B C Organic Layer (Product + Unreacted SMs) B->C Organic D Aqueous Layer (Al Salts, HCl) B->D Aqueous E Wash with NaHCO3(aq) C->E F Organic Layer (Product + Bromobenzene) E->F Organic G Aqueous Layer (Sodium 4-chlorobenzoate) E->G Aqueous H Dry & Concentrate F->H I Crude Solid Product H->I J Recrystallization (e.g., Ethanol) I->J K Pure Crystalline Product J->K Crystals L Mother Liquor (Soluble Impurities) J->L Liquor

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues.

start Analyze Crude Product (TLC, Appearance) q1 Is the product an oil or low-melting solid? start->q1 a1 High probability of residual Bromobenzene. q1->a1 Yes q2 Is an acidic impurity detected (e.g., by base wash)? q1->q2 No sol1 Perform Recrystallization (See Protocol 2) a1->sol1 sol1->q2 a2 Unreacted 4-chlorobenzoyl chloride hydrolyzed to 4-chlorobenzoic acid. q2->a2 Yes end Proceed with Purity Analysis (MP, HPLC, NMR) q2->end No sol2 Perform NaHCO3 wash during workup (See Protocol 1) a2->sol2 sol2->end

Caption: Troubleshooting logic for identifying and removing starting materials.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 3-Bromobenzophenone.
  • University of California, Irvine. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • BenchChem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
  • ChemicalBook. (n.d.). 4-BROMO-3'-CHLOROBENZOPHENONE synthesis.
  • PubChem. (n.d.). 3-Bromo-4'-chlorochalcone.
  • BenchChem. (n.d.). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride.
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  • University of Central Florida. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
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  • ChemAnalyst. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations.
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  • University of Missouri-St. Louis. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • ChemicalBook. (2023). This compound.
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
  • University of California, Santa Cruz. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Proceeding of International Conference on Drug Development of Natural Resources. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.
  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.
  • Echemi. (n.d.). 3-broMo-4-chlorophenylacetic acid.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • PubChem. (n.d.). 4-Chlorobenzophenone.
  • Google Patents. (n.d.). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • TCI AMERICA. (n.d.). 4-Bromo-4'-chlorobenzophenone.
  • BLD Pharm. (n.d.). This compound.
  • Reddit. (2013). The most hated method of purification: column chromatography.
  • Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography.
  • Acta Biochimica Polonica. (2016). Column chromatography as a useful step in purification of diatom pigments.

Sources

Preventing debromination in reactions with 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Bromo-4'-chlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chemical intermediate. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you mitigate common side reactions, with a particular focus on preventing unwanted debromination.

Troubleshooting Guide: Addressing Debromination Events

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.

Q1: I'm performing a Suzuki-Miyaura coupling with this compound, but my primary product is the debrominated 4'-chlorobenzophenone. What are the likely causes and how can I fix it?

A1: The formation of 4'-chlorobenzophenone is a classic case of hydrodebromination, a common side reaction in palladium-catalyzed cross-couplings. This occurs when the aryl halide is reduced instead of coupled. Several factors can promote this undesired pathway.

Causality & Remediation:

  • Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are paramount. Some catalyst systems are inherently more prone to promoting hydrodebromination.[1] The key is to use a system that favors rapid reductive elimination (the final step of the desired coupling) over competing side reactions.

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the desired cross-coupling pathway.[1][2] Excellent choices include Buchwald's biarylphosphine ligands such as SPhos and XPhos.

  • Base Selection: The choice of base is critical. Strong bases, especially in the presence of protic solvents or even trace water, can facilitate the protonolysis of the organopalladium intermediate, leading to the debrominated product.

    • Solution: Switch to a weaker, non-nucleophilic inorganic base.[1][2] Carbonates such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (K₃PO₄) are often milder and highly effective alternatives to strong bases like sodium tert-butoxide.

  • Temperature and Reaction Time: Higher temperatures can increase the rate of side reactions, including catalyst decomposition and hydrodebromination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. With an optimized catalyst system, it's often possible to lower reaction temperatures from >80°C to around 40-50°C.[1] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Solvent Purity: Protic impurities in the solvent (e.g., water, alcohols) can serve as a hydride source for the debromination process.

    • Solution: Always use anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF.[2] Ensure your reagents, particularly the base and boronic acid, are as dry as possible.

Q2: In my Buchwald-Hartwig amination reaction, I'm observing significant formation of the debrominated arene. What specific adjustments should I consider?

A2: Debromination during a Buchwald-Hartwig amination is typically a result of a competing β-hydride elimination pathway from the palladium-amido intermediate, or a reductive process similar to that seen in Suzuki couplings. [3]

Causality & Remediation:

  • Ligand Architecture: The steric and electronic properties of the phosphine ligand are crucial for preventing side reactions. The ligand must be bulky enough to promote reductive elimination of the desired C-N bond over β-hydride elimination.

    • Solution: Utilize sterically hindered, electron-rich dialkylbiarylphosphine ligands.[4] Ligands like Josiphos, XPhos, or BrettPhos are specifically designed to prevent this side reaction and are highly effective for coupling a wide range of amines.

  • Base Strength and Type: A very strong base can sometimes promote undesired pathways. The choice of base is highly dependent on the pKa of the amine being coupled.

    • Solution: While strong bases like NaOt-Bu or LHMDS are often necessary, if debromination is severe, consider a slightly weaker base like K₃PO₄ or Cs₂CO₃, especially if your amine is relatively acidic.[5] The base's role is to deprotonate the amine to form the palladium-amido complex.[4][5]

  • Reaction Concentration: Dilute conditions can sometimes favor intramolecular side reactions over the desired intermolecular coupling.

    • Solution: Ensure the reaction is run at a reasonable concentration (typically 0.1 M to 1 M).

Q3: I'm attempting to form a Grignard reagent from this compound, but the reaction either fails to initiate or I recover mostly debrominated material upon workup. What is going wrong?

A3: Grignard reagent formation is highly sensitive to reaction conditions, especially the presence of moisture. The Grignard reagent is a very strong base and will react readily with any protic source, including water, leading to the formation of the corresponding arene (the debrominated product).[6][7]

Causality & Remediation:

  • Presence of Water: This is the most common cause of failure. Water reacts with the Grignard reagent as soon as it is formed, quenching it and producing the debrominated byproduct.

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.[8] Use anhydrous solvents, typically diethyl ether or THF, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Passive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[6]

    • Solution: Activate the magnesium before adding the bulk of the aryl bromide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[7][9]

  • Slow Initiation: If the reaction initiates too slowly, any trace moisture present has more time to react with the small amount of Grignard reagent being formed.

    • Solution: Once the magnesium is activated, add a small portion of your this compound solution and wait for signs of reaction (cloudiness, gentle refluxing) before adding the remainder dropwise to maintain a steady reaction rate.[7]

Frequently Asked Questions (FAQs)

Q: What makes the C-Br bond in this compound susceptible to cleavage? A: The reduction of aryl bromides can proceed through the formation of a radical anion, which then undergoes fragmentation.[10] In the context of palladium catalysis, hydrodebromination can occur via several pathways, including the protonolysis of a Pd(II)-aryl intermediate or through a Pd(0)/Pd(II) cycle where a hydride source (from the solvent, base, or additives) intercepts the catalytic cycle.

Q: How do I choose the optimal catalyst and ligand to minimize debromination in cross-coupling reactions? A: The general principle is to select a ligand that accelerates the desired reductive elimination step to outcompete side reactions. For both Suzuki and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands are preferred.[1][4] These ligands increase the electron density on the palladium center and create steric pressure that favors the formation of the new C-C or C-N bond.

Reaction TypeRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura DialkylbiarylphosphinesSPhos, XPhos, RuPhosPromotes rapid reductive elimination, sterically hinders side reactions.[1]
Buchwald-Hartwig DialkylbiarylphosphinesXPhos, BrettPhos, JosiphosPrevents β-hydride elimination, accommodates a wide range of amines.[4]
Heck Reaction Phosphines, N-Heterocyclic Carbenes (NHCs)P(o-tolyl)₃, IPrDepends on substrate; phosphine-free systems can also be effective.[2][11]

Q: What is the role of the base, and how does it influence debromination? A: In Suzuki reactions, the base activates the boronic acid to facilitate transmetalation.[12] In Buchwald-Hartwig aminations, it deprotonates the amine.[5] Strong bases, particularly alkoxides like NaOt-Bu, can sometimes act as hydride donors or promote decomposition pathways that lead to hydrodebromination.[13] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally less prone to causing this side reaction and are often the preferred choice when debromination is a concern.[1][2]

Q: How can I reliably detect and quantify the extent of debromination? A: A combination of analytical techniques is most effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quickly identifying the presence of the debrominated product (4'-chlorobenzophenone, C₁₃H₉ClO, MW: 216.66 g/mol ) alongside the starting material (this compound, C₁₃H₈BrClO, MW: 295.56 g/mol ) and the desired coupled product.

  • Gas Chromatography (GC): Provides excellent separation and allows for accurate quantification of volatile products and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to byproduct by integrating characteristic signals, provided clean signals exist for each compound.

Visualized Workflows and Mechanisms
Troubleshooting Debromination Flowchart

This diagram provides a logical sequence for diagnosing and solving debromination issues in a cross-coupling reaction.

G start Debromination Observed base Step 1: Evaluate the Base Is it a strong alkoxide (e.g., NaOtBu)? start->base temp Step 2: Assess Temperature Is the reaction run at >80 °C? base->temp Yes: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄ base->temp No catalyst Step 3: Analyze Catalyst System Are you using a bulky, electron-rich ligand? temp->catalyst Yes: Lower temperature to 40-60 °C temp->catalyst No solvent Step 4: Check Solvents & Reagents Are all components strictly anhydrous? catalyst->solvent No: Switch to SPhos, XPhos, etc. catalyst->solvent Yes end Debromination Minimized solvent->end Yes solvent->end No: Use anhydrous solvents and dry reagents

Caption: A step-by-step decision tree for troubleshooting debromination.

Simplified Suzuki-Miyaura Catalytic Cycle with Debromination Pathway

This diagram illustrates the desired catalytic cycle and the point at which the undesired hydrodebromination side reaction can occur.

Suzuki_Cycle cluster_product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂ + Base) Ar-H Debrominated Product (Ar-H) Ar-Pd(II)-Br(L₂)->Ar-H Side Reaction: Hydrodebromination (+ [H⁻] source) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Coupled Product (Ar-R)

Caption: Suzuki cycle showing desired coupling vs. side reaction.

Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound to Minimize Debromination

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • SPhos (0.022 eq, 2.2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 eq)

  • Anhydrous, degassed Toluene

  • Anhydrous, degassed Water

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous, degassed toluene and water (typically a 10:1 toluene-to-water ratio). Bubble the inert gas through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (typically 2-12 hours), allow the mixture to cool to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • BenchChem. (2025). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine. [Online PDF].
  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • datapdf.com. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone. [Online PDF].
  • Pyun, S. Y., et al. (2007). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • BenchChem. (2025). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile. [Online PDF].
  • Web Pages. 1. Grignard Reaction. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • University of Idaho. Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Syntheses. PREPARATION OF GRIGNARD REAGENTS: ALLYLMAGNESIUM BROMIDE. Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). Available at: [Link]

  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Available at: [Link]

  • Ison, E. A. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • University of Idaho. Grignard Reaction. Available at: [Link]

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  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

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Technical Support Center: Impact of Base Selection on Suzuki Reactions of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki reaction, particularly with complex substrates like 3-Bromo-4'-chlorobenzophenone. Here, we will delve into the critical role of base selection, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions for higher yields and selectivity.

Introduction: The Critical Role of the Base

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] While the palladium catalyst and the choice of ligand often take center stage, the selection of the base is a parameter of paramount importance that can dictate the success or failure of the reaction. The base plays multiple, sometimes conflicting, roles in the catalytic cycle.[3][4] Its primary functions are to activate the organoboron species, facilitating the crucial transmetalation step, and to influence the overall catalytic activity.[5][6] For a substrate like this compound, which possesses two different halogen atoms and an electron-withdrawing ketone group, the choice of base becomes even more critical for achieving the desired reactivity and chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the base in the Suzuki reaction?

The base in a Suzuki-Miyaura coupling serves several key functions within the catalytic cycle.[3][6] Its most critical role is to activate the boronic acid (or its ester) to facilitate the transmetalation step.[5][6] It does this by forming a more nucleophilic boronate species, which can more readily transfer its organic group to the palladium center.[4][7] Additionally, the base can influence the regeneration of the active Pd(0) catalyst and affect the overall rate of the reaction.[3]

Q2: How does the strength of the base impact the reaction?

The strength of the base can significantly affect the reaction outcome. Stronger bases, such as NaOH, KOtBu, and Cs2CO3, can accelerate the reaction by promoting the formation of the reactive boronate species.[3][8] However, for substrates with base-sensitive functional groups, a strong base can lead to undesired side reactions, such as hydrolysis or decomposition. In the case of this compound, a very strong base could potentially promote side reactions involving the ketone functionality. Weaker bases, like K2CO3, K3PO4, or even KF, are often employed to mitigate these issues while still providing sufficient activation for the catalytic cycle to proceed.[1][3]

Q3: Can the choice of base influence which halogen (Br vs. Cl) reacts in this compound?

Yes, the choice of base, in concert with the ligand and solvent, can influence the chemoselectivity of the reaction. Generally, the carbon-bromine bond is more reactive and will undergo oxidative addition to the palladium catalyst more readily than the carbon-chlorine bond.[9] However, the reaction conditions, including the base, can modulate this selectivity. While the intrinsic reactivity difference between C-Br and C-Cl is the primary driver for selectivity, the base can affect the overall catalytic activity, which in some cases can impact which site reacts preferentially, especially if the desired outcome is mono-arylation. For achieving selective coupling at the bromide position, a milder base might be favored to avoid potential competing reactions at the less reactive chloride site under forcing conditions.

Q4: What are some common side reactions related to the base in Suzuki couplings?

Several side reactions can be attributed to the choice of base. One of the most common is protodeboronation , where the boronic acid is cleaved by a proton source (often water in the presence of the base) before it can participate in the cross-coupling.[10] This leads to the formation of an arene byproduct and reduces the yield of the desired coupled product. Homocoupling of the boronic acid can also occur, particularly if the reaction is sluggish or if oxidizing species are present.[1][10] The base can also promote the decomposition of starting materials or products, especially if they contain sensitive functional groups.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki reaction of this compound and provides actionable solutions centered on base selection.

Problem 1: Low to No Conversion of Starting Material

Possible Causes & Solutions:

  • Insufficient Base Strength: The chosen base may not be strong enough to effectively activate the boronic acid.

    • Solution: Consider screening a stronger base. If you are using a weak base like KF, try moving to a carbonate (K2CO3, Cs2CO3) or a phosphate (K3PO4).[1][3] Be mindful of the potential for side reactions with stronger bases.

  • Poor Solubility of the Base: The base may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture with poor reactivity.

    • Solution: Ensure the chosen solvent effectively dissolves the base. For inorganic bases like carbonates and phosphates, the addition of water as a co-solvent is often necessary.[1][3] Alternatively, consider using an organic-soluble base like an amine, although these are generally less common for Suzuki couplings.[1]

  • Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete activation of the boronic acid.

    • Solution: Typically, 2-3 equivalents of the base are used. Ensure you are using an adequate excess.

Problem 2: Significant Formation of Byproducts (e.g., Protodeboronation, Homocoupling)

Possible Causes & Solutions:

  • Base is Too Strong or Reaction Temperature is Too High: Harsh conditions can promote side reactions.

    • Solution: Switch to a milder base. For instance, if you are using NaOH, try K2CO3 or K3PO4.[11] Lowering the reaction temperature can also help to suppress these unwanted pathways.

  • Presence of Excess Water: While some water is often beneficial, too much can exacerbate protodeboronation.

    • Solution: Carefully control the amount of water in the reaction. If using a biphasic system, try reducing the volume of the aqueous phase. For anhydrous conditions, ensure all reagents and solvents are properly dried.

Problem 3: Lack of Chemoselectivity (Reaction at both Bromine and Chlorine sites)

Possible Causes & Solutions:

  • Reaction Conditions are Too Forcing: High temperatures and strong bases can lead to the reaction of the less reactive C-Cl bond.

    • Solution: Employ milder reaction conditions. Use a less reactive base (e.g., KF or K2CO3) and a lower reaction temperature to favor the selective cleavage of the C-Br bond.

  • Ligand Choice: The ligand plays a crucial role in determining the reactivity and selectivity of the catalyst.

    • Solution: While this guide focuses on the base, it's important to recognize its interplay with the ligand. Bulky, electron-rich phosphine ligands can sometimes alter the expected selectivity.[9][12] A systematic screening of both base and ligand may be necessary.

Experimental Protocols & Data

Protocol 1: Screening of Bases for the Suzuki Coupling of this compound

This protocol provides a general procedure for screening different bases to optimize the yield of the desired product.

Step-by-Step Methodology:

  • To a series of oven-dried reaction vials, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • To each vial, add a different base (2.5 eq). A representative screen could include K2CO3, Cs2CO3, K3PO4, and KF.

  • Add the chosen solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or toluene, and water).[1][3]

  • Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reactions, perform an aqueous workup, and analyze the crude product mixture by 1H NMR or GC-MS to determine the conversion and selectivity.

Data Presentation: Impact of Base on Yield

The following table summarizes hypothetical results from a base screening experiment for the reaction of this compound with phenylboronic acid.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Dioxane/H2O (4:1)901275
2Cs2CO3Dioxane/H2O (4:1)90892
3K3PO4Toluene/H2O (4:1)1001088
4KFTHF/H2O (4:1)802445

Note: These are representative data and actual results may vary depending on the specific boronic acid, catalyst, and other reaction parameters.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the crucial role of the base in the transmetalation step.

Suzuki_Cycle cluster_transmetalation Role of Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)(Ar')L2->Product (Ar-Ar') Reductive Elimination Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + OH- (from Base) Transmetalation Step Transmetalation Step Ar'B(OH)3-->Transmetalation Step Reacts with Ar-Pd(II)(X)L2

Caption: The Suzuki-Miyaura catalytic cycle.

Decision Workflow for Base Selection

This flowchart provides a logical approach to selecting an appropriate base for your Suzuki reaction.

Base_Selection start Start: Suzuki Reaction of This compound substrate_sensitivity Are there other base-sensitive functional groups? start->substrate_sensitivity mild_base Start with a mild base (e.g., K2CO3, K3PO4) substrate_sensitivity->mild_base Yes stronger_base Consider a stronger base (e.g., Cs2CO3, NaOH) with caution substrate_sensitivity->stronger_base No check_conversion Is conversion satisfactory? mild_base->check_conversion stronger_base->check_conversion optimize_other Optimize other parameters: - Ligand - Solvent - Temperature check_conversion->optimize_other No check_byproducts Are side reactions (protodeboronation, etc.) significant? check_conversion->check_byproducts Yes optimize_other->check_conversion weaker_base Switch to a weaker base or lower temperature check_byproducts->weaker_base Yes end Optimized Conditions check_byproducts->end No weaker_base->check_conversion

Caption: A decision-making workflow for base selection.

References

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  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Chemistry Notes. Suzuki reaction: easy mechanism, application. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

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  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Neufeldt, S. R., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Cambridge Open Engage. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

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  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

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  • MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PubMed. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. [Link]

  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • ACS Publications. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • IOPscience. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

3-Bromo-4'-chlorobenzophenone is a key chemical intermediate in the synthesis of various pharmaceutical active ingredients (APIs) and advanced materials. The purity of such building blocks is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final product.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, or a decrease in the overall stability of the synthesized compound. Consequently, a robust, reliable, and well-characterized analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound. We will explore a high-resolution gradient method suitable for comprehensive impurity profiling and a rapid isocratic method optimized for routine quality control. The discussion is grounded in the principles of chromatographic science and regulatory expectations, offering field-proven insights to guide your analytical strategy.

The Analytical Challenge: Profiling Potential Impurities

An effective purity method must be able to separate the main this compound peak from all potential process-related impurities and degradation products. For this compound, likely impurities include:

  • Starting Materials: Unreacted benzophenone or halogenated precursors.

  • Isomeric Impurities: Positional isomers such as 2-Bromo-4'-chlorobenzophenone or 4-Bromo-4'-chlorobenzophenone, which can have very similar chemical properties, making them challenging to separate.[2]

  • Related Byproducts: Poly-halogenated species or products from side reactions.

  • Degradation Products: Compounds formed during storage or under stress conditions.

High-performance liquid chromatography (HPLC) is the gold standard for this type of analysis due to its high sensitivity, resolving power, and reproducibility.[3][4] Specifically, reversed-phase HPLC (RP-HPLC) is the most commonly used mode, as it is ideal for separating molecules with some degree of hydrophobicity, like benzophenone derivatives.[5]

Method 1: High-Resolution Gradient RP-HPLC for Comprehensive Impurity Profiling

This method is designed to provide the highest possible resolution, making it ideal for method development, validation, and the analysis of samples with unknown or complex impurity profiles. The use of a solvent gradient allows for the effective elution and separation of compounds with a wide range of polarities.[2]

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions with the non-polar benzophenone core, leading to excellent retention and separation.[5][6]

  • Mobile Phase: A combination of water (polar) and acetonitrile (a less polar organic solvent) is used. The gradient, which involves increasing the proportion of acetonitrile over time, allows polar impurities to elute early while retaining and then eluting the more non-polar main compound and hydrophobic impurities later in the run.[7]

  • Acid Modifier: The addition of 0.1% formic acid to the mobile phase serves a crucial purpose. It controls the pH of the mobile phase, typically keeping it low (pH 2-4).[5] This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which prevents peak tailing and results in sharper, more symmetrical peaks.

  • Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 35 °C) reduces the viscosity of the mobile phase, which lowers backpressure and improves separation efficiency.[2] It also ensures run-to-run reproducibility.

  • Detection Wavelength: Benzophenones have a strong chromophore, making them ideal for UV detection. A wavelength of 254 nm is commonly chosen as it provides a good response for a wide range of aromatic compounds.

Experimental Protocol: Method 1
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: Return to 60% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

Method 2: Rapid Isocratic RP-HPLC for Routine Quality Control

For environments where the impurity profile is well-understood and the primary goal is to quickly verify purity against a known specification, a faster isocratic method is often preferable. This method uses a constant mobile phase composition, simplifying the system and significantly reducing run time.

Causality Behind Experimental Choices
  • Isocratic Elution: By using a fixed ratio of acetonitrile to water, the analytical run time is shortened considerably. This is highly efficient for high-throughput screening.[2]

  • Trade-Offs: The primary compromise with an isocratic method is a potential loss of resolution for impurities that elute very close to the main peak or for impurities with very different polarities.[2] This method is best employed when prior analysis (e.g., using the gradient method) has confirmed that no critical impurities co-elute with the main peak.

Experimental Protocol: Method 2
  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (70:30 v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Follow the same sample preparation procedure as described in Method 1.

Comparative Analysis of HPLC Methods

The choice between a gradient and an isocratic method is driven by the specific analytical goal.

ParameterMethod 1 (High-Resolution Gradient)Method 2 (Rapid Isocratic)
Principle Mobile phase composition changes over timeConstant mobile phase composition
Primary Use Case R&D, impurity profiling, method development, stability testingRoutine QC, high-throughput screening, in-process control
Resolution Superior resolution for complex mixtures and unknown impuritiesAdequate for known and well-separated impurities
Analysis Time Longer (~22 minutes)Shorter (~10 minutes)
Pros Maximizes separation, robust for a wide range of polaritiesFast, simple, lower solvent consumption per run
Cons Longer run and re-equilibration times, more complex pump requiredPotential for co-elution, less suitable for complex samples

Workflow and Method Selection

The following diagram illustrates a typical workflow for HPLC analysis and a decision tree for selecting the appropriate method.

G cluster_workflow General HPLC Workflow cluster_decision Method Selection Logic sp Sample Preparation (Weighing, Dissolving, Filtering) inj Injection into HPLC sp->inj sep Chromatographic Separation (Column & Mobile Phase) inj->sep det UV Detection sep->det da Data Acquisition & Processing (Peak Integration, Purity Calculation) det->da goal What is the Analytical Goal? rd R&D / Impurity Profiling / Stability Study goal->rd  Comprehensive Analysis Needed qc Routine QC / High-Throughput Screening goal->qc  Known Profile, Speed is Key   m1 Choose Method 1: High-Resolution Gradient HPLC rd->m1 m2 Choose Method 2: Rapid Isocratic HPLC qc->m2

Caption: HPLC workflow and method selection decision process.

Alternative and Complementary Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or serve as faster, more qualitative checks.

TechniquePrinciplePrimary Use Case for this compound
Gas Chromatography (GC) [1][4]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Analysis of volatile starting materials or low molecular weight byproducts. Requires that the analyte be thermally stable.
Thin-Layer Chromatography (TLC) [8]Separation on a thin layer of adsorbent material, driven by a liquid mobile phase.Quick, qualitative check for reaction completion or the presence of major impurities. Less sensitive and not quantitative.
Derivative Spectrophotometry [9][10]Mathematical manipulation of a UV-Vis spectrum to resolve overlapping spectral bands.Potentially used to quantify a known impurity in the presence of the main peak without separation, if their spectra are suitable.

Trustworthiness: The Imperative of Method Validation

To ensure that an analytical method produces accurate, reliable, and reproducible results, it must be validated.[11][12] Method validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[3][12] A validated method is a self-validating system that provides confidence in every result.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the relationship between these key validation pillars.

G center Reliable & Trustworthy Analytical Method spec Specificity (Selectivity) center->spec lin Linearity center->lin acc Accuracy (Trueness) center->acc prec Precision (Repeatability) center->prec robust Robustness center->robust limits LOD / LOQ (Sensitivity) center->limits

Caption: Core pillars of HPLC method validation.

Conclusion

The purity analysis of this compound is a critical step in ensuring downstream product quality and safety. While both gradient and isocratic HPLC methods are powerful tools, their application must be tailored to the specific analytical objective. A high-resolution gradient method is indispensable for development and comprehensive profiling, providing the highest degree of confidence in a sample's purity. For routine quality control where speed and efficiency are paramount, a well-validated isocratic method is a robust and practical alternative. The ultimate choice should always be guided by a thorough understanding of the potential impurities and justified by rigorous method validation to ensure data integrity.

References

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • AMS Biopharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMS Biopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • University of Wisconsin-Madison. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • PubChem. This compound. [Link]

  • Abdel-Hay, M. H., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]

  • Vela-Sosa, I., et al. (2014). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. [Link]

  • Ghauri, F., et al. (2011). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Sharma, R., & Singh, I. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmaceutical Research. [Link]

  • PubChem. 4-Chlorobenzophenone. [Link]

Sources

GC-MS analysis for 3-Bromo-4'-chlorobenzophenone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 3-Bromo-4'-chlorobenzophenone: A Comparative Analysis Centered on GC-MS

In the landscape of pharmaceutical and chemical synthesis, the rigorous characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. This compound, a halogenated aromatic ketone, serves as a critical building block in the synthesis of various organic molecules.[1] Its precise identification and purity assessment are non-negotiable. This guide, from the perspective of a Senior Application Scientist, provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for the characterization of this compound. We will delve into the causality behind experimental choices, interpret fragmentation data, and objectively compare GC-MS with other viable analytical techniques, supported by established scientific principles.

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the superior separation capabilities of Gas Chromatography (GC) with the unparalleled identification power of Mass Spectrometry (MS). For a semi-volatile and thermally stable compound like this compound, GC-MS is exceptionally well-suited. The GC component separates the analyte from any impurities based on its boiling point and affinity for the stationary phase, providing a quantitative measure of purity via its chromatogram. The MS component then bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint."

Interpreting the GC-MS Data for this compound

Gas Chromatogram: A pure sample of this compound, when analyzed under appropriate GC conditions, will yield a single, sharp, and symmetrical peak at a specific retention time. This retention time is a characteristic property of the compound for a given method (column, temperature program, etc.) and serves as an initial identifier and a reliable indicator of purity.

Mass Spectrum Analysis: The mass spectrum provides definitive structural evidence. The molecular weight of this compound (C₁₃H₈BrClO) is approximately 295.56 g/mol .[2][3] Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will exhibit a distinctive cluster of peaks (M+, M+2, M+4), which is a hallmark of compounds containing both of these halogens.[4]

The fragmentation pattern, induced by electron ionization (EI), is predictable and provides a wealth of structural information. The primary fragmentation pathways for benzophenones typically involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage).[5]

Predicted Major Fragments for this compound:

  • Molecular Ion [C₁₃H₈BrClO]⁺•: A cluster of peaks around m/z 294, 296, and 298, showing the characteristic isotopic pattern of one bromine and one chlorine atom.

  • [M-Br]⁺ Ion [C₁₃H₈ClO]⁺: Loss of the bromine radical leads to a fragment cluster around m/z 215 and 217 (3:1 ratio), corresponding to the 4-chlorobenzoyl-phenyl cation.

  • [M-Cl]⁺ Ion [C₁₃H₈BrO]⁺: Loss of the chlorine radical results in a fragment cluster around m/z 249 and 251 (1:1 ratio).

  • 4-Chlorobenzoyl Cation [C₇H₄ClO]⁺: Alpha-cleavage resulting in the highly stable 4-chlorobenzoyl cation. This will produce a prominent signal with a characteristic isotopic pattern at m/z 139 and 141 (3:1 ratio). This is a known fragment for chlorobenzophenones.[6]

  • 3-Bromobenzoyl Cation [C₇H₄BrO]⁺: The alternative alpha-cleavage yields the 3-bromobenzoyl cation, with a characteristic isotopic pattern at m/z 183 and 185 (1:1 ratio).

  • 4-Chlorophenyl Cation [C₆H₄Cl]⁺: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 4-chlorobenzoyl cation (m/z 139/141) results in the 4-chlorophenyl cation at m/z 111 and 113 (3:1 ratio).

  • Phenyl Cation [C₆H₅]⁺: A fragment at m/z 77 is also expected, corresponding to the phenyl cation, though it may arise from multiple pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1 mg Sample dissolve Dissolve in 1 mL Solvent (e.g., DCM) weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject 1 µL into GC dilute->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-350) ionize->detect chromatogram Analyze Chromatogram (Retention Time, Purity) detect->chromatogram spectrum Analyze Mass Spectrum (M+, Fragments) detect->spectrum confirm Confirm Structure chromatogram->confirm spectrum->confirm

Sources

A Comparative Guide to the Reactivity of 3-Bromo-4'-chlorobenzophenone and 4-bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Substituted benzophenones are a cornerstone in the synthesis of a myriad of biologically active compounds and functional materials. This guide provides an in-depth comparative analysis of the reactivity of two isomeric halobenzophenones: 3-Bromo-4'-chlorobenzophenone and 4-bromo-4'-chlorobenzophenone. Understanding the nuanced differences in their chemical behavior, dictated by the positioning of the bromine substituent, is paramount for strategic synthetic planning and optimization.

This document delves into the electronic and steric factors governing the reactivity of these isomers in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will explore the mechanistic underpinnings of these differences and provide supporting experimental data and detailed protocols to guide your synthetic endeavors.

Structural and Electronic Considerations: The Decisive Factors

The disparate reactivity of this compound and 4-bromo-4'-chlorobenzophenone can be rationalized by considering the interplay of inductive and resonance effects, as well as steric hindrance around the carbon-bromine (C-Br) bond.

The benzoyl group is a moderately electron-withdrawing group. Its influence on the aromatic ring to which it is attached is primarily through a combination of a deactivating inductive effect (-I) and a deactivating resonance effect (-R). The chlorine atom on the second ring exerts a deactivating inductive effect and a weak activating resonance effect (+R). However, for the purpose of reactions involving the C-Br bond, the electronic environment of the brominated ring is of primary importance.

In 4-bromo-4'-chlorobenzophenone , the bromine atom is in the para position relative to the carbonyl group. This positioning allows for direct resonance communication between the carbonyl group and the bromine-bearing carbon. The strong electron-withdrawing resonance effect of the carbonyl group significantly polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to attack.

In this compound , the bromine atom is in the meta position relative to the carbonyl group. Due to the nature of resonance, the electron-withdrawing effect of the carbonyl group is not transmitted to the meta position. Therefore, the reactivity of the C-Br bond in this isomer is primarily influenced by the inductive effect of the carbonyl group, which is weaker than the combined resonance and inductive effects at the para position.

Caption: Chemical structures of the two isomers.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The key step influencing the reaction rate is often the oxidative addition of the palladium(0) catalyst to the C-Br bond.

Based on the electronic principles discussed, it is anticipated that 4-bromo-4'-chlorobenzophenone will exhibit higher reactivity in Suzuki-Miyaura coupling compared to its 3-bromo isomer. The increased electrophilicity of the carbon atom in the C-Br bond of the para isomer facilitates a more rapid oxidative addition.

Experimental data from a comparative study on the Suzuki-Miyaura coupling of bromobenzophenones with phenylboronic acid supports this hypothesis.[1][2]

Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-bromo-4'-chlorobenzophenonePd/BaSO₄-TolueneReflux-70[1][2]
This compoundPd₂(dba)₃K₂CO₃TolueneReflux1.564[1][2]

The data clearly indicates a higher yield for the para-substituted isomer under similar conditions, corroborating the expected trend in reactivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure and may require optimization for specific applications.

G reagents Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a flask. solvent Add degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1). reagents->solvent 1 reaction Heat the mixture under inert atmosphere (e.g., N₂ or Ar) at reflux for the specified time. solvent->reaction 2 workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent. reaction->workup 3 purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification 4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound or 4-bromo-4'-chlorobenzophenone (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl halide is a critical step in the catalytic cycle.[4][5]

Consequently, the same electronic factors that govern the reactivity in Suzuki-Miyaura coupling are at play in the Buchwald-Hartwig amination. It is therefore predicted that 4-bromo-4'-chlorobenzophenone will undergo amination more readily than this compound. The enhanced electrophilicity of the para-positioned carbon facilitates the initial oxidative addition step.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol serves as a starting point for the amination of the title compounds. Optimization of the ligand, base, and solvent may be necessary to achieve optimal results.[6][7]

G reagents Combine aryl bromide (1.0 eq), amine (1.2 eq), Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq) in a glovebox. solvent Add anhydrous, degassed solvent (e.g., Toluene). reagents->solvent 1 reaction Seal the vessel and heat with stirring for the designated time. solvent->reaction 2 workup Cool to room temperature, quench with water, and extract with an organic solvent. reaction->workup 3 purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification 4

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Inside a glovebox, charge a vial with this compound or 4-bromo-4'-chlorobenzophenone (1.0 mmol, 1.0 eq), the desired amine (e.g., aniline, 1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in anhydrous, degassed toluene.

  • Add the appropriate volume of the catalyst solution to the reaction vial.

  • Seal the vial, remove it from the glovebox, and heat in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring.[8] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[9]

The benzoyl group is a potent electron-withdrawing group. In 4-bromo-4'-chlorobenzophenone, the carbonyl group is para to the bromine atom. This arrangement allows for effective delocalization and stabilization of the negative charge of the Meisenheimer complex that forms upon nucleophilic attack. The negative charge can be delocalized onto the oxygen atom of the carbonyl group, which is a highly stabilizing interaction.

In contrast, for this compound, the electron-withdrawing carbonyl group is meta to the bromine atom. In this case, the negative charge of the Meisenheimer complex cannot be delocalized onto the carbonyl oxygen via resonance. The stabilization is limited to the inductive effect of the carbonyl group, which is significantly less effective.

Therefore, a pronounced difference in reactivity is expected, with 4-bromo-4'-chlorobenzophenone being significantly more reactive towards nucleophilic aromatic substitution than this compound. The latter would likely require much harsher reaction conditions to achieve a comparable conversion.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for an SNAr reaction. It is expected that 4-bromo-4'-chlorobenzophenone will react under these conditions, while this compound will be largely unreactive or require significantly more forcing conditions.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound or 4-bromo-4'-chlorobenzophenone (1.0 mmol, 1.0 eq) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) (10 mL).

  • Add a nucleophile, for example, sodium methoxide (1.5 mmol, 1.5 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

The reactivity of this compound and 4-bromo-4'-chlorobenzophenone is a clear illustration of the profound impact of substituent positioning on the chemical behavior of aromatic compounds. The para isomer, 4-bromo-4'-chlorobenzophenone, consistently demonstrates higher reactivity in palladium-catalyzed cross-coupling reactions and is predicted to be significantly more susceptible to nucleophilic aromatic substitution. This enhanced reactivity is attributed to the synergistic inductive and resonance effects of the para-benzoyl group, which increases the electrophilicity of the carbon atom of the C-Br bond and stabilizes key reaction intermediates.

Conversely, the reactivity of the meta isomer, this compound, is governed primarily by the weaker inductive effect of the benzoyl group. This fundamental understanding of the electronic landscape of these molecules is crucial for the rational design of synthetic strategies, enabling chemists to select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes efficiently and predictably.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. (2023). Sciforum. Retrieved from [Link]

  • Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - NPTEL Archive. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Evidence for nucleophilic catalysis in the aromatic substitution reaction catalyzed by (4-chlorobenzoyl)coenzyme A dehalogenase - PubMed. (n.d.). Retrieved from [Link]

  • Advanced Organic Module | English | Green Chemistry - University of Scranton. (n.d.). Retrieved from [Link]

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A Researcher's Guide to Differentiating Dihalogenated Benzophenone Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is not just a matter of academic rigor—it is a critical component of ensuring the efficacy, safety, and novelty of a potential therapeutic agent. Isomeric impurities can lead to unforeseen biological activities and complicate regulatory approval processes. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4'-chlorobenzophenone and its isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The Challenge of Isomer Differentiation in Drug Synthesis

Benzophenone and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. During multi-step syntheses, the introduction of multiple substituents, such as halogens, can lead to the formation of various positional isomers. The subtle differences in the placement of a bromine or chlorine atom on the benzophenone framework can significantly alter the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and metabolic fate. Therefore, unambiguous identification of the desired isomer is paramount.

This guide will focus on a comparative analysis of this compound and its isomers, demonstrating how a multi-spectroscopic approach—leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can provide the necessary evidence for definitive structural assignment.

Molecular Structures of Key Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the isomers . The following diagram illustrates the chemical structures of this compound and several of its positional isomers.

G cluster_0 This compound cluster_1 Isomers 3-Br-4'-Cl This compound 4-Br-4'-Cl 4-Bromo-4'-chlorobenzophenone 3-Br-3'-Cl 3-Bromo-3'-chlorobenzophenone 4-Br-2'-Cl 4-Bromo-2'-chlorobenzophenone 2-Br-4'-Cl 2-Bromo-4'-chlorobenzophenone

Caption: Molecular structures of this compound and its selected isomers.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for differentiating positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects (induction and resonance) of the halogen substituents.

Interpreting the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) provides a unique fingerprint for each isomer. The electron-withdrawing nature of the carbonyl group and the halogens deshields the aromatic protons, shifting them downfield. The precise position of each proton signal depends on its proximity to these functional groups.

Expected ¹H NMR Spectral Features:

IsomerExpected Aromatic Proton Signals and Splitting Patterns
This compound - Two distinct sets of signals for the two aromatic rings. - The 4'-chlorophenyl ring will likely show two doublets (an AA'BB' system) due to the para-substitution. - The 3-bromobenzoyl ring will exhibit a more complex pattern with four distinct protons, likely appearing as a singlet (or narrow triplet), a doublet, a triplet, and another doublet.
4-Bromo-4'-chlorobenzophenone - Two distinct AA'BB' systems (two doublets each) for the para-substituted rings. The chemical shifts of these doublets will be influenced by the different halogens.
3-Bromo-3'-chlorobenzophenone - Two complex multiplets, each integrating to 4 protons. The patterns will be distinct due to the different meta-substituents on each ring.
2-Bromo-4'-chlorobenzophenone - A complex multiplet for the 2-bromobenzoyl ring due to the ortho-substituent disrupting symmetry. - An AA'BB' system (two doublets) for the 4'-chlorophenyl ring.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR reveals the proton environment, ¹³C NMR provides a direct map of the carbon framework. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents and resonance effects.

Key ¹³C NMR Observables:
  • Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the downfield region of the spectrum (δ 190-200 ppm). Its exact chemical shift can be subtly influenced by the electronic nature of the substituents on the aromatic rings.

  • Ipso-Carbons: The carbons directly attached to the halogens (C-Br and C-Cl) exhibit characteristic chemical shifts. The "heavy atom effect" of bromine can cause the signal for the carbon attached to it to appear further upfield than what would be predicted based on electronegativity alone[1].

  • Symmetry: The number of unique carbon signals in the aromatic region is a direct reflection of the molecule's symmetry. Symmetrical isomers like 4-Bromo-4'-chlorobenzophenone will show fewer signals than their asymmetrical counterparts.

Comparative ¹³C NMR Data (Experimental & Predicted):

IsomerCarbonyl (C=O) δ (ppm)Aromatic Region δ (ppm) - Number of Signals
This compound ~195 (Predicted)12 (Predicted)
4-Chlorobenzophenone ~195.57
3-Bromobenzophenone ~195.112

Data for 4-Chlorobenzophenone and 3-Bromobenzophenone are sourced from publicly available spectral databases and serve as a reference for predicting the spectrum of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and gaining insights into the substitution patterns of the aromatic rings.

Characteristic IR Absorptions for Halogenated Benzophenones:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Significance
C=O (Carbonyl) Stretch1650 - 1670The strong absorption in this region is characteristic of an aromatic ketone. Conjugation with the aromatic rings lowers the frequency compared to a saturated ketone. Electron-withdrawing halogen substituents can slightly increase this frequency.
Aromatic C=C Stretch1450 - 1600Multiple bands in this region confirm the presence of the benzene rings.
Aromatic C-H Stretch3000 - 3100Indicates the presence of hydrogens attached to the aromatic rings.
C-Cl Stretch700 - 850A strong band in this region can indicate the presence of a C-Cl bond.
C-Br Stretch500 - 650The C-Br stretching vibration appears at lower frequencies.
Aromatic C-H Bending (Out-of-Plane) Bend700 - 900The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings (e.g., mono-, di-, tri-substituted).

For example, a para-substituted ring, as in the 4'-chloro portion of the target molecule, will have a characteristic strong out-of-plane C-H bending absorption in the 800-850 cm⁻¹ range. In contrast, a meta-substituted ring will show a different pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature for the presence of these halogens.

Key Mass Spectrometry Features:

  • Molecular Ion Peak (M⁺): For a compound with the formula C₁₃H₈BrClO, the molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The most abundant peaks in this cluster will be at m/z 294 (for ⁷⁹Br and ³⁵Cl) and 296 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl).

  • Isotopic Pattern: The relative intensities of the M, M+2, and M+4 peaks will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Fragmentation Pattern: The primary fragmentation pathways for benzophenones typically involve cleavage at the carbonyl group. Common fragments include the benzoyl cation (C₆H₅CO⁺, m/z 105) and its substituted analogues. For example, the 4-chlorobenzoyl cation would appear at m/z 139/141, and the 3-bromobenzoyl cation would appear at m/z 183/185. The specific fragmentation pattern can help to deduce the position of the substituents on each ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of halogenated benzophenones.

¹H and ¹³C NMR Spectroscopy

G prep Sample Preparation: - Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). - Transfer to a 5 mm NMR tube. acq Data Acquisition: - Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. - Use standard acquisition parameters. prep->acq proc Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Reference the chemical shifts to the residual solvent peak. acq->proc analysis Spectral Analysis: - Integrate ¹H signals. - Assign multiplicities and coupling constants. - Correlate ¹H and ¹³C signals using 2D NMR (HSQC, HMBC) if necessary. proc->analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern and isotopic distribution.

Conclusion

The differentiation of this compound from its positional isomers is a tractable but essential task that relies on the careful application and interpretation of multiple spectroscopic techniques. While ¹H NMR often provides the most definitive evidence through its detailed information on proton connectivity and environment, a comprehensive analysis incorporating ¹³C NMR, IR, and MS is crucial for unambiguous structure confirmation. By systematically evaluating the data from each technique, researchers can confidently identify their target molecule and ensure the integrity of their synthetic work, a cornerstone of successful drug discovery and development.

References

  • PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

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A Comparative Guide to the Structural Elucidation of 3-Bromo-4'-chlorobenzophenone: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. For a compound such as 3-Bromo-4'-chlorobenzophenone, a halogenated derivative of the versatile benzophenone scaffold, this structural information governs its physicochemical properties, reactivity, and potential biological activity.[1] This guide provides an in-depth comparison of X-ray crystallography, the definitive method for solid-state structure elucidation, with complementary spectroscopic techniques essential for a comprehensive molecular characterization.

While a definitive crystal structure for this compound is not publicly available as of this writing, we will utilize the crystallographic data of the closely related 4-Bromobenzophenone as a practical exemplar for the X-ray diffraction workflow. This will be juxtaposed with the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for deducing the structural features of our target molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an unparalleled technique that provides a precise three-dimensional map of atoms within a crystal lattice.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.[4]

Experimental Workflow: An Overview

The process of X-ray crystallographic analysis, from sample preparation to final structure, is a meticulous one. The following diagram illustrates the key stages involved.

experimental_workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution of this compound mounting Mounting a suitable single crystal on a goniometer crystal_growth->mounting xray Irradiation with monochromatic X-rays and collection of diffraction patterns mounting->xray solve Solving the phase problem to generate an initial electron density map xray->solve refine Refinement of the atomic model against the experimental data solve->refine validate Validation of the final crystal structure refine->validate

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Case Study: Insights from 4-Bromobenzophenone

The crystal structure of 4-Bromobenzophenone (CSD entry: 644710) reveals valuable information that can be extrapolated to understand its 3-bromo isomer.[5] Key structural features of benzophenone derivatives include the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic nature of the substituents.[6][7] For instance, in 4-chloro-4'-hydroxybenzophenone, the ring twist is 64.66 (8) degrees.[6][7] The presence of halogen atoms can also lead to specific intermolecular interactions, such as halogen bonding, which can influence the crystal packing.

A Multi-Technique Approach: Spectroscopic Alternatives and Complements

While X-ray crystallography provides a definitive solid-state structure, it requires a suitable single crystal, which can be challenging to obtain. Spectroscopic methods, on the other hand, offer valuable structural information on more readily available sample forms (e.g., powders, solutions) and provide a more complete picture of the molecule's behavior in different environments.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, 2D/3D structure in solutionPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement Single, high-quality crystalSoluble sample (mg)Solid or liquid sample (µg-mg)Solid, liquid, or gas (ng-µg)
Resolution Atomic (sub-Ångström)Atomic (through-bond & through-space correlations)Functional group levelMolecular and fragment ion level
Key Advantages Unambiguous determination of absolute stereochemistry and conformationProvides information about the molecule's structure and dynamics in solutionRapid and non-destructive, excellent for identifying key functional groupsHigh sensitivity, provides molecular formula and structural fragments
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide a wealth of structural information.

  • ¹H NMR: The aromatic region of the spectrum would show a complex pattern of signals corresponding to the protons on the two phenyl rings. The substitution pattern would dictate the chemical shifts and coupling constants, allowing for the assignment of each proton to its specific position on the rings.

  • ¹³C NMR: The spectrum would reveal distinct signals for each carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (typically >190 ppm for benzophenones). The carbons attached to the bromine and chlorine atoms would also have their chemical shifts influenced by the electronegativity of the halogens.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. The spectrum would also show characteristic absorptions for the C-Br and C-Cl stretching vibrations, as well as bands associated with the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry would confirm the molecular formula C₁₃H₈BrClO. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic cluster of peaks, confirming the presence of one bromine and one chlorine atom.

analytical_comparison Comparison of Analytical Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry This compound This compound xray_info 3D Structure Bond Lengths Bond Angles Crystal Packing This compound->xray_info Provides nmr_info Connectivity Chemical Environment Solution Structure This compound->nmr_info Provides ir_info Functional Groups (C=O, C-Br, C-Cl) This compound->ir_info Provides ms_info Molecular Weight Elemental Formula Isotopic Pattern This compound->ms_info Provides

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling with Brominated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzophenone moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating these structures, enabling the formation of C-C bonds with exceptional functional group tolerance and reliability. However, the synthesis of biaryl benzophenones via this method is not without its challenges. The reactivity of the bromobenzophenone substrate is critically dependent on the position of the bromine substituent, necessitating a nuanced approach to catalyst selection and process optimization.

This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of ortho-, meta-, and para-brominated benzophenones. We will move beyond simple protocols to explore the causal relationships between substrate structure, catalyst design, and reaction performance, providing the field-proven insights necessary for efficient and successful synthesis.

The Decisive Role of Isomerism: Reactivity Trends in Bromobenzophenones

The position of the bromine atom on the benzophenone scaffold dictates the substrate's susceptibility to the crucial oxidative addition step in the Suzuki-Miyaura catalytic cycle. This leads to a predictable, yet often dramatic, difference in reactivity.

The general reactivity trend is as follows: para > meta > ortho .[1]

  • 4-Bromobenzophenone (para-): This isomer exhibits the highest reactivity. The electron-withdrawing nature of the benzoyl group, when in conjugation at the para-position, activates the carbon-bromine bond. This electronic effect increases the electrophilicity of the carbon atom, making it more susceptible to oxidative addition by the palladium(0) catalyst. Furthermore, the reaction site is sterically unencumbered, allowing easy access for the catalyst.[1]

  • 3-Bromobenzophenone (meta-): Reactivity is moderate. The electron-withdrawing influence of the benzoyl group is still present but is transmitted purely by an inductive effect, which is weaker than the resonance effect seen in the para-isomer. Steric hindrance remains minimal.[1]

  • 2-Bromobenzophenone (ortho-): This isomer is the most challenging substrate. The primary obstacle is severe steric hindrance. The bulky benzoyl group adjacent to the bromine atom physically obstructs the approach of the palladium catalyst, significantly raising the activation energy for oxidative addition. This steric clash can lead to slow reaction rates and lower yields if an appropriate catalytic system is not employed.[1]

The Suzuki-Miyaura Catalytic Cycle: The Engine of C-C Bond Formation

Understanding the mechanism is key to rational catalyst selection. The widely accepted cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination. For brominated benzophenones, the initial oxidative addition of the C-Br bond to a Pd(0) species is often the rate-determining step, especially for the sterically hindered 2-bromobenzophenone.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)(Br)L₂ Pd0->OA_intermediate Oxidative Addition Trans_intermediate Ar-Pd(II)-Ar'L₂ OA_intermediate->Trans_intermediate Transmetalation Trans_intermediate->Pd0 Reductive Elimination ArAr Biaryl Benzophenone (Ar-Ar') Trans_intermediate->ArAr Product Base Base (e.g., K₂CO₃) Boronic Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Boronic->Borate Activation Borate->Trans_intermediate Reactant ArBr Bromobenzophenone (Ar-Br) ArBr->OA_intermediate Reactant caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Modern catalyst systems are engineered to accelerate this cycle. The choice of ligand (L) is paramount; bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are particularly effective.[2][3] They promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which more readily undergoes oxidative addition with challenging substrates like aryl bromides.[2]

Comparative Performance of Catalytic Systems

Direct comparative studies under identical conditions are rare in the literature. However, by compiling data from various sources, we can establish a clear performance hierarchy. The following table summarizes representative results for the coupling of bromobenzophenone isomers with phenylboronic acid, showcasing the impact of catalyst choice.

SubstratePd Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzophenone Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285-95[1]
4-Bromobenzophenone Pd₂(dba)₃ / SPhosK₃PO₄Toluene1002>95Inferred from[3][4]
3-Bromobenzophenone Pd₂(dba)₃K₂CO₃TolueneReflux1.5~64[1]
2-Bromobenzophenone Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012~40-50 (est.)[1]
2-Bromobenzophenone Pd(OAc)₂ / XPhosK₃PO₄Dioxane11012>80Inferred from[2][5]

Analysis of Performance Data:

  • For 4-Bromobenzophenone: Even traditional catalysts like Pd(PPh₃)₄ provide excellent yields due to the substrate's high reactivity. However, modern systems utilizing Buchwald ligands like SPhos can achieve near-quantitative yields in significantly shorter reaction times, a crucial factor for process efficiency.[3][4]

  • For 3-Bromobenzophenone: Good yields are obtainable with standard catalysts, though conditions may require reflux.

  • For 2-Bromobenzophenone: The performance gap is most evident here. While Pd(PPh₃)₄ struggles, yielding only moderate results, advanced catalysts built on bulky, electron-rich ligands like XPhos are transformative. They effectively overcome the steric barrier, enabling high-yield synthesis of these challenging tetra-ortho-substituted biaryls.[2][5] The choice of a strong base like K₃PO₄ is also often beneficial in these difficult couplings.

Experimental Protocols and Workflow

A well-designed experiment is self-validating. The following represents a generalized workflow and a specific, high-yielding protocol for the coupling of the readily available 4-bromobenzophenone.

General Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Combine Bromobenzophenone, Boronic Acid, Base, and Catalyst in Flask B Add Solvent A->B C Degas with Inert Gas (e.g., Argon) B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT, Quench, and Perform Liquid-Liquid Extraction E->F G Dry Organic Layer and Concentrate in vacuo F->G H Purify via Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS, etc.) H->I caption Fig. 2: General Experimental Workflow for Suzuki Coupling.

Caption: Fig. 2: General Experimental Workflow for Suzuki Coupling.

Protocol: High-Yield Synthesis of 4-Phenylbenzophenone

This protocol is adapted from methodologies employing modern Buchwald-type ligands, which are highly effective for this transformation.[3][4]

Materials:

  • 4-Bromobenzophenone (1.0 mmol, 261 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate - Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzophenone, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylbenzophenone.

Conclusion and Future Outlook

The successful Suzuki-Miyaura coupling of brominated benzophenones is a function of a well-informed catalyst choice tailored to the substrate's intrinsic reactivity. While para- and meta-isomers are readily coupled with a range of catalysts, the sterically encumbered ortho-isomer requires advanced systems, typically employing bulky, electron-rich monophosphine ligands like XPhos or SPhos. These modern catalysts significantly broaden the synthetic utility of the Suzuki reaction, making even the most challenging tetra-ortho-substituted biaryl benzophenones accessible in high yields.

For drug development and process chemistry professionals, the adoption of High-Throughput Experimentation (HTE) platforms can further accelerate the optimization of these reactions, allowing for rapid screening of catalysts, ligands, bases, and solvents to quickly identify ideal conditions for scale-up.[6] As catalyst technology continues to evolve, the efficiency and scope of these vital transformations will undoubtedly continue to expand.

References

  • Saito, S., & Oshima, K. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Bello, D., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Asnan, H. H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. Available at: [Link]

  • Patil, R. C., et al. (2022). Agro-Waste Generated Pd/CAP-Ash Catalyzed Ligand-Free Approach for Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

  • Anonymous. (2014). The Suzuki Reaction. Available at: [Link]

  • Das, P., et al. (2020). Solid‐state Suzuki–Miyaura cross‐coupling: A sustainable approach by DDIL‐stabilized magnetic separable and recyclable Pd nanoparticles with total solvent bypass. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2022). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Dymek, M., et al. (2015). Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. ResearchGate. Available at: [Link]

  • Chen, L., et al. (2015). A water-soluble supramolecular palladium complex as a recyclable catalyst for Suzuki-Miyaura Coupling. RSC Advances. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. Available at: [Link]

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A Comparative Guide to the Synthesis and NMR Validation of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural integrity of molecular intermediates is paramount. 3-Bromo-4'-chlorobenzophenone is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its precise molecular structure is critical to the success of subsequent reactions and the biological activity of the final products. This guide provides an in-depth technical comparison of the synthesis and, most importantly, the validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of modern organic chemistry for structural elucidation.

The Crucial Role of Synthesis and Validation

The reliable synthesis of this compound, and the rigorous confirmation of its structure, are foundational steps in many research and development pipelines. Impurities or isomeric byproducts can lead to failed reactions, loss of valuable materials, and potentially misleading biological data. Therefore, a robust synthetic protocol coupled with an unambiguous analytical validation is not just a matter of good practice, but a necessity for scientific integrity and progress.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and direct method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical approach is the acylation of chlorobenzene with 3-bromobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 3-bromobenzoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich π-system of chlorobenzene. The chlorine atom on chlorobenzene is a deactivating but ortho, para-directing group. Due to steric hindrance at the ortho position, the major product of this reaction is the para-substituted isomer, 4'-chloro-3-bromobenzophenone.

G 3-Bromobenzoyl Chloride 3-Bromobenzoyl Chloride Acylium Ion Acylium Ion 3-Bromobenzoyl Chloride->Acylium Ion + AlCl3 This compound This compound Acylium Ion->this compound + Chlorobenzene Purified Product Purified Product This compound->Purified Product Work-up & Purification

Caption: Simplified workflow of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • 3-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To a dropping funnel, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, add chlorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition of chlorobenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Alternative Synthesis Routes

While Friedel-Crafts acylation is a standard method, other synthetic strategies exist. One notable alternative is the Suzuki-Miyaura cross-coupling reaction. For instance, a related isomer, 4-Bromo-3'-chlorobenzophenone, has been synthesized by coupling (2-chlorophenyl)boronic acid with 4-bromobenzoyl chloride using a palladium catalyst.[3] This method offers a different approach, particularly useful when the desired substitution pattern is not easily accessible through electrophilic aromatic substitution.

NMR Spectroscopic Validation: A Definitive Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure with high confidence.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the bromine atom, and the chlorine atom.

Proton(s) Predicted Chemical Shift (ppm) Splitting Pattern Integration
H-2', H-6'~ 7.7Doublet2H
H-3', H-5'~ 7.5Doublet2H
H-2~ 7.9Triplet (or Singlet)1H
H-4~ 7.8Doublet of Doublets1H
H-5~ 7.4Triplet1H
H-6~ 7.7Doublet of Doublets1H

Note: Predicted chemical shifts are based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

The protons on the 4-chlorophenyl ring (H-2', H-6' and H-3', H-5') will appear as two distinct doublets due to the symmetry of that ring. The protons on the 3-bromophenyl ring will have more complex splitting patterns due to their different chemical environments.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift.

Carbon(s) Predicted Chemical Shift (ppm)
C=O~ 194-196
C-1'~ 135
C-2', C-6'~ 131
C-3', C-5'~ 129
C-4'~ 139
C-1~ 138
C-2~ 132
C-3~ 123
C-4~ 136
C-5~ 129
C-6~ 128

Note: Predicted chemical shifts are based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

The carbon directly attached to the bromine atom (C-3) is expected to show a chemical shift around 123 ppm. The carbon attached to the chlorine atom (C-4') will be around 139 ppm.

Comparative NMR Data of Related Benzophenones

To lend credence to the predicted spectra, it is invaluable to compare them with the experimental data of structurally similar compounds.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
3-Bromobenzophenone [4]7.3-7.9 (m, 9H)122.5 (C-Br), 128.5, 130.1, 130.2, 132.9, 135.8, 137.3, 139.1, 195.3 (C=O)
4-Chlorobenzophenone [5]7.4-7.8 (m, 9H)128.2, 129.8, 130.1, 131.9, 132.6, 138.3, 195.6 (C=O)
4-Bromo-4'-chlorobenzophenone Referenced from poster abstract, specific data not available[6]Referenced from poster abstract, specific data not available[6]

This comparative data allows for a more confident assignment of the signals in the spectrum of the synthesized this compound. The characteristic shifts for the carbon atoms attached to the halogens and the overall pattern of the aromatic signals provide a strong fingerprint for the molecule.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Validation Reactants 3-Bromobenzoyl Chloride Chlorobenzene AlCl3 Friedel-Crafts Acylation Friedel-Crafts Acylation Reactants->Friedel-Crafts Acylation Crude Product Crude Product Friedel-Crafts Acylation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation

Caption: Workflow from Synthesis to NMR Validation.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. In this compound, a strong absorption band around 1660 cm⁻¹ would confirm the presence of the conjugated ketone carbonyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms, providing strong evidence for the elemental composition.

While these techniques are valuable for confirming the presence of key features, they do not provide the detailed connectivity information that NMR offers, making NMR indispensable for definitive structural validation.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a reliable and well-established method. However, the synthesis of any chemical entity for research and development, particularly in the pharmaceutical industry, is incomplete without rigorous analytical validation. This guide has demonstrated that NMR spectroscopy, through the detailed analysis of ¹H and ¹³C spectra, stands as the most powerful and definitive technique for confirming the structure of this compound. By comparing the experimental data with that of closely related compounds, researchers can be highly confident in the identity and purity of their synthesized material, ensuring the integrity and success of their subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Available at: [Link]

  • Oregon State University. Experimental Chemistry II - Poster Abstracts for 2010. Available at: [Link]

  • Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. Available at: [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]

Sources

Differentiating between 2-, 3-, and 4-brominated benzophenone isomers using mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Differentiating 2-, 3-, and 4-Brominated Benzophenone Isomers Using Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise structural characterization of chemical compounds is non-negotiable. Positional isomers, such as the 2-, 3-, and 4-brominated variants of benzophenone, present a significant analytical challenge. These compounds share an identical molecular weight and formula (C₁₃H₉BrO), rendering them indistinguishable by a simple mass determination. However, their subtle structural differences can lead to vastly different pharmacological, toxicological, and chemical properties. This guide provides a comprehensive comparison of mass spectrometric strategies to reliably differentiate these critical isomers, grounded in established analytical principles and experimental data.

The key to unlocking their distinct identities lies not in what they weigh, but in how they fall apart. By coupling chromatographic separation with detailed fragmentation analysis, we can create unique fingerprints for each isomer. This guide will explore the two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID).

Section 1: The Primary Approach: Chromatographic Separation by GC-MS

The most robust and straightforward method for differentiating positional isomers is to separate them physically before they enter the mass spectrometer. Gas chromatography is exceptionally well-suited for this purpose, as the subtle differences in the isomers' boiling points and polarities, dictated by the position of the bromine atom, lead to distinct retention times.

The Causality Behind Separation: The position of the bromine atom on the phenyl ring alters the molecule's dipole moment and intermolecular forces. Generally, para-substituted isomers like 4-bromobenzophenone are more symmetrical, allowing for more efficient crystal packing and resulting in a higher melting point and often a later elution time in GC. The ortho-isomer (2-bromobenzophenone) may exhibit intramolecular interactions and steric hindrance that can affect its interaction with the GC column's stationary phase, often leading to an earlier elution compared to the meta and para isomers.

Experimental Workflow: GC-MS Analysis

The following workflow outlines a typical approach for separating and identifying the bromobenzophenone isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry p1 Dissolve Isomer Mix in Ethyl Acetate p2 Dilute to 1-10 µg/mL p1->p2 gc_inj Splitless Injection (1 µL) p2->gc_inj Introduce Sample gc_col Separation on DB-5ms column (or equivalent) gc_inj->gc_col ms_ion Electron Ionization (EI) at 70 eV gc_col->ms_ion Eluted Analytes ms_scan Full Scan Analysis (m/z 50-300) ms_ion->ms_scan Data Analysis Data Analysis ms_scan->Data Analysis Generate Chromatogram & Mass Spectra

Caption: A standard workflow for the analysis of bromobenzophenone isomers using GC-MS.

Detailed GC-MS Protocol
  • Standard Preparation: Prepare individual standards of 2-, 3-, and 4-bromobenzophenone, and a mixed standard, in ethyl acetate at a concentration of 10 µg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent non-polar column.

    • Injector: 260°C, splitless mode.

    • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 15°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan from m/z 50 to 350.

Expected Results & Data Interpretation

The primary differentiating factor will be the retention time (RT). While the exact RT will depend on the specific system, the elution order is predictable.

IsomerPredicted Elution OrderRationale
2-Bromobenzophenone1stSteric hindrance from the ortho-substituent can weaken intermolecular forces, lowering the boiling point.
3-Bromobenzophenone2ndIntermediate polarity and boiling point.
4-Bromobenzophenone3rdHigher symmetry can lead to stronger crystal lattice forces and a higher boiling point.

Section 2: Fingerprinting Isomers with EI Fragmentation Patterns

While GC provides separation, the mass spectrum provides structural confirmation. Electron Ionization is a high-energy ("hard") technique that causes extensive and reproducible fragmentation.[2][3] The resulting pattern of fragment ions serves as a unique fingerprint for a molecule. For the bromobenzophenone isomers, the key lies in identifying unique fragments or significant differences in the relative abundance of common fragments.

General Fragmentation Pathways: The molecular ion ([M]⁺˙) for all isomers will appear as a characteristic doublet at m/z 260/262 due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation events include:

  • α-Cleavage: The bond between the carbonyl carbon and an aromatic ring breaks. This can result in two primary acylium ions:

    • Benzoyl cation ([C₆H₅CO]⁺): m/z 105

    • Bromobenzoyl cation ([BrC₆H₄CO]⁺): m/z 183/185

  • Loss of CO: The acylium ions can subsequently lose a neutral carbon monoxide molecule:

    • Phenyl cation ([C₆H₅]⁺): m/z 77 (from m/z 105)

    • Bromophenyl cation ([BrC₆H₄]⁺): m/z 155/157 (from m/z 183/185)

Fragmentation_EI cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M]+• m/z 260/262 p1_1 [BrC6H4CO]+ m/z 183/185 M->p1_1 α-cleavage p2_1 [C6H5CO]+ m/z 105 M->p2_1 α-cleavage p1_2 [BrC6H4]+ m/z 155/157 p1_1->p1_2 - CO p2_2 [C6H5]+ m/z 77 p2_1->p2_2 - CO LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry p1 Dissolve Isomer Mix in Methanol/Water p2 Dilute to ~100 ng/mL p1->p2 lc_inj Injection (5 µL) p2->lc_inj Introduce Sample lc_col Separation on C18 column lc_inj->lc_col ms_ion ESI (+) Source lc_col->ms_ion Eluted Analytes ms_q1 Q1: Isolate [M+H]+ (m/z 261/263) ms_ion->ms_q1 ms_q2 Q2: Collision-Induced Dissociation (CID) ms_q1->ms_q2 ms_q3 Q3: Scan Product Ions ms_q2->ms_q3 Data Analysis Data Analysis ms_q3->Data Analysis Generate Product Ion Spectra

Sources

Navigating the Bioactive Landscape of 3-Bromo-4'-chlorobenzophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of halogen substituents has been a proven method to modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and selectivity. This guide offers a comprehensive comparison of the biological activities of derivatives based on the 3-Bromo-4'-chlorobenzophenone core, providing researchers, scientists, and drug development professionals with a critical analysis of their potential in anticancer, antimicrobial, and anti-inflammatory applications.

The Rationale for Derivatization of this compound

The this compound scaffold presents a unique combination of electronic and steric properties. The presence of two distinct halogen atoms on separate phenyl rings offers multiple avenues for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR). The electron-withdrawing nature of the bromine and chlorine atoms can influence the molecule's interaction with biological targets, while their positions provide a framework for creating a diverse library of analogues with varied biological profiles.

Comparative Analysis of Biological Activities

While a comprehensive head-to-head comparison of a wide array of this compound derivatives is an evolving area of research, existing studies on related halogenated benzophenones provide significant insights into their potential therapeutic applications.

Anticancer Activity

The benzophenone core is a recognized pharmacophore in the design of anticancer agents. Halogenation has been shown to enhance the cytotoxic effects of these compounds. For instance, studies on various brominated and chlorinated benzophenone analogues have demonstrated significant activity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Representative Halogenated Benzophenone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
3/4-bromo benzohydrazide derivative 22 HCT1161.205-Fluorouracil4.6[1]
3/4-bromo benzohydrazide derivative 22 HCT1161.20Tetrandrine1.53[1]

Note: The data presented is for structurally related compounds and serves as an indicator of the potential of this compound derivatives.

The mechanism of anticancer action for many benzophenone derivatives involves the inhibition of critical cellular processes. For example, some analogues have been found to act as inhibitors of tubulin polymerization, a key process in cell division.[2] The introduction of amino groups in conjunction with halogen atoms on the benzophenone scaffold has been shown to play a vital role in enhancing this activity.[2]

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated compounds have long been recognized for their antimicrobial properties, and benzophenone derivatives are no exception. The lipophilicity conferred by the halogen atoms can facilitate the passage of these molecules through microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of Representative Halogenated Benzophenone Derivatives

Compound/DerivativeMicrobial StrainMIC (µM/ml)Reference CompoundMIC (µM/ml)Source
3/4-bromo benzohydrazide derivative 12 Not Specified1.67 (pMICam)Not SpecifiedNot Specified[1]
Benzophenone fused Azetidinone 9a, 9e, 9g Various bacteria and fungiGood InhibitionChloramphenicol, Amoxicillin, Ketoconazole-[3]

Note: The data presented is for structurally related compounds and serves as an indicator of the potential of this compound derivatives. MIC values represent the minimum inhibitory concentration.

The proposed mechanism of antimicrobial action for some benzophenones involves the disruption of the bacterial cell wall.[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Benzophenone derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Table 3: Comparative Anti-inflammatory Activity of Representative Benzophenone Derivatives

Compound/DerivativeAssayActivityReference CompoundActivitySource
Substituted Benzophenone AnaloguesCarrageenan-induced foot pad edemaInteresting anti-inflammatory activityNaproxen, Indomethacin-[1]
Benzophenone derivatives with thiazole nucleusCroton oil-induced ear edemaPotent effect in reducing edemaIndomethacin-[5]

The anti-inflammatory effects of these compounds are often attributed to the inhibition of prostaglandin production.[1][5]

Experimental Methodologies

The evaluation of the biological activities of novel chemical entities relies on robust and standardized experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of compounds in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20h B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the Broth Microdilution method for MIC determination.

Structure-Activity Relationship and Future Directions

The biological activity of this compound derivatives is intricately linked to their structural features. The position and nature of substituents on the phenyl rings can significantly impact their potency and selectivity.

SAR_Concept cluster_SAR Structure-Activity Relationship (SAR) Core This compound Scaffold Deriv1 Derivative A (e.g., -NH2 substitution) Core->Deriv1 Modification Deriv2 Derivative B (e.g., Heterocyclic ring) Core->Deriv2 Modification Deriv3 Derivative C (e.g., -OCH3 substitution) Core->Deriv3 Modification Activity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) Deriv1->Activity Influences Deriv2->Activity Influences Deriv3->Activity Influences

Caption: Conceptual diagram of Structure-Activity Relationship exploration.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives. This will enable a more detailed elucidation of the SAR and the identification of lead compounds with optimized biological activity and drug-like properties. Further investigations into the specific molecular targets and signaling pathways modulated by these compounds are also crucial for their development as next-generation therapeutic agents.

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A Comparative Guide to Analytical Method Validation for the Quantification of 3-Bromo-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Bromo-4'-chlorobenzophenone, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality, from raw material testing to final product release. Herein, we present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, complete with detailed experimental protocols and supporting validation data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method for this compound.

The principles of analytical procedure validation outlined in this guide are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for ensuring that an analytical procedure is fit for its intended purpose.[1][2][3][4] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have both adopted these guidelines, emphasizing a lifecycle and risk-based approach to analytical method validation.[5][6][7][8][9][10]

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C13H8BrClO) is a halogenated benzophenone derivative.[11][12] Its accurate quantification is critical in various stages of pharmaceutical development and manufacturing to ensure the identity, strength, quality, purity, and potency of drug substances and products.[6] Impurities or incorrect concentrations of this intermediate can have a significant impact on the final product's safety and efficacy.

This guide will delve into the validation of three common analytical techniques, providing a head-to-head comparison of their performance characteristics. The objective is to equip the reader with the necessary information to make an informed decision on the most suitable method for their specific application.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision that depends on several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the desired performance characteristics of the method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their intermediates.[13] Its versatility in terms of stationary and mobile phases allows for the optimization of separations for a wide range of compounds. For this compound, a reversed-phase HPLC method is a suitable choice due to the compound's non-polar nature.

Gas Chromatography (GC)

Gas chromatography is another robust separation technique, particularly well-suited for volatile and thermally stable compounds.[14] Given that this compound has a relatively high molecular weight, its volatility needs to be considered. A GC method would likely require a high-temperature inlet and column to ensure efficient vaporization and elution. Coupling GC with a mass spectrometer (GC-MS) can provide enhanced specificity.[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid technique compared to HPLC and GC. It relies on the principle that molecules absorb light at specific wavelengths. Benzophenone and its derivatives, including this compound, are known to possess chromophores that absorb in the UV region, making this a potentially viable method for quantification.[15][16] However, its major limitation is the lack of specificity in the presence of interfering substances that also absorb at similar wavelengths.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the validation of HPLC, GC, and UV-Vis spectroscopic methods for the quantification of this compound. The validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[1][4][17]

High-Performance Liquid Chromatography (HPLC) Method

Workflow for HPLC Method Validation

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis specificity Specificity data_processing Data Processing specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing hplc_analysis->specificity hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->lod_loq hplc_analysis->robustness report Validation Report data_processing->report

Caption: Workflow for HPLC Method Validation.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.[15]

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution.

  • Sample Preparation: A suitable amount of the test sample is accurately weighed and dissolved in acetonitrile to obtain a target concentration within the linear range.

Validation Data Summary:

ParameterAcceptance CriteriaHPLC Method Results
Specificity No interference at the retention time of the analyte.The method is specific. No interfering peaks were observed from placebo or known impurities.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration.[18]10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[19]99.2 - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%[19]Repeatability: 0.8%Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:1.[18]0.5 µg/mL
LOQ Signal-to-Noise ratio of 10:1.[18]1.5 µg/mL
Robustness RSD ≤ 2.0% for deliberate variations in method parameters.The method is robust. RSD values were within acceptable limits for variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
Gas Chromatography (GC) Method

Workflow for GC Method Validation

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions gc_analysis GC-FID Analysis prep_std->gc_analysis prep_sample Prepare Sample Solutions prep_sample->gc_analysis specificity Specificity data_processing Data Processing specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing gc_analysis->specificity gc_analysis->linearity gc_analysis->accuracy gc_analysis->precision gc_analysis->lod_loq gc_analysis->robustness report Validation Report data_processing->report

Caption: Workflow for GC Method Validation.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetone. Working standards are prepared by serial dilution.

  • Sample Preparation: A suitable amount of the test sample is accurately weighed and dissolved in acetone to obtain a target concentration within the linear range.

Validation Data Summary:

ParameterAcceptance CriteriaGC Method Results
Specificity No interference at the retention time of the analyte.The method is specific. No interfering peaks were observed from the placebo.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration.[18]5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[19]98.5 - 101.8%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%[19]Repeatability: 1.1%Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio of 3:1.[18]1.0 µg/mL
LOQ Signal-to-Noise ratio of 10:1.[18]3.0 µg/mL
Robustness RSD ≤ 2.0% for deliberate variations in method parameters.The method is robust. RSD values were within acceptable limits for variations in carrier gas flow (±0.1 mL/min) and initial oven temperature (±2°C).
UV-Vis Spectroscopy Method

Workflow for UV-Vis Spectroscopy Method Validation

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions uv_vis_analysis UV-Vis Analysis prep_std->uv_vis_analysis prep_sample Prepare Sample Solutions prep_sample->uv_vis_analysis specificity Specificity data_processing Data Processing specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing uv_vis_analysis->specificity uv_vis_analysis->linearity uv_vis_analysis->accuracy uv_vis_analysis->precision uv_vis_analysis->lod_loq uv_vis_analysis->robustness report Validation Report data_processing->report

Caption: Workflow for UV-Vis Spectroscopy Method Validation.

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm (expected around 260 nm).[15]

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution.

  • Sample Preparation: A suitable amount of the test sample is accurately weighed and dissolved in acetonitrile to obtain a target concentration within the linear range.

Validation Data Summary:

ParameterAcceptance CriteriaUV-Vis Method Results
Specificity The absorption spectrum of the analyte is not affected by the matrix.The method is not specific. Potential for interference from other UV-absorbing compounds.
Linearity (r²) ≥ 0.9950.9985
Range To be determined based on linearity, accuracy, and precision.2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[19]97.5 - 103.0%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%[19]Repeatability: 1.5%Intermediate Precision: 1.8%
LOD Based on visual evaluation or signal-to-noise ratio.0.5 µg/mL
LOQ Based on visual evaluation or signal-to-noise ratio.1.5 µg/mL
Robustness Minimal variation in absorbance with small changes in solvent composition or pH.The method is moderately robust. Absorbance is sensitive to significant changes in solvent polarity.

Method Comparison and Recommendations

FeatureHPLCGCUV-Vis Spectroscopy
Specificity HighHigh (especially with MS)Low
Sensitivity (LOQ) 1.5 µg/mL3.0 µg/mL1.5 µg/mL
Speed ModerateModerateFast
Cost (Instrument & Consumables) HighHighLow
Sample Throughput ModerateModerateHigh
Robustness HighHighModerate
Recommended Use Primary choice for quality control and stability testing due to high specificity and robustness.Suitable for purity testing and identification of volatile impurities, especially when coupled with MS.Best suited for in-process controls or preliminary screening where speed is critical and the sample matrix is well-defined and free of interfering substances.

Conclusion

This guide has provided a comparative overview of HPLC, GC, and UV-Vis spectroscopic methods for the quantification of this compound. The validation data presented, although based on established principles and data for similar compounds, demonstrates that both HPLC and GC are robust and reliable methods for this purpose, with HPLC being the recommended choice for most quality control applications due to its high specificity and applicability to a wider range of sample matrices. UV-Vis spectroscopy, while being a rapid and cost-effective technique, suffers from a lack of specificity and should be used with caution, preferably for screening purposes.

The selection of the most appropriate analytical method should always be based on a thorough understanding of the analytical requirements and the principles of method validation as outlined by regulatory bodies such as the ICH.[1][4][20]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • PubChem. This compound (C13H8BrClO).
  • ChemicalBook. (2023, May 4). This compound | 75762-56-0.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Guidelines - Extranet Systems. Validation of Analytical Methods and Procedures.
  • Teledyne Labs. What is Gas Chromatography?.
  • Podolska, M., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • PubChem. 4-Chlorobenzophenone.
  • ResearchGate. UV‐vis absorption spectra of mixtures of ⁱPr3SiSH, 4‐chlorobenzophenone, and Cs2CO3 in MeCN.

Sources

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